molecular formula C12H13NO3 B3164219 Methyl 5-ethoxy-1H-indole-2-carboxylate CAS No. 889955-61-7

Methyl 5-ethoxy-1H-indole-2-carboxylate

Cat. No.: B3164219
CAS No.: 889955-61-7
M. Wt: 219.24 g/mol
InChI Key: MRBORMMDAXQYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethoxy-1H-indole-2-carboxylate is a high-purity indole derivative intended for research and development purposes, specifically for use as a key synthetic intermediate or building block in organic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its prevalence in numerous biologically active compounds and pharmaceutical agents . Researchers value this core structure for its potential in modulating various biological receptors . While specific studies on this compound are not detailed in the available literature, closely related 5-alkoxyindole-2-carboxylates, such as the 5-methoxy analog, are frequently investigated as precursors to molecules with potential antimitotic, neuroprotective, and antioxidant properties . The 5-ethoxy substituent on this ester may offer modified solubility and metabolic profiles, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-ethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(13-10)12(14)15-2/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBORMMDAXQYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Properties, and Pharmacological Applications of Methyl 5-ethoxy-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-ethoxy-1H-indole-2-carboxylate (CAS: 889955-61-7) is a highly versatile, privileged bicyclic scaffold widely utilized in modern organic synthesis and medicinal chemistry[1]. Characterized by its electron-donating ethoxy group at the C5 position and a reactive methyl ester at the C2 position, this compound serves as a critical building block for developing diverse therapeutic agents, including HIV-1 integrase inhibitors, CysLT1 antagonists, and broad-spectrum antivirals[2][3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and strategic utility in structure-activity relationship (SAR) campaigns.

Introduction & Structural Significance

The indole nucleus is one of the most prominent pharmacodynamic cores in drug discovery, frequently mimicking the endogenous neurotransmitter serotonin and other vital biochemical mediators[5]. The specific substitution pattern of this compound offers unique advantages:

  • C2-Carboxylate: Acts as a critical hydrogen-bond acceptor and metal-chelating moiety (e.g., binding Mg²⁺ ions in the active site of viral integrases)[2]. It also provides a robust synthetic handle for amidation, reduction, or cross-coupling.

  • C5-Ethoxy Group: The electron-donating nature of the ethoxy group enriches the electron density of the indole ring, modulating the pKa of the N1 proton and enhancing the molecule's ability to participate in π-π stacking or hydrophobic interactions within target binding pockets[6].

Physicochemical Properties & Structural Characterization

Understanding the baseline properties of this intermediate is essential for downstream reaction optimization and analytical validation. Single-crystal X-ray diffraction of closely related analogs indicates a nearly planar indole moiety, which dictates its solid-state packing and interaction with biological targets[6].

PropertyValue
IUPAC Name This compound
CAS Number 889955-61-7
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
InChI Key MRBORMMDAXQYQH-UHFFFAOYSA-N
IR Signatures (Expected) Sharp C=O stretch (~1680–1720 cm⁻¹); Aromatic C=C (1450–1600 cm⁻¹)

Table 1: Key physicochemical and structural properties of this compound[1].

Synthetic Methodologies (Core Workflows)

The synthesis of substituted indole-2-carboxylates requires precise control over regioselectivity. Three primary pathways are utilized depending on precursor availability, functional group tolerance, and scale requirements.

Pathway 1: Fischer Indolization via Japp-Klingemann Rearrangement The Fischer Indole Synthesis (FIS) remains the most robust method for constructing the indole core[7][8]. To avoid the handling of unstable and toxic arylhydrazines, the Japp-Klingemann reaction is employed to generate the hydrazone intermediate directly from an aniline derivative[5][7].

  • Diazotization: p-Ethoxyaniline is treated with sodium nitrite and HCl to form the diazonium salt[6].

  • Japp-Klingemann Coupling: The salt is reacted with a β-keto-ester (e.g., methyl 2-methylacetoacetate) under basic conditions, undergoing deacylation to yield the corresponding arylhydrazone[7].

  • Cyclization: Acid-catalyzed (e.g., p-toluenesulfonic acid or polyphosphoric acid)[3,3]-sigmatropic rearrangement of the hydrazone yields the indole-2-carboxylate, eliminating ammonia in the process[8][9].

Pathway 2: Direct Esterification and O-Alkylation For laboratories possessing 5-hydroxy-1H-indole-2-carboxylic acid, a straightforward two-step protection/alkylation protocol is highly efficient[6].

  • O-Alkylation: The 5-hydroxyl group is alkylated using ethyl iodide and a mild base (e.g., K₂CO₃) in DMF.

  • Esterification: The carboxylic acid is converted to the methyl ester using methanol and a catalytic amount of concentrated sulfuric acid under reflux[2].

Pathway 3: Hemetsberger-Knittel Synthesis For highly functionalized derivatives where FIS fails, the Hemetsberger-Knittel reaction offers an azide-based alternative[10]. This involves the condensation of an appropriately substituted benzaldehyde with methyl azidoacetate, followed by thermal decomposition (thermolysis) of the resulting 3-aryl-2-azido-propenoic ester to form the indole core via a nitrene intermediate[10][11]. Recent advances utilize microwave or flow chemistry to accelerate this thermolysis and improve yields[12].

SynthesisPathways A p-Ethoxyaniline B Diazonium Salt A->B NaNO2, HCl C Hydrazone Intermediate B->C Japp-Klingemann D Methyl 5-ethoxy-1H- indole-2-carboxylate C->D Fischer Indolization (H+) E 5-Hydroxyindole- 2-carboxylic acid F 5-Ethoxyindole- 2-carboxylic acid E->F EtI, K2CO3 F->D MeOH, H2SO4 (Reflux) G Substituted Benzaldehyde + Methyl Azidoacetate H Azidoacrylate Intermediate G->H Condensation H->D Hemetsberger-Knittel (Thermolysis)

Figure 1: Divergent synthetic pathways for this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

The following protocol outlines the self-validating esterification of 5-ethoxy-1H-indole-2-carboxylic acid, ensuring high yield and purity suitable for downstream SAR studies[2][6].

Reagents & Equipment:

  • 5-Ethoxy-1H-indole-2-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (Solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 eq catalytic)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Reflux apparatus and rotary evaporator.

Step-by-Step Methodology:

  • Dissolution: Suspend 5-ethoxy-1H-indole-2-carboxylic acid (e.g., 5.0 mmol) in 25 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (2.5 mmol) dropwise to the stirring suspension at 0 °C.

    • Causality: Slow addition prevents localized exothermic heating and potential degradation of the electron-rich indole core.

  • Reflux & Self-Validation Checkpoint: Attach a reflux condenser and heat the mixture to 70–80 °C for 2–4 hours. Monitor reaction progress via TLC (1:5 EtOAc/Petroleum Ether)[2]. The reaction is self-validating when the lower-Rf carboxylic acid spot is completely consumed and replaced by the higher-Rf ester spot.

  • Quenching & Neutralization: Cool the reaction to room temperature. Carefully pour the mixture into 50 mL of ice-cold saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acid catalyst immediately halts the reaction and prevents reverse hydrolysis during the aqueous workup.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers and wash with brine (30 mL) to remove residual methanol and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via silica gel column chromatography to yield this compound as a crystalline solid.

Applications in Drug Development & SAR Studies

This compound is not an end-product but a highly functionalized intermediate. Its structural features are exploited in several therapeutic domains:

  • HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): The indole-2-carboxylate core acts as a bidentate chelator for the two Mg²⁺ ions within the HIV-1 integrase active site[2]. Modifications at the C5 position (such as the ethoxy group) tune the electronic properties of the core, while subsequent functionalization at C3 (e.g., adding halogenated benzyl groups) enhances π-π stacking with viral DNA, significantly lowering the IC₅₀ values[2][13].

  • CysLT1 Selective Antagonists: Indole-2-carboxylic acid derivatives have been identified as potent antagonists of the Cysteinyl-leukotriene 1 (CysLT1) receptor, offering potential treatments for asthma and neuroinflammation[4]. The C2-carboxylate is an essential pharmacophore for receptor binding, and substitutions on the indole ring dictate target selectivity over CysLT2[4].

  • TRPV1 Agonists / Analgesics: Taking inspiration from natural indole alkaloids like evodiamine, researchers utilize indole-2-carboxamides (derived from the corresponding carboxylates) to design novel Transient Receptor Potential Vanilloid 1 (TRPV1) modulators for pain management[14].

  • Broad-Spectrum Antivirals: Indole-2-carboxylate derivatives have demonstrated potent broad-spectrum antiviral activity against influenza A, HSV-1, and Cox B3 viruses, where the C2-ester linkage serves as a critical vector for structural elongation[3].

SAR_Logic Core Indole-2-carboxylate Core (Mg2+ Chelating Scaffold) C5 C5 Substitution (Ethoxy) Tunes Electronic Properties Core->C5 C3 C3 Functionalization Enhances Pi-Pi Stacking Core->C3 C2 C2 Ester/Amide Modification Modulates Target Binding Core->C2

Figure 2: Structure-Activity Relationship (SAR) optimization logic for indole-2-carboxylate derivatives.

Conclusion

This compound represents a quintessential building block in modern medicinal chemistry. Its synthesis—whether through the classical Fischer/Japp-Klingemann route, direct esterification, or the Hemetsberger-Knittel reaction—is well-documented, scalable, and highly customizable. By providing a versatile template with orthogonal reactive sites (C2, C3, N1, and C5), it enables the rational design of highly potent therapeutics across antiviral, antiasthmatic, and analgesic indications.

References

  • Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, ACS Publications (2006). Available at:[Link]

  • PMC. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." National Institutes of Health (2023). Available at:[Link]

  • Wikipedia. "Hemetsberger indole synthesis." Wikimedia Foundation. Available at:[Link]

  • Heravi, M. M., et al. "Fischer indole synthesis applied to the total synthesis of natural products." RSC Advances, RSC Publishing (2017). Available at:[Link]

  • RSC Publishing. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances (2024). Available at:[Link]

  • Ranasinghe, N., & Jones, G. B. "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry." PubMed, NIH (2013). Available at:[Link]

  • Wikipedia. "Fischer indole synthesis." Wikimedia Foundation. Available at:[Link]

  • MDPI. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules (2025). Available at: [Link]

  • Xue, S., et al. "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Academia.edu (2014). Available at: [Link]

  • PMC. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." National Institutes of Health. Available at: [Link]

  • ChemEurope. "Fischer indole synthesis." ChemEurope Encyclopedia. Available at:[Link]

Sources

Spectroscopic data (NMR, IR, MS) of Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-ethoxy-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and quality control of this compound (CAS No: 889955-61-7), a valuable building block in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, and this derivative, with its 5-ethoxy modification, offers unique properties for structure-activity relationship (SAR) studies.[1] This document presents a predicted but expertly reasoned spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed for researchers, scientists, and drug development professionals, offering not only data but also the underlying scientific rationale for experimental design and spectral interpretation.

Molecular Structure and Foundation

A thorough understanding of the molecular architecture is paramount before delving into spectroscopic analysis. The structure of this compound incorporates an indole core, substituted at the 5-position with an ethoxy group and at the 2-position with a methyl carboxylate group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[1] By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole-containing compounds as it ensures the N-H proton is observable and does not exchange rapidly.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • To aid in assignment, perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments. These distinguish between CH, CH₂, and CH₃ carbons, with CH₂ appearing as negative signals in DEPT-135 and only CH signals appearing in DEPT-90.[2]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The electron-donating ethoxy group and the electron-withdrawing methyl carboxylate group exert significant influence on the chemical shifts of the aromatic protons.

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
N1-H ~11.6Broad Singlet-The acidic proton on the nitrogen of the indole ring, typically downfield and broadened due to quadrupole effects and potential hydrogen bonding.[3]
H4 ~7.5dJ ≈ 8.8This proton is ortho to the electron-donating nitrogen (in the pyrrole ring context) but is part of the benzene ring. Its chemical shift is influenced by the overall aromatic system.
H6 ~6.9ddJ ≈ 8.8, 2.3Ortho to the electron-donating ethoxy group, this proton is shielded and shifted upfield. It shows coupling to both H7 (ortho) and H4 (meta).
H7 ~7.1dJ ≈ 2.3Meta to the strongly electron-donating ethoxy group, this proton experiences less shielding than H6 and appears as a doublet due to meta-coupling with H6.
H3 ~7.0s-The C3 proton of an indole-2-carboxylate is characteristically a singlet and appears in the aromatic region.[1]
-OCH₂CH₃ ~4.1qJ ≈ 7.0The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons.
-COOCH₃ ~3.8s-The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet.[1]
-OCH₂CH₃ ~1.4tJ ≈ 7.0The terminal methyl protons of the ethoxy group appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The carbon spectrum complements the proton data, providing a map of the complete carbon skeleton.

Assigned CarbonPredicted δ (ppm)DEPT-135 SignalRationale & Notes
C=O ~162.0None (Quaternary)The carbonyl carbon of the ester is the most deshielded carbon in the molecule due to the strong deshielding effect of the two adjacent oxygen atoms.[4]
C5 ~155.0None (Quaternary)Directly attached to the electronegative oxygen of the ethoxy group, this carbon is significantly deshielded.
C7a ~138.0None (Quaternary)A quaternary carbon at the fusion of the two rings.
C2 ~128.0None (Quaternary)Attached to both the ring nitrogen and the ester group, this carbon is deshielded.
C3a ~127.5None (Quaternary)The second quaternary carbon at the ring fusion.
C4 ~122.0Positive (CH)Aromatic CH carbon.
C6 ~113.0Positive (CH)Shielded by the ortho-ethoxy group.
C7 ~102.5Positive (CH)Shielded by the para-ethoxy group (relative to C7a).
C3 ~108.0Positive (CH)The C3 carbon of the indole ring.
-OCH₂CH₃ ~63.5Negative (CH₂)The methylene carbon of the ethoxy group, attached to oxygen.
-COOCH₃ ~52.0Positive (CH₃)The methyl carbon of the ester group.
-OCH₂CH₃ ~14.5Positive (CH₃)The terminal methyl carbon of the ethoxy group, located in the most upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Experimental Protocol: IR Data Acquisition
  • Method: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.

  • ATR Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3300 N-H StretchIndole N-HA sharp to moderately broad band confirming the presence of the N-H group in the indole ring.[1]
3100 - 3000 C-H StretchAromatic C-HIndicates the C-H bonds on the indole ring system.
< 3000 (e.g., 2980-2850) C-H StretchAliphatic C-HCorresponds to the C-H bonds in the ethoxy and methyl ester groups.[1]
~1700 C=O StretchEster C=OA strong, sharp absorption band characteristic of the carbonyl group in the methyl ester.[1] This is a key diagnostic peak.
1600 - 1450 C=C StretchAromatic C=CMultiple bands indicating the stretching vibrations within the aromatic indole core.
~1250 C-O StretchAryl-Alkyl EtherA strong band corresponding to the asymmetric C-O-C stretch of the 5-ethoxy group.
~1100 C-O StretchEster C-OCorresponds to the C-O single bond stretch in the methyl carboxylate group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural insights from its fragmentation patterns.[1]

Experimental Protocol: MS Data Acquisition
  • Technique: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and provides reproducible fragmentation patterns.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

  • Parameters:

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • High-Resolution MS (HRMS): If available, HRMS (e.g., on a TOF or Orbitrap instrument) should be used to confirm the elemental composition (C₁₂H₁₃NO₃) by comparing the measured exact mass to the theoretical value.[1][5]

Predicted Mass Spectrum and Fragmentation
  • Molecular Formula: C₁₂H₁₃NO₃

  • Exact Mass: 219.0895 g/mol .[1]

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 219 .

The fragmentation of this compound under EI conditions is expected to proceed through logical pathways involving the ester and ether functional groups.

M [M]⁺• m/z = 219 F2 [M - •C₂H₅]⁺ m/z = 190 M->F2 - •C₂H₅ (ethyl radical) F3 [M - •OCH₃]⁺ m/z = 188 M->F3 - •OCH₃ (methoxy radical) F4 [M - •COOCH₃]⁺ m/z = 160 M->F4 - •COOCH₃ (methoxycarbonyl radical) F1 [M - •CH₃]⁺ m/z = 204

Sources

Physical properties of Methyl 5-ethoxy-1H-indole-2-carboxylate (melting point, solubility)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Methyl 5-ethoxy-1H-indole-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a core indole scaffold, a privileged structure in medicinal chemistry and drug discovery due to its prevalence in numerous biologically active compounds.[1][2] The indole nucleus is a key component in molecules designed to modulate various biological receptors.[1] This specific derivative, with its ethoxy group at the 5-position and a methyl ester at the 2-position, serves as a valuable synthetic intermediate for creating more complex molecules in pharmaceutical research and development. The 5-ethoxy substituent, in particular, may offer modified solubility and metabolic profiles compared to other analogs, making it a useful tool for structure-activity relationship (SAR) studies.[1]

A thorough understanding of the fundamental physical properties of a compound, such as its melting point and solubility, is critical for its application in research. These parameters dictate the conditions required for chemical reactions, purification, formulation, and administration in preclinical studies. This guide provides a comprehensive overview of the methodologies used to determine the melting point and solubility of this compound, offering field-proven protocols and expert insights for researchers, scientists, and drug development professionals. While specific experimentally determined data for this exact compound is not widely published, this guide establishes the authoritative framework for its empirical determination and characterization.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property used for both identification and purity assessment.[3] For a pure compound, the melting point is typically a sharp, well-defined temperature range (usually 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range over which the substance melts.[4]

Context from Structurally Related Analogs

While a specific melting point for this compound is not prominently cited in the literature, data from structurally similar indole esters provide a reasonable expectation for its thermal behavior. Small modifications to the ester group or the position of substituents on the indole ring can influence the crystal lattice energy and, consequently, the melting point.

CompoundMolecular StructureMelting Point (°C)
Ethyl 5-ethoxy-1H-indole-2-carboxylateC₁₃H₁₅NO₃155-156[5]
Methyl 1H-indole-5 -carboxylateC₁₀H₉NO₂126-128
Ethyl 2-methyl -1H-indole-5 -carboxylateC₁₂H₁₃NO₂140.5-142.0[6]
Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylateC₁₂H₁₄N₂O₄141-144[7]

Table 1: Experimentally determined melting points of indole carboxylate derivatives structurally related to this compound.

Experimental Protocol for Melting Point Determination

The following protocol describes the definitive method for determining the melting range of a solid organic compound using a modern digital melting point apparatus (e.g., a Mel-Temp).[4] This method ensures high accuracy and reproducibility.

Objective: To determine the melting temperature range of a solid sample.

Materials:

  • Sample of this compound

  • Capillary tubes (closed at one end)

  • Mortar and pestle or spatula

  • Digital melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the crystalline sample on a clean, dry watch glass. Use a spatula or mortar and pestle to crush the sample into a fine, uniform powder. This is critical for efficient heat transfer and uniform melting.[8]

  • Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of powder enters the tube.

  • Packing the Sample: Tap the closed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed sample height of 2-3 mm is ideal.[4]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[4]

    • Insert a fresh, properly packed capillary tube.

    • Set the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is essential to allow the temperature of the sample and the thermometer to be in equilibrium.[3]

    • Record T₁: Observe the sample closely. The temperature at which the first tiny droplet of liquid appears is the beginning of the melting range.

    • Record T₂: Continue heating at the slow rate. The temperature at which the last solid crystal melts into a clear liquid is the end of the melting range.

  • Data Recording: Report the result as a range from T₁ to T₂. For a pure compound, this range should be narrow (≤ 2°C).[4]

  • Repeat for Consistency: Perform at least two careful determinations. Consistent values confirm the accuracy of the measurement.

Workflow and Data Interpretation

The process of accurate melting point determination follows a logical workflow designed to balance speed and precision. The interpretation of the resulting melting range provides direct insight into the sample's purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Interpretation Prep Crush sample to fine powder Load Pack 2-3 mm into capillary tube Prep->Load FastHeat Rapid Scan (10-15°C/min) to find approximate MP Load->FastHeat Cool Cool apparatus to ~20°C below approx. MP FastHeat->Cool SlowHeat Slow Scan (1-2°C/min) for accurate measurement Cool->SlowHeat Record Record T1 (first drop) and T2 (all liquid) SlowHeat->Record Result Melting Range (T2 - T1) Record->Result Pure Pure Sample Result->Pure  Range ≤ 2°C  (Sharp) Impure Impure Sample Result->Impure  Range > 2°C  (Broad)

Caption: Workflow for accurate melting point determination and purity assessment.

Part 2: Solubility Profile

Solubility is a measure of how much of a solute can dissolve in a given solvent to form a saturated solution. It is a critical parameter in drug development, influencing everything from reaction work-up and purification (crystallization) to formulation and bioavailability. The principle of "like dissolves like" is a guiding concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Predicted Solubility of this compound

Based on its molecular structure, a qualitative solubility profile can be predicted:

  • Indole Ring: The aromatic, heterocyclic ring system is relatively non-polar.

  • Ethoxy Group (-OCH₂CH₃): An ether group that adds some polarity but is generally considered non-polar to weakly polar.

  • Methyl Ester (-COOCH₃): A polar functional group capable of acting as a hydrogen bond acceptor.

  • Indole N-H: Capable of acting as a hydrogen bond donor.

The combination of a large non-polar surface area (the indole ring) with moderately polar functional groups suggests that this compound will likely exhibit poor solubility in highly polar protic solvents like water, but good solubility in a range of common organic solvents.

Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a systematic method to classify the solubility of a compound in various solvents, which can indicate the presence of specific functional groups and guide solvent selection for reactions and purification.[9][10]

Objective: To determine the qualitative solubility of a compound in a panel of standard laboratory solvents.

Materials:

  • Sample of this compound

  • A panel of solvents:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH)

    • 5% Hydrochloric Acid (HCl)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetone

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Dimethyl Sulfoxide (DMSO)

    • Hexanes

  • Small test tubes or vials

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation: For each solvent to be tested, place approximately 20-25 mg of the compound into a clean, dry test tube.[9]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three portions of 0.25 mL each.[9]

  • Mixing: After each addition, cap the tube and shake or vortex it vigorously for 30-60 seconds to facilitate dissolution.[11]

  • Observation: After the final addition and mixing, visually inspect the solution.

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves. The solution may be clear with remaining solid, or it may be hazy.

    • Insoluble: The solid does not appear to dissolve at all.[11]

  • Acid/Base Testing:

    • If the compound is insoluble in water, its solubility in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively.[9] For an indole ester, significant solubility changes are not expected unless hydrolysis occurs.

  • Data Recording: Record the observations for each solvent in a structured table.

Data Presentation and Workflow

A systematic approach ensures all relevant solvent classes are tested. The results should be recorded clearly for future reference.

SolventSolvent PolarityObservation (Soluble/Partially/Insoluble)
WaterHighly Polar, Protic
5% NaOH (aq)Basic, Aqueous
5% HCl (aq)Acidic, Aqueous
MethanolPolar, Protic
DMSOPolar, Aprotic
AcetonePolar, Aprotic
DichloromethaneMid-Polarity, Aprotic
Ethyl AcetateMid-Polarity, Aprotic
HexanesNon-Polar

Table 2: A template for recording the qualitative solubility of this compound.

SolubilityWorkflow Start Start: 25 mg of Compound AddWater Add 0.75 mL Water Vortex & Observe Start->AddWater DecisionWater Soluble in Water? AddWater->DecisionWater TestOrganic Test in Organic Solvents (MeOH, DMSO, DCM, Hexanes etc.) DecisionWater->TestOrganic No DecisionWater->TestOrganic Yes RecordOrganic Record Solubility Profile TestOrganic->RecordOrganic TestAcidBase Test in 5% HCl and 5% NaOH TestOrganic->TestAcidBase RecordAcidBase Record Acid/Base Solubility TestAcidBase->RecordAcidBase

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound are foundational to its effective use in scientific research. While direct literature values for its melting point and solubility are not widely available, this guide provides the authoritative experimental frameworks required for their precise determination. By following these detailed protocols, researchers can confidently characterize their samples, ensuring the integrity of their subsequent experiments. The melting point serves as a reliable indicator of purity, while the solubility profile is essential for designing reaction conditions, purification strategies, and formulation studies. The empirical data generated through these methods will provide the critical parameters needed to advance research programs utilizing this versatile indole derivative.

References

  • Melting point determin
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Exp 1 - Melting Points. (n.d.). University of Wisconsin-Madison.
  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Methyl 5-Ethoxy-1H-indole-2-carboxyl
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. (2025, May 20).
  • ethyl 5-ethoxy-1h-indole-2-carboxyl
  • Methyl indole-5-carboxyl
  • Methyl indole-5-carboxylate, 97% 1 g. (n.d.). Thermo Fisher Scientific.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
  • 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. (n.d.). PubChemLite.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.).
  • Ethyl 5-ethoxy-1H-indole-2-carboxylate | 16382-17-5. (n.d.). MilliporeSigma.
  • Ethyl 1H-indole-2-carboxyl
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Royal Society of Chemistry.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31). ACS Bio & Med Chem Au.
  • Compound ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxyl

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The 5-Ethoxyindole Scaffold: Historical Discovery, Synthetic Methodologies, and Pharmacological Innovations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous neurotransmitters (e.g., serotonin) and pharmaceutical agents. Modifying the C5-position of the indole ring fundamentally alters the electronic distribution and lipophilicity of the molecule. Historically, 5-hydroxy (bufotenine) and 5-methoxy derivatives dominated early psychopharmacological research. However, the discovery and synthesis of 5-ethoxyindole derivatives marked a critical evolution. The introduction of the bulkier, more lipophilic ethoxy group provided a unique steric and electronic profile, enhancing blood-brain barrier (BBB) permeability and modulating receptor binding kinetics.

Historical Context & Discovery

The exploration of 5-ethoxyindoles began with the synthesis of 5-Ethoxy-N,N-dimethyltryptamine (5-EtO-DMT), structurally analogous to the naturally occurring bufotenine[1]. Early synthetic efforts utilized microwave-accelerated reactions to yield these derivatives primarily for analytical profiling. While empirical studies on human pharmacology remained sparse, rodent models revealed that 5-EtO-DMT exerts a biphasic effect on prolactin secretion via serotonergic receptor agonism. This established the 5-ethoxy group as a viable pharmacophore for endocrine and central nervous system (CNS) modulation, prompting researchers to utilize 5-ethoxyindole as a foundational building block for more complex drug discovery[1].

Chemical Methodologies & Self-Validating Protocols

To harness the potential of 5-ethoxyindoles, robust synthetic routes are required. Below are two critical, self-validating protocols for generating 5-ethoxyindole derivatives, designed with built-in analytical checkpoints to ensure high-fidelity synthesis.

Protocol 1: Palladium-Catalyzed Heck-Type Cyclization

This method provides a direct route to substituted indoles, specifically2, using an enamine intermediate[2].

  • Preparation : Dissolve 4-ethoxy-2-iodoaniline (1.0 equiv) and ethyl pyruvate (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is chosen for its high boiling point and superior ability to solvate both the organic reactants and the palladium catalyst, ensuring a homogenous reaction environment.

  • Catalyst Addition : Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and a suitable base (e.g., DABCO, 2.0 equiv). Causality: Pd(OAc)₂ acts as the precatalyst, undergoing in situ reduction to the active Pd(0) species. The base neutralizes the hydroiodic acid byproduct, preventing catalyst poisoning and driving the reaction forward.

  • Cyclization : Heat the mixture to 110°C under an inert argon atmosphere for 12 hours. The reaction proceeds via oxidative addition of Pd(0) into the C-I bond, followed by intramolecular Heck-type cyclization of the enamine intermediate[2].

  • Validation (Self-Validating System) : Monitor via Thin Layer Chromatography (TLC). Upon consumption of the starting material, quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Confirm the ester formation via FTIR (C=O stretch at ~1700 cm⁻¹) and the indole core via ¹H-NMR (characteristic aromatic protons).

Protocol 2: Base-Catalyzed Condensation for D2AAK1_3 Synthesis

D2AAK1_3 is a multi-target compound designed for aminergic G protein-coupled receptors (GPCRs)[3].

  • Reactant Mixture : Combine 5-ethoxyindole (1.0 equiv) and 1-benzyl-4-piperidone (1.2 equiv) in methanol.

  • Base Catalysis : Add potassium hydroxide (KOH) pellets to the solution. Causality: KOH deprotonates the piperidone, facilitating an aldol-type condensation at the highly electron-rich C3 position of the indole ring. Methanol provides a polar protic environment that stabilizes the transition state[3].

  • Reflux and Precipitation : Reflux the mixture for 8 hours. As the reaction progresses, the increased hydrophobicity of the dehydrated product causes it to precipitate directly from the methanolic solution, shifting the equilibrium toward product formation.

  • Validation (Self-Validating System) : Filter the crude precipitate. Perform X-ray crystallography to confirm the orthorhombic P2₁2₁2₁ chiral space group. Conduct thermal analysis (TGA/DSC); the compound must demonstrate high thermal stability, with primary volatile combustion products being CO₂, H₂O, and toluene[4].

SynthesisWorkflow Start 5-Ethoxyindole + 1-Benzyl-4-piperidone Solvent Methanol / KOH (Base Catalysis) Start->Solvent Reaction Aldol Condensation & Dehydration Solvent->Reaction Product D2AAK1_3 (Crude Product) Reaction->Product Purification Crystallization (Orthorhombic P212121) Product->Purification Validation X-Ray & Thermal Analysis Purification->Validation

Workflow for the synthesis and validation of the D2AAK1_3 derivative.

Pharmacological Profiling & Biological Activity

The therapeutic potential of 5-ethoxyindoles is most prominently showcased in the treatment of complex polygenic disorders like schizophrenia. Traditional antipsychotics often target single receptors, leading to severe extrapyramidal side effects. In contrast, 5-ethoxyindole derivatives are engineered for multi-target 5[5].

The derivative D2AAK1_3 demonstrates a high affinity for the human dopamine D₂ receptor (Kᵢ = 151 nM)[3]. The ethoxy group at the C5 position optimally fills the hydrophobic pocket within the D₂ receptor's transmembrane domain, stabilizing the inactive conformation of the receptor and acting as a potent antagonist to downregulate cAMP pathways.

D2Signaling Ligand 5-Ethoxyindole Derivative (e.g., D2AAK1_3) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binding (Ki = 151 nM) GiProtein Gi/o Protein Activation Receptor->GiProtein Conformational Change AdenylylCyclase Adenylyl Cyclase (Inhibition) GiProtein->AdenylylCyclase Inhibitory Signal cAMP Decreased cAMP Levels AdenylylCyclase->cAMP Downregulation PKA Reduced PKA Activity cAMP->PKA Pathway Modulation

Mechanism of D2AAK1_3 modulating the Dopamine D2 receptor pathway.

Quantitative Data Summary

The structural modifications of 5-ethoxyindoles directly translate to their measurable physicochemical and pharmacological properties.

CompoundTarget / ApplicationBinding Affinity (Kᵢ)Key Structural Feature
D2AAK1_3 Dopamine D₂ Receptor151 nM3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl) substitution
5-Ethoxy-DMT Serotonergic ReceptorsN/A (Agonist)N,N-dimethyltryptamine backbone
Methyl 5-ethoxy-1H-indole-2-carboxylate Synthetic IntermediateN/AC2-carboxylate ester

Conclusion

The 5-ethoxyindole scaffold represents a sophisticated evolution in medicinal chemistry. By carefully tuning the lipophilicity and steric bulk at the C5 position, researchers have unlocked new pathways for synthesizing multi-target ligands capable of addressing complex neurological conditions. The integration of rigorous, self-validating synthetic protocols ensures that these derivatives can be reliably produced and characterized, paving the way for next-generation neurotherapeutics.

References

  • Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. MDPI.
  • Methyl 5-Ethoxy-1H-indole-2-carboxyl
  • 5-Ethoxy-DMT. Grokipedia.
  • Multi-targeted drug design strategies for the treatment of schizophrenia.

Sources

Methyl 5-ethoxy-1H-indole-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Nucleus in Pharmacology

The indole scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to bind to a multitude of biological receptors with high affinity.[1] This prevalence is not coincidental; the indole core is a key component of essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin, granting it inherent biocompatibility and a favorable starting point for molecular design. Within this esteemed class of heterocycles, indole-2-carboxylates have emerged as a particularly fruitful template for the development of novel therapeutic agents. The strategic placement of the carboxylate group at the 2-position provides a versatile handle for a wide array of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.

This guide focuses on a specific, yet highly promising derivative: Methyl 5-ethoxy-1H-indole-2-carboxylate . The introduction of an ethoxy group at the 5-position of the indole ring is a deliberate design choice aimed at modulating the molecule's physicochemical properties. It is hypothesized that the 5-ethoxy substituent can enhance metabolic stability and improve solubility, key parameters in optimizing drug-like properties and bioavailability.[1] While extensive research has been conducted on the closely related 5-methoxy analog, this guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of the 5-ethoxy variant, positioning it as a valuable building block for contemporary drug discovery programs targeting a range of diseases, including cancer, viral infections, and inflammatory disorders.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 889955-61-7Benchchem[1]
Molecular Formula C₁₂H₁₃NO₃PubChem
Molecular Weight 219.24 g/mol Benchchem[1]
Appearance Solid (predicted)-
InChI Key MRBORMMDAXQYQH-UHFFFAOYSA-NBenchchem[1]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[1]

¹H NMR (Predicted): The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different protons in the molecule. A broad singlet for the N-H proton of the indole ring is anticipated in the downfield region. The aromatic protons on the benzene portion of the indole core will present as distinct multiplets. A singlet for the proton at the C3 position of the pyrrole ring is also expected. The 5-ethoxy group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. A sharp singlet corresponding to the methyl ester (-COOCH₃) protons will be observed in the upfield region.[1]

¹³C NMR (Predicted): The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at the lowest field. The carbons of the indole ring will have characteristic chemical shifts, with C2, C5, and C7a being readily identifiable. The signals for the ethoxy and methyl ester carbons will appear in the upfield region of the spectrum.[1]

Synthesis of the Building Block: A Step-by-Step Approach

The synthesis of this compound can be efficiently achieved through a two-stage process: the formation of the indole core via a Japp-Klingemann/Fischer indole synthesis, followed by the esterification of the resulting carboxylic acid. This method offers a robust and versatile route to specifically substituted indole-2-carboxylates.[1]

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Part 1: Japp-Klingemann / Fischer Indole Synthesis cluster_1 Part 2: Esterification p-ethoxyaniline p-ethoxyaniline diazonium_salt p-ethoxybenzenediazonium salt p-ethoxyaniline->diazonium_salt NaNO₂, HCl arylhydrazone Arylhydrazone Intermediate diazonium_salt->arylhydrazone β-keto-ester, base indole_acid 5-ethoxy-1H-indole-2-carboxylic acid arylhydrazone->indole_acid Acid catalyst, heat (Fischer Indole Synthesis) indole_acid_2 5-ethoxy-1H-indole-2-carboxylic acid target_molecule This compound indole_acid_2->target_molecule Methanol, H₂SO₄ (cat.), heat

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-ethoxy-1H-indole-2-carboxylic acid

This protocol is adapted from established procedures for the synthesis of substituted indole-2-carboxylic acids.

Materials:

  • p-Ethoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Methyl 2-methylacetoacetate (or a similar β-keto-ester)

  • Sodium hydroxide (NaOH) or other suitable base

  • Anhydrous ethanol

  • Polyphosphoric acid or another suitable acid catalyst for Fischer indole synthesis

Procedure:

  • Diazotization of p-Ethoxyaniline:

    • Dissolve p-ethoxyaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the p-ethoxybenzenediazonium salt.

  • Japp-Klingemann Reaction:

    • In a separate flask, dissolve the β-keto-ester (e.g., methyl 2-methylacetoacetate) in ethanol.

    • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution while vigorously stirring.

    • Simultaneously, add a solution of a base (e.g., NaOH) dropwise to maintain a slightly alkaline pH.

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. The arylhydrazone intermediate will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Fischer Indole Synthesis:

    • Add the dried arylhydrazone to an excess of an acidic catalyst such as polyphosphoric acid.

    • Heat the mixture with stirring to a temperature typically between 100-150 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice, which will cause the crude 5-ethoxy-1H-indole-2-carboxylic acid to precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol: Esterification to this compound

This is a standard Fischer esterification procedure.

Materials:

  • 5-ethoxy-1H-indole-2-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Suspend the 5-ethoxy-1H-indole-2-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.

  • Heat the mixture to reflux with stirring.[2]

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the final product.

Reactivity and Application as a Synthetic Intermediate

This compound is a versatile building block, offering multiple sites for chemical modification. The indole nitrogen, the ester group, and the aromatic ring can all be functionalized to generate a diverse library of compounds.

N-Functionalization

The indole N-H proton is weakly acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolyl anion is a potent nucleophile and can be reacted with a variety of electrophiles to introduce substituents at the N1 position.

N_Alkylation Indole This compound Anion Indolyl Anion Indole->Anion 1. NaH, DMF Product N-Substituted Product Anion->Product 2. R-X (Alkyl Halide)

Caption: General scheme for N-alkylation of the indole core.

Amide Bond Formation

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a methanol/water mixture). The resulting 5-ethoxy-1H-indole-2-carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form indole-2-carboxamides. This is a particularly important transformation, as many bioactive indole derivatives feature an amide linkage at the C2 position.

Reduction of the Ester Group

The ester functionality can be reduced to a primary alcohol (indole-2-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This primary alcohol can then serve as a precursor for further functionalization, such as oxidation to the corresponding aldehyde (indole-2-carboxaldehyde) or conversion to a leaving group for nucleophilic substitution reactions.

Projected Applications in Medicinal Chemistry: A Forward-Looking Perspective

Antiviral Agents

A number of indole-2-carboxylate derivatives have been synthesized and evaluated for their broad-spectrum antiviral activities.[3] For instance, compounds with various substituents on the indole ring have shown inhibitory activity against viruses such as influenza A and Coxsackie B3.[3] The 5-ethoxy group in the title compound could be beneficial in this context, potentially improving the pharmacokinetic profile of such antiviral agents.

A plausible synthetic strategy would involve the N-alkylation of this compound followed by hydrolysis of the ester and subsequent amidation to generate a library of N-substituted indole-2-carboxamides for antiviral screening.

Anticancer Agents

The indole nucleus is a common feature in many anticancer drugs, including kinase inhibitors. The closely related 5-methoxyindole derivatives have been investigated as precursors to compounds with antimitotic properties.[4] It is plausible that this compound could serve as a starting material for the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Inhibition:

Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the RAS-RAF-MEK-ERK pathway. A hypothetical inhibitor derived from our building block could function by competing with ATP for binding to the kinase domain of a key protein in this pathway, such as BRAF.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF_inactive Inactive RAF ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indole-2-carboxylate -based Kinase Inhibitor Inhibitor->RAF Binds to ATP pocket

Caption: Hypothetical inhibition of the RAF kinase by a derivative of this compound.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple avenues for diversification. While direct applications in the synthesis of marketed drugs or clinical candidates are yet to be reported, the proven track record of the indole-2-carboxylate scaffold, combined with the anticipated favorable properties imparted by the 5-ethoxy group, makes it a highly attractive starting material for drug discovery campaigns. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to unlock the full potential of this promising intermediate in the quest for novel therapeutics.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters. 2018;28(17):2818-2824.
  • Gassman PG, van Bergen TJ.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 10):o2353.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. 2024;15(4):1043-1054.
  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development. 1998;2(4):253-257.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. 2024;14(15):1043-1054.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. 2022;2(4):369-380.
  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google P

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The 5-Ethoxy-Indole-2-Carboxylate Scaffold: Electronic Topography and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 5-ethoxy-indole-2-carboxylate scaffold. This document is structured to serve as a strategic resource for medicinal chemists, focusing on the electronic topography that dictates regioselectivity and the practical protocols required to manipulate this pharmacophore.

Executive Summary

The 5-ethoxy-indole-2-carboxylate nucleus represents a "push-pull" electronic system that offers unique opportunities in drug design. Unlike the electron-rich, acid-sensitive indole core, this scaffold possesses a stabilizing electron-withdrawing group (EWG) at C2 and an activating electron-donating group (EDG) at C5. This duality allows for controlled functionalization that is difficult to achieve with unsubstituted indoles. This guide details the mechanistic underpinnings of its reactivity, validated synthetic protocols, and its application in therapeutic areas such as HIV integrase inhibition.

Part 1: Electronic Topography & Reactivity Landscape

To successfully derivatize 5-ethoxy-indole-2-carboxylates, one must understand the competing electronic forces at play.

The "Push-Pull" Dynamic

The reactivity of this scaffold is defined by the competition between the C2-Carboxylate (Deactivator) and the 5-Ethoxy group (Activator).

  • The C2-Carboxylate Effect: The ester at position 2 withdraws electron density from the pyrrole ring, specifically destabilizing the transition state for electrophilic attack at C3. This renders the molecule significantly more stable to oxidation and acid-catalyzed polymerization than simple indoles.

  • The 5-Ethoxy Effect: The alkoxy group at C5 donates electron density via resonance (+M effect) into the benzene ring. This activation is directed primarily to the ortho (C4, C6) and para (C3, though chemically distinct) positions relative to the ethoxy group.

Resonance Visualization

The following diagram maps the electron density distribution, highlighting the "Hot Spots" for electrophilic aromatic substitution (EAS).

IndoleReactivity cluster_effects Electronic Forces Core 5-Ethoxy-Indole-2-Carboxylate Core Structure C3 Position C3 (Nucleophilic but Deactivated) Core->C3 Standard Indole Reactivity (Blunted by C2-Ester) C4 Position C4 (Sterically Hindered, Activated) Core->C4 Ortho to 5-OEt (Minor Product) C6 Position C6 (Highly Activated) Core->C6 Ortho to 5-OEt (Major Benzene Attack) N1 Position N1 (Acidic pKa ~16) Core->N1 Site for Alkylation EWG C2-Ester (EWG) Deactivates Pyrrole EWG->C3 Retards EAS EDG 5-Ethoxy (EDG) Activates Benzene EDG->C4 Promotes EAS EDG->C6 Promotes EAS

Figure 1: Reactivity map of the 5-ethoxy-indole-2-carboxylate scaffold. Green indicates high reactivity/activation; Red indicates deactivation; Yellow indicates steric hindrance.

Reactivity Matrix: Electrophile vs. Regioselectivity

The outcome of a reaction depends heavily on the "hardness" of the electrophile and the reaction conditions.

Reaction TypeReagent SystemPrimary SiteSecondary SiteMechanistic Insight
Halogenation NBS or NCS / DMFC3 C6The C2-ester deactivates C3, but it remains the most nucleophilic site for soft electrophiles unless the benzene ring is extremely electron-rich.
Nitration HNO₃ / AcOHC3 / C4 / C6 MixtureHard electrophiles often attack the activated benzene ring (C4/C6) because the pyrrole ring is deactivated by the C2-ester and potential protonation.
Vilsmeier-Haack POCl₃ / DMFC3 C4Formylation generally favors C3. However, in highly activated systems (e.g., 5,7-dimethoxy), attack can shift to C4 [1].
Mannich Reaction HCHO / R₂NHC3 N1Classic C3-aminomethylation proceeds smoothly due to the stability of the Mannich base.
Friedel-Crafts RCOCl / AlCl₃C3 C6Acylation typically targets C3. Strong Lewis acids may cause rearrangement or benzene ring attack.

Part 2: Validated Synthetic Protocols

The following protocols are designed to be self-validating. The intermediate checks (TLC, Color change) are crucial for ensuring the reaction is proceeding correctly.

Protocol A: De Novo Synthesis via Fischer Indolization

This is the most robust method to construct the 5-ethoxy-indole-2-carboxylate core.

Reagents:

  • 4-Ethoxyphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) or EtOH/H₂SO₄

  • Solvent: Ethanol (Step 1), PPA (Step 2)

Workflow:

  • Hydrazone Formation (The Setup):

    • Dissolve 4-ethoxyphenylhydrazine HCl in Ethanol.

    • Add Ethyl pyruvate dropwise at 0°C.

    • Stir at RT for 2 hours. Validation: TLC should show the disappearance of hydrazine and the appearance of a less polar hydrazone spot.

    • Isolate the hydrazone solid by filtration.

  • Cyclization (The Fischer Step):

    • Mix the hydrazone with Polyphosphoric Acid (10 parts PPA to 1 part hydrazone).

    • Heat to 110°C with mechanical stirring. Critical: Do not overheat; 5-alkoxy indoles are sensitive to oxidative degradation.

    • Observation: The mixture will darken and effervesce (release of NH₃).

    • Quench by pouring onto crushed ice.[1]

    • Filter the precipitate.[1] Recrystallize from Ethanol/Water.[1]

Yield Expectation: 65-75%. Key Characterization: ¹H NMR will show a doublet (J2Hz) at C4 and a doublet (J9Hz) at C7, with the C6 proton appearing as a doublet of doublets. The C3-H will appear as a distinct singlet/doublet around 7.0-7.2 ppm depending on solvent.

Protocol B: Regioselective C3-Chlorination

Functionalizing C3 is a gateway to further diversity.

Reagents:

  • Ethyl 5-ethoxyindole-2-carboxylate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF (Dry)[2]

Step-by-Step:

  • Dissolve the indole substrate in DMF (0.5 M concentration).

  • Cool to 0°C under Nitrogen.

  • Add NCS portion-wise over 15 minutes. Why? To prevent over-chlorination or oxidation of the ethoxy group.

  • Allow to warm to RT and stir for 4 hours.

  • Validation: Aliquot for NMR. The disappearance of the C3-H signal (approx 7.1 ppm) confirms the reaction.

  • Workup: Pour into water. The product usually precipitates. If not, extract with EtOAc.

Part 3: Therapeutic Utility & Biological Context[3]

The 5-ethoxy-indole-2-carboxylate scaffold is not merely a chemical curiosity; it is a privileged structure in drug discovery, particularly for targets requiring metal chelation or hydrophobic pocket occupation.

HIV Integrase Inhibition

Research indicates that indole-2-carboxylic acid derivatives are potent inhibitors of HIV-1 integrase.[3] The mechanism involves the "Two-Metal Ion" binding mode.

  • Mechanism: The triad of the Indole NH, the C2-Carbonyl oxygen, and the C3-substituent creates a chelation pocket that binds the Mg²⁺ ions in the integrase active site [2].

  • SAR Insight: Introduction of a hydrophobic group (e.g., a halogenated benzyl) at C3, combined with the 5-ethoxy group (which likely sits in a hydrophobic groove), significantly enhances potency (IC50 values < 5 µM) [3].

Workflow for Library Generation

To maximize the utility of this scaffold, a divergent synthesis strategy is recommended.

LibraryGen Start 5-Ethoxy-Indole-2-Carboxylate Step1 Path A: N1-Alkylation (NaH, R-X) Start->Step1 Step2 Path B: C3-Formylation (POCl3, DMF) Start->Step2 Step3 Path C: C2-Hydrolysis/Amidation (LiOH then Amine) Start->Step3 Prod1 N-Substituted Core (Kinase Selectivity) Step1->Prod1 Prod2 3-Formyl Intermediate (Reductive Amination Target) Step2->Prod2 Prod3 Indole-2-Carboxamides (HIV Integrase Inhibitors) Step3->Prod3

Figure 2: Divergent synthesis workflow for generating medicinal chemistry libraries from the core scaffold.

References

  • The extended Vilsmeier reaction of dimethoxy-activated indoles. Source: Arkat USA URL:[Link] Relevance: Establishes regioselectivity patterns (C4 vs C3) in activated indole esters.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances / PubMed Central URL:[Link] Relevance: Validates the biological activity of the indole-2-carboxylate core and the chelation mechanism.[3]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: MDPI (Molecules) URL:[Link] Relevance: Provides specific SAR data regarding C3 and C6 modifications.

Sources

The 5-Ethoxy Group: A Strategic Activator in Indole Chemistry for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of the Ethoxy Substituent

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products.[1] Its reactivity is governed by the electron-rich nature of the pyrrole ring, making it highly susceptible to electrophilic attack, primarily at the C3 position.[2] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of its electronic properties, and consequently, its reactivity and biological profile. Among these, the 5-ethoxy group stands out as a potent electron-donating group that significantly influences the course of indole reactions.

This technical guide provides a comprehensive exploration of the electron-donating effects of the 5-ethoxy group in key indole reactions. We will delve into the mechanistic underpinnings of its activating and directing effects, supported by detailed experimental protocols and quantitative data. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage the unique properties of 5-ethoxyindoles in their synthetic and drug discovery endeavors.

The Electronic Influence of the 5-Ethoxy Group: A Mechanistic Overview

The ethoxy group at the 5-position of the indole ring exerts its influence through a combination of two electronic effects: the resonance effect (+M) and the inductive effect (-I).

  • Resonance Effect (+M): The lone pair of electrons on the oxygen atom of the ethoxy group can be delocalized into the aromatic system of the indole ring. This donation of electron density is particularly effective at the ortho and para positions relative to the substituent. In the case of a 5-ethoxyindole, this increases the electron density at the C4 and C6 positions of the benzene ring and, importantly, enhances the overall electron density of the pyrrole ring, further activating it towards electrophilic attack.

  • Inductive Effect (-I): As oxygen is more electronegative than carbon, the ethoxy group also exerts an electron-withdrawing inductive effect. However, for substituents like the ethoxy group, the resonance effect is generally considered to be the dominant factor in determining the overall electronic influence on the aromatic ring.[3]

The net result of these effects is a significant increase in the nucleophilicity of the indole ring, making 5-ethoxyindole and its derivatives highly reactive towards electrophiles. This enhanced reactivity can be a double-edged sword, as it can facilitate desired transformations but also lead to potential side reactions if not carefully controlled.

Synthesis of 5-Ethoxyindole: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles, including those bearing a 5-alkoxy substituent.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound. The electron-donating nature of the para-ethoxy group on the phenylhydrazine precursor generally facilitates this reaction.

Experimental Protocol: Fischer Indole Synthesis of 5-Ethoxyindole

This protocol is adapted from established procedures for the synthesis of 5-methoxyindoles and is expected to be readily applicable to the synthesis of 5-ethoxyindole.[4]

Materials:

  • 4-Ethoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. To this solution, add pyruvic acid (1.1 eq) and stir at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.

  • Cyclization: To the reaction mixture containing the phenylhydrazone, add glacial acetic acid. Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the cyclization to form the indole-2-carboxylic acid can be monitored by TLC.

  • Work-up and Saponification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid, 5-ethoxyindole-2-carboxylic acid, is collected by filtration. The crude product is then dissolved in an aqueous solution of sodium hydroxide and heated to reflux to effect saponification of any remaining esters and to aid in purification.

  • Decarboxylation: The alkaline solution is then acidified with a mineral acid (e.g., HCl) to precipitate the purified 5-ethoxyindole-2-carboxylic acid. The collected solid is then heated in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation.[5]

  • Purification: The resulting 5-ethoxyindole is extracted with an organic solvent like dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-ethoxyindole.

Causality Behind Experimental Choices:
  • Acid Catalyst: Glacial acetic acid is a moderately strong acid that effectively catalyzes the[6][6]-sigmatropic rearrangement central to the Fischer indole synthesis without being overly harsh, which could lead to degradation of the electron-rich product.[4]

  • Decarboxylation: The thermal decarboxylation in a high-boiling solvent is a standard method for removing the C2-carboxylic acid group that is an initial product of the Fischer synthesis with pyruvic acid.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start 4-Ethoxyphenylhydrazine + Pyruvic Acid Hydrazone Phenylhydrazone Formation (Ethanol/Water, RT) Start->Hydrazone Cyclization Cyclization (Glacial Acetic Acid, Reflux) Hydrazone->Cyclization IndoleAcid 5-Ethoxyindole-2-carboxylic Acid Cyclization->IndoleAcid Decarboxylation Decarboxylation (Quinoline, Heat) IndoleAcid->Decarboxylation Product 5-Ethoxyindole Decarboxylation->Product

Caption: Workflow for the synthesis of 5-ethoxyindole via the Fischer indole synthesis.

The 5-Ethoxy Group in Action: Key Reactions and Mechanistic Insights

Electrophilic Aromatic Substitution: Enhanced Reactivity and Regioselectivity

The indole ring is inherently reactive towards electrophiles, with substitution occurring preferentially at the C3 position.[2] The presence of a 5-ethoxy group further enhances this reactivity.

Mechanism:

The mechanism of electrophilic aromatic substitution on 5-ethoxyindole follows the general pathway for this reaction type.[7][8] The electron-rich indole acts as a nucleophile, attacking the electrophile (E+). This attack, which is the rate-determining step, disrupts the aromaticity of the indole ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][8] The positive charge in this intermediate is delocalized over the indole ring, including the nitrogen atom. The electron-donating 5-ethoxy group helps to stabilize this cationic intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate compared to unsubstituted indole. In the final step, a proton is lost from the C3 position to restore the aromaticity of the ring, yielding the 3-substituted 5-ethoxyindole.

Diagram: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism Indole 5-Ethoxyindole Electrophile SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Attack by pi-electrons Product 3-Substituted-5-ethoxyindole SigmaComplex->Product -H+

Caption: General mechanism of electrophilic aromatic substitution on 5-ethoxyindole.

The Pictet-Spengler Reaction: A Gateway to β-Carbolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a scaffold present in many alkaloids.[9] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10] The electron-donating 5-ethoxy group on the tryptamine precursor significantly facilitates the cyclization step.

Mechanism:

The reaction begins with the formation of a Schiff base (imine) from the reaction of 5-ethoxytryptamine with an aldehyde.[11] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole nucleus of the 5-ethoxytryptamine moiety then acts as an intramolecular nucleophile, attacking the iminium ion.[10][12] The 5-ethoxy group enhances the nucleophilicity of the indole ring, promoting this cyclization. The attack occurs at the C3 position of the indole, leading to a spirocyclic intermediate.[9] This is followed by a rearrangement and deprotonation to yield the final tetrahydro-β-carboline product. The increased electron density due to the 5-ethoxy group allows this reaction to often proceed under milder conditions than with unsubstituted tryptamine.[9]

Experimental Protocol: Pictet-Spengler Reaction of 5-Ethoxytryptamine

Materials:

  • 5-Ethoxytryptamine

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 5-ethoxytryptamine (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Aldehyde Addition: Add the aldehyde (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acid Catalysis: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Heck Reaction: C-C Bond Formation at the Indole Core

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[13][14] For indoles, this reaction is a valuable tool for C-H functionalization or for coupling at a pre-functionalized position. The electron-donating 5-ethoxy group can influence the reactivity of the indole substrate in these transformations.

Mechanism (for C-H functionalization):

While the precise mechanism can vary depending on the specific conditions and ligands used, a general pathway for the oxidative Heck reaction involves the coordination of the palladium(II) catalyst to the indole. The electron-donating 5-ethoxy group can facilitate the subsequent C-H activation step. Following C-H activation and the formation of a palladacycle, the alkene coordinates to the palladium center and undergoes migratory insertion. Finally, β-hydride elimination releases the alkenylated indole product and a palladium(0) species, which is then re-oxidized to complete the catalytic cycle.

Quantitative Data and Spectroscopic Analysis

The electron-donating effect of the 5-ethoxy group can be observed through its impact on reaction yields and spectroscopic data.

Table 1: Representative Yields for Reactions of 5-Alkoxyindoles

ReactionSubstrateProductYield (%)Reference
Fischer Indole Synthesis4-Methoxyphenylhydrazine + Pyruvic acid5-Methoxyindole-2-carboxylic acidHigh (qualitative)[4]
Pictet-Spengler Reaction5-Methoxytryptamine + Malonaldehyde monocycloacetal(R)-1-substituted-6-methoxy-1,2,3,4-tetrahydro-β-carboline89%[15]
Iodination (Electrophilic)1H-indole-3-carbaldehyde5-Iodo-1H-indole-3-carbaldehyde78%[16]

Table 2: Representative Spectroscopic Data for a 5-Alkoxyindole Derivative

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~7.2-7.4m-Aromatic Protons
~6.8-7.0m-Aromatic Protons
~4.0q~7.0-OCH₂CH₃
~3.8s--OCH₃ (for methoxy)
~1.4t~7.0-OCH₂CH₃
¹³C NMR~155s-C5 (ipso-carbon to ethoxy)
~130-135s-Quaternary indole carbons
~100-125d-Aromatic CH carbons
~64t--OCH₂CH₃
~56q--OCH₃ (for methoxy)
~15q--OCH₂CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the indole ring. Data is compiled from general knowledge of NMR spectroscopy and information from search results.[17][18][19]

Conclusion: Harnessing the Activating Power of the 5-Ethoxy Group

The 5-ethoxy group is a powerful tool in the arsenal of the synthetic and medicinal chemist. Its strong electron-donating character significantly activates the indole ring towards a variety of chemical transformations, most notably electrophilic aromatic substitution and related cyclization reactions. By understanding the mechanistic principles that govern its influence, researchers can strategically employ the 5-ethoxy group to facilitate the synthesis of complex indole-containing molecules, including novel drug candidates. The enhanced reactivity it imparts often allows for milder reaction conditions and can lead to improved yields. However, this heightened reactivity also necessitates careful control of reaction parameters to avoid unwanted side reactions. As the demand for new and diverse indole-based therapeutics continues to grow, a thorough understanding of the role of substituents like the 5-ethoxy group will remain crucial for innovation in the field.

References

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  • PMC. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
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  • Wikipedia. Pictet–Spengler reaction. Wikipedia. Accessed February 29, 2024.
  • PMC. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. 2021;26(5):1465.
  • ResearchGate. The mechanism of the Pictet–Spengler reaction.
  • ChemTalk. Electrophilic Aromatic Substitution. ChemTalk. Accessed February 29, 2024.
  • ResearchGate. DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water.
  • Sundberg, R. J. The Chemistry of Indoles. Academic Press; 1970.
  • ANU Open Research. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. Accessed February 29, 2024.
  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2018;23(11):2947.
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  • Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Accessed February 29, 2024.
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  • ACS Publications. Copper-Catalyzed Oxidative Dearomatized Oxyalkylation of Indoles with Alcohols: Synthesis of 3-Alkoxy-2-Oxindoles. J. Org. Chem. 2022;87(24):16867–16872.
  • Wikipedia. Electrophilic aromatic substitution. Wikipedia. Accessed February 29, 2024.
  • Dalal Institute. Aromatic Electrophilic Substitution. Dalal Institute. Accessed February 29, 2024.
  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Accessed February 29, 2024.
  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Published April 13, 2021. Accessed February 29, 2024.
  • University of Regensburg. Heck Reaction. University of Regensburg. Accessed February 29, 2024.
  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. Org. Biomol. Chem. 2023;21(40):8166-8191.
  • Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Beilstein J. Org. Chem. 2024;20:538-557.
  • Harvard University. The Heck Reaction. Harvard University. Accessed February 29, 2024.
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  • University of Lynchburg. Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. Lynchburg J. Sci. 2019;1:879-886.
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An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Indole Scaffold as a Privileged Motif in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological receptors and enzymes. Within this esteemed class, indole-2-carboxylate derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities, most notably in the realm of oncology.[2][3] This guide will provide an in-depth exploration of the potential therapeutic targets of a specific, yet under-investigated, member of this family: Methyl 5-ethoxy-1H-indole-2-carboxylate. While direct studies on this molecule are sparse, a comprehensive analysis of closely related analogs provides a robust framework for predicting its biological activities and guiding future research. The 5-ethoxy substitution, in particular, may offer advantageous modifications to solubility and metabolic stability, making it a compound of significant interest for structure-activity relationship (SAR) studies.[1]

The Anticancer Potential: A Multi-Targeted Approach

Derivatives of the indole-2-carboxylate scaffold have consistently demonstrated potent antiproliferative activity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and colon (HCT-116) cancers.[2][3] The mechanism of action is often not limited to a single target but involves the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Protein Kinases: Disrupting Oncogenic Signaling

A primary mechanism by which indole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[3]

  • Receptor Tyrosine Kinases (RTKs): Several indole-based compounds have been shown to inhibit key RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these receptors can block downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): Indole derivatives have also been identified as inhibitors of CDKs, particularly CDK2.[3][4] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[4]

The following diagram illustrates the key kinase signaling pathways that are potential targets for this compound.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Signaling_Cascade Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Signaling_Cascade HER2 HER2 HER2->Signaling_Cascade VEGFR-2 VEGFR-2 VEGFR-2->Signaling_Cascade Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation CDK2_Cyclin CDK2/Cyclin Complex Cell_Cycle Cell Cycle Progression (G1/S Transition) CDK2_Cyclin->Cell_Cycle Methyl_5_ethoxy_1H_indole_2_carboxylate Methyl 5-ethoxy-1H- indole-2-carboxylate Methyl_5_ethoxy_1H_indole_2_carboxylate->EGFR Inhibition Methyl_5_ethoxy_1H_indole_2_carboxylate->HER2 Inhibition Methyl_5_ethoxy_1H_indole_2_carboxylate->VEGFR-2 Inhibition Methyl_5_ethoxy_1H_indole_2_carboxylate->CDK2_Cyclin Inhibition

Caption: Potential kinase inhibition by this compound.

Induction of Apoptosis: Triggering Programmed Cell Death

Another hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death. Indole-2-carboxylate derivatives have been shown to trigger apoptosis through various mechanisms:

  • Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. Some indole-based compounds act as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting the release of pro-apoptotic factors and initiating the apoptotic cascade.[5]

  • Caspase Activation: The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Studies on related indole compounds have demonstrated increased activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and cell death.[6]

  • Cell Cycle Arrest: As mentioned, inhibition of CDKs can lead to cell cycle arrest, often at the G2/M phase.[4] Prolonged arrest at this checkpoint can trigger apoptosis.

Other Potential Anticancer Targets

The versatility of the indole scaffold allows for interaction with a broader range of targets:

  • Tubulin Polymerization: Some indole derivatives have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[3][7] This disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, a mechanism shared by well-known chemotherapy drugs.

  • DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Inhibition of topoisomerases by indole compounds can lead to DNA damage and cell death.[3][7]

  • Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression. HDAC inhibitors, including some indole derivatives, can alter the expression of genes involved in cell cycle control and apoptosis.[3][7]

  • 14-3-3 Proteins: These are a family of highly conserved regulatory proteins involved in various cellular processes, including signal transduction and cell cycle progression. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.[8]

Experimental Protocols for Target Validation

To investigate the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)This compoundHypothetical Value
A549 (Lung)This compoundHypothetical Value
HepG2 (Liver)This compoundHypothetical Value
Normal FibroblastsThis compoundHypothetical Value
MCF-7 (Breast)Doxorubicin (Positive Control)Known Value
Kinase Inhibition Assays

Objective: To determine if the compound directly inhibits the activity of specific protein kinases.

Methodology: In Vitro Kinase Assay (e.g., for EGFR)

  • Reagents: Obtain recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence polarization, or a luminescence-based assay that measures remaining ATP).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology: Flow Cytometry with Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental_Workflow Start Compound Synthesis: This compound MTT_Assay Antiproliferative Screening (MTT Assay) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, CDK2) Determine_IC50->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Target_Validation Target Validation (Western Blot for p-EGFR, Caspase-3, etc.) Kinase_Assay->Target_Validation Cell_Cycle_Analysis->Target_Validation Apoptosis_Assay->Target_Validation Conclusion Identify Lead Therapeutic Targets Target_Validation->Conclusion

Caption: Workflow for evaluating potential therapeutic targets.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for anticancer drug development. Based on the activities of structurally related compounds, its potential therapeutic targets are likely to include protein kinases (EGFR, HER2, VEGFR-2, CDK2), components of the apoptotic machinery (Bcl-2 family), and structural proteins like tubulin. The proposed experimental workflows provide a clear path for validating these hypotheses and elucidating the precise mechanism of action. Future research should focus on these in vitro studies, followed by in vivo efficacy and toxicity assessments in animal models of cancer. Furthermore, the 5-ethoxy group provides an excellent opportunity for SAR studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel and effective anticancer therapeutic.

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Methodological & Application

Synthesis of Methyl 5-ethoxy-1H-indole-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 5-ethoxy-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and strategic considerations of the synthesis.

Introduction

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds.[1] this compound, in particular, serves as a key intermediate for the synthesis of a variety of therapeutic agents. The 5-ethoxy substituent can modulate the lipophilicity and metabolic stability of the final drug candidates, making this a compound of significant interest for structure-activity relationship (SAR) studies. This guide will focus on a robust and widely applicable synthetic strategy: the Fischer indole synthesis.[2][3][4]

Strategic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for constructing the indole ring system.[3] The core of this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3]

For the synthesis of this compound, a two-step sequence is employed:

  • Formation of the Arylhydrazone: Reaction of 4-ethoxyphenylhydrazine with methyl pyruvate to form the key intermediate, methyl 2-((2-(4-ethoxyphenyl)hydrazono)propanoate).

  • Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the arylhydrazone to yield the target indole.

This approach offers high yields and allows for precise control over the substitution pattern of the final indole product.

Reaction Pathway Overview

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization 4-ethoxyphenylhydrazine 4-ethoxyphenylhydrazine hydrazone Methyl 2-((2-(4-ethoxyphenyl)hydrazono)propanoate) 4-ethoxyphenylhydrazine->hydrazone Condensation 4-ethoxyphenylhydrazine->hydrazone methyl_pyruvate Methyl Pyruvate methyl_pyruvate->hydrazone indole_product This compound hydrazone->indole_product [3,3]-Sigmatropic Rearrangement & Cyclization hydrazone->indole_product acid_catalyst Acid Catalyst (e.g., H₂SO₄, PPA) acid_catalyst->indole_product

Figure 1: Overall synthetic scheme for this compound via the Fischer Indole Synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of Methyl 2-((2-(4-ethoxyphenyl)hydrazono)propanoate) (Hydrazone Intermediate)

This step involves the condensation of 4-ethoxyphenylhydrazine with methyl pyruvate. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Supplier/Grade
4-Ethoxyphenylhydrazine hydrochloride188.6510.0 g53.0Sigma-Aldrich, 98%
Methyl pyruvate102.095.41 g (4.9 mL)53.0Sigma-Aldrich, 98%
Sodium acetate82.034.35 g53.0Fisher Scientific, ACS
Ethanol (anhydrous)46.07100 mL-Decon Labs, 200 proof

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyphenylhydrazine hydrochloride (10.0 g, 53.0 mmol) and sodium acetate (4.35 g, 53.0 mmol) in anhydrous ethanol (100 mL).

  • Dissolution: Stir the mixture at room temperature for 15 minutes to dissolve the solids and neutralize the hydrochloride salt, liberating the free hydrazine.

  • Addition of Ketone: Add methyl pyruvate (4.9 mL, 53.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate of the hydrazone should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Drying: Dry the product under vacuum to obtain methyl 2-((2-(4-ethoxyphenyl)hydrazono)propanoate) as a yellow solid.

Part 2: Synthesis of this compound

This is the crucial cyclization step, which is catalyzed by a strong acid. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Supplier/Grade
Methyl 2-((2-(4-ethoxyphenyl)hydrazono)propanoate)236.2610.0 g42.3Prepared in Part 1
Polyphosphoric acid (PPA)-100 g-Sigma-Aldrich, 115%
Ice18.02500 g--
Saturated sodium bicarbonate solution-~200 mL--
Ethyl acetate88.11300 mL-Fisher Scientific, ACS
Brine-100 mL--
Anhydrous sodium sulfate142.0420 g-Fisher Scientific, ACS

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).

  • Heating: Heat the PPA to 80-90 °C with stirring.

  • Addition of Hydrazone: Carefully add the methyl 2-((2-(4-ethoxyphenyl)hydrazono)propanoate) (10.0 g, 42.3 mmol) in portions to the hot PPA over 15 minutes. The temperature of the reaction mixture may rise but should be maintained below 100 °C.

  • Reaction: Stir the reaction mixture at 90 °C for 1 hour. The color of the mixture will darken. Monitor the reaction by TLC (3:1 hexane/ethyl acetate).

  • Quenching: After the reaction is complete, cool the flask in an ice bath to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring.

  • Neutralization: The resulting aqueous slurry will be acidic. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate of the crude product will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Hydrazone Formation

The formation of the hydrazone is a straightforward condensation reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the methyl pyruvate, followed by dehydration to yield the C=N double bond of the hydrazone.

Fischer Indole Cyclization Mechanism

The mechanism of the Fischer indole synthesis is more complex and involves several key steps:

Fischer_Mechanism Hydrazone Arylhydrazone Protonation Protonation Hydrazone->Protonation H⁺ Enehydrazine Enehydrazine Tautomer Protonation->Enehydrazine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Di-imine Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine Rearomatization Rearomatization Di-imine->Rearomatization Cyclization Intramolecular Cyclization Rearomatization->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination -NH₃ Indole Indole Product Elimination->Indole

Figure 2: Stepwise mechanism of the Fischer Indole Synthesis.

  • Tautomerization: The arylhydrazone tautomerizes to its enehydrazine form in the presence of an acid catalyst.[3]

  • [5][5]-Sigmatropic Rearrangement: The key step is a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enehydrazine. This breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former enamine carbon.[3]

  • Rearomatization and Cyclization: The resulting di-imine intermediate undergoes rearomatization. The newly formed amino group then acts as a nucleophile, attacking the imine carbon in an intramolecular cyclization to form a five-membered ring.[3]

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the aminal intermediate, driven by the formation of the stable, aromatic indole ring.[3]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in hydrazone formation Incomplete reaction or decomposition of starting materials.Ensure anhydrous conditions. Monitor the reaction closely by TLC. If necessary, increase the reaction time or use a different solvent like methanol.
Low yield in cyclization Insufficiently acidic catalyst or decomposition at high temperatures.Ensure the PPA is of good quality and sufficiently hot before adding the hydrazone. Alternatively, other acid catalysts like sulfuric acid in ethanol or Eaton's reagent can be explored.
Formation of multiple products Side reactions due to harsh acidic conditions.Carefully control the reaction temperature. A lower temperature for a longer duration might improve selectivity.
Difficulty in purification Presence of polymeric byproducts from the PPA-catalyzed reaction.Thorough quenching and neutralization are critical. The crude product may require multiple chromatographic purifications or recrystallizations.

Conclusion

The Fischer indole synthesis provides a reliable and efficient route to this compound. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource to facilitate this process.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Khan, I., & Ali, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2534-2544. [Link]

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Comprehensive Protocol for the Synthesis of 5-Ethoxyindoles via the Fischer Indole Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Design

The synthesis of unsubstituted 5-ethoxyindole presents a unique challenge in heterocyclic chemistry. Direct Fischer indole cyclization using an arylhydrazine and acetaldehyde is notoriously inefficient due to the volatility of acetaldehyde and its propensity for acid-catalyzed aldol condensation and polymerization.

To bypass these limitations, this protocol utilizes a robust, four-phase "build-and-cleave" strategy. By substituting acetaldehyde with ethyl pyruvate , the reaction cleanly directs the [3,3]-sigmatropic rearrangement to form an indole-2-carboxylate intermediate[1]. This stable intermediate is subsequently saponified[2] and thermally decarboxylated[3] to yield the target 5-ethoxyindole with high fidelity.

Pathway A 4-Ethoxyphenylhydrazine + Ethyl Pyruvate B Hydrazone Intermediate (Condensation) A->B EtOH, RT C Ethyl 5-Ethoxyindole- 2-carboxylate (Fischer Cyclization) B->C PPA, 90°C D 5-Ethoxyindole- 2-carboxylic acid (Saponification) C->D KOH/EtOH, Reflux E 5-Ethoxyindole (Decarboxylation) D->E CuO, Quinoline, 200°C

Chemical pathway for 5-ethoxyindole synthesis via Fischer cyclization and decarboxylation.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometry for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
4-Ethoxyphenylhydrazine HCl 188.651.0018.8 gAryl nitrogen source
Ethyl Pyruvate 116.121.1012.7 gCarbonyl precursor
Sodium Acetate (Anhydrous) 82.031.209.8 gMild base / Buffer
Polyphosphoric Acid (PPA) ~338.0Excess100.0 gAcid catalyst & Dehydrant
Potassium Hydroxide (KOH) 56.113.0016.8 gSaponification agent
Copper(II) Oxide (CuO) 79.550.100.8 gDecarboxylation catalyst
Quinoline 129.16Solvent50.0 mLHigh-boiling basic solvent

Experimental Methodologies

Workflow N1 Phase 1: Hydrazone Formation N2 Phase 2: Acid-Catalyzed Cyclization N1->N2 N3 Phase 3: Alkaline Hydrolysis N2->N3 N4 Phase 4: Thermal Decarboxylation N3->N4 N5 Purification (Chromatography) N4->N5

Four-phase experimental workflow for the synthesis and purification of 5-ethoxyindole.

Phase 1: Synthesis of the Hydrazone Intermediate

Causality Insight: 4-Ethoxyphenylhydrazine is typically supplied as a hydrochloride salt to prevent air oxidation. Sodium acetate is added to liberate the free hydrazine base in situ, enabling the nucleophilic attack on the ketone carbonyl of ethyl pyruvate.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.8 g (100 mmol) of 4-ethoxyphenylhydrazine hydrochloride and 9.8 g (120 mmol) of sodium acetate in 150 mL of a 1:1 mixture of Ethanol/Water.

  • Addition: Dropwise add 12.7 g (110 mmol) of ethyl pyruvate over 15 minutes at room temperature.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Self-Validation: The reaction is self-validating; as the hydrophobic hydrazone forms, a thick yellow/orange precipitate will crash out of the aqueous ethanol solution, driving the equilibrium forward.

  • Isolation: Filter the precipitate under vacuum, wash with 50 mL of cold water, and dry overnight in a vacuum desiccator to yield ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate.

Phase 2: Fischer Cyclization

Causality Insight: Polyphosphoric acid (PPA) is chosen over Lewis acids because it acts simultaneously as a strong Brønsted acid to catalyze the [3,3]-sigmatropic rearrangement and as a dehydrating agent to drive the final aromatization step[1].

  • Setup: Pre-heat 100 g of PPA in a 500 mL beaker to 90 °C using an oil bath to reduce its viscosity.

  • Addition: Carefully fold the dried hydrazone intermediate (from Phase 1) into the warm PPA in small portions with manual stirring using a thick glass rod.

  • Cyclization: Maintain the temperature between 90–100 °C for 1 hour. The mixture will turn deep brown and become highly exothermic.

  • Quenching & Validation: Pour the hot, viscous mixture onto 400 g of crushed ice with vigorous stirring. The sudden shift in pH and polarity will cause the crude ethyl 5-ethoxyindole-2-carboxylate to precipitate as a tan solid.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 3: Saponification

Causality Insight: The ester must be hydrolyzed to a carboxylic acid to enable the subsequent removal of the C2 carbon. KOH in aqueous ethanol provides the necessary hydroxide nucleophile while maintaining the solubility of the organic substrate[2].

  • Setup: Dissolve the crude ester in 100 mL of Ethanol. Add a solution of 16.8 g (300 mmol) KOH dissolved in 50 mL of water.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 hours.

  • Self-Validation: Initially, the mixture may be slightly cloudy. Complete saponification is indicated when the solution becomes entirely homogeneous, as the resulting potassium 5-ethoxyindole-2-carboxylate salt is highly water-soluble.

  • Precipitation: Cool the mixture to room temperature and concentrate slightly to remove ethanol. Acidify the aqueous layer with 6M HCl to pH 2. The free 5-ethoxyindole-2-carboxylic acid will precipitate immediately as an off-white solid. Filter and dry thoroughly.

Phase 4: Thermal Decarboxylation

Causality Insight: Direct heating of the carboxylic acid can lead to charring. Quinoline acts as a high-boiling (237 °C), basic solvent that stabilizes the transition state. Copper(II) oxide lowers the activation energy of decarboxylation by forming a transient metallocarboxylate complex[3].

  • Setup: In a 100 mL two-neck flask equipped with a reflux condenser and a gas bubbler, suspend the dry carboxylic acid and 0.8 g (10 mmol) of CuO in 50 mL of anhydrous quinoline.

  • Heating: Heat the mixture to 200–220 °C using a sand bath or high-temperature heating mantle.

  • Self-Validation: Monitor the gas bubbler. The evolution of CO2 gas provides a real-time kinetic readout of the reaction. Maintain heating until bubbling completely ceases (typically 1.5 to 2 hours).

  • Workup: Cool the mixture to room temperature. Dilute with 200 mL of Diethyl Ether and filter through a pad of Celite to remove the copper catalyst.

  • Quinoline Removal: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (5 x 100 mL) to protonate and extract the quinoline into the aqueous phase.

  • Final Purification: Wash the ether layer with brine, dry over MgSO4, and concentrate. Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield pure 5-ethoxyindole as an off-white crystalline solid.

References

1.[1] Methyl 5-Ethoxy-1H-indole-2-carboxylate . Benchchem. Available at: 2.[3] ProQuest Dissertations - UCL Discovery . University College London. Available at: 3.[2] US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 . Google Patents. Available at:

Sources

Application Notes & Protocols: A Detailed Guide to the Japp-Klingemann Reaction for the Synthesis of 5-Ethoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Japp-Klingemann reaction, followed by the Fischer indole synthesis, represents a robust and highly versatile two-stage method for constructing functionalized indoles from simple precursors.[1][2] This guide provides an in-depth exploration of the reaction conditions and mechanistic principles for synthesizing 5-ethoxyindole derivatives, valuable intermediates in drug discovery.

The overall transformation begins with the synthesis of an arylhydrazone intermediate from an aryldiazonium salt and a β-keto-ester via the Japp-Klingemann reaction.[3] This intermediate is then cyclized under acidic conditions in the classic Fischer indole synthesis to yield the target indole.[4] This approach avoids the need to handle potentially unstable arylhydrazines directly, as the precursor diazonium salt is generated and used in situ.[2]

Overall Synthetic Workflow

The synthesis of ethyl 5-ethoxyindole-2-carboxylate from 4-ethoxyaniline is a representative example of this powerful synthetic sequence. The workflow can be visualized as a two-part process: the formation of the key hydrazone intermediate, followed by the acid-catalyzed cyclization to the indole ring system.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis A 4-Ethoxyaniline B Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt B->C E Azo-Coupling & Rearrangement C->E Nucleophilic Addition D Ethyl Acetoacetate + Base D->E F Arylhydrazone Intermediate E->F G Arylhydrazone Intermediate H Acid-Catalyzed Cyclization (e.g., H₂SO₄, EtOH, Heat) G->H I Ethyl 5-Ethoxyindole-2-carboxylate H->I

Figure 1: Two-stage synthesis of ethyl 5-ethoxyindole-2-carboxylate.

Part 1: The Japp-Klingemann Reaction Mechanism

The Japp-Klingemann reaction is a classic method for preparing hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[1] The reaction proceeds through several distinct steps:

  • Deprotonation: The reaction begins with the deprotonation of the active methylene group of the β-keto-ester (e.g., ethyl acetoacetate) by a base to form a nucleophilic enolate.

  • Azo Coupling: The enolate anion then attacks the terminal nitrogen of the electrophilic diazonium salt, forming an unstable azo compound.

  • Hydrolytic Cleavage: Under the reaction conditions, the azo intermediate undergoes hydrolysis. This step typically involves the cleavage of an acyl group (in this case, the acetyl group), which is lost as acetic acid.

  • Rearrangement: Following the cleavage, a proton exchange occurs to yield the final, more stable arylhydrazone product.[1]

This hydrazone is the crucial intermediate that serves as the direct precursor for the subsequent Fischer indole synthesis.

G start 1. Deprotonation of β-Keto-Ester step2 2. Nucleophilic Attack on Diazonium Salt start->step2 Generates Enolate step3 3. Formation of Azo Intermediate step2->step3 Forms C-N bond step4 4. Hydrolytic Cleavage of Acetyl Group step3->step4 Instability drives reaction end_node 5. Formation of Arylhydrazone Product step4->end_node Rearrangement & Protonation

Figure 2: Key mechanistic stages of the Japp-Klingemann reaction.

Part 2: Detailed Experimental Protocols

This section provides a robust, two-part protocol for synthesizing ethyl 5-ethoxyindole-2-carboxylate, starting from 4-ethoxyaniline and ethyl acetoacetate.

Protocol A: Synthesis of Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (Arylhydrazone Intermediate)

This protocol is an adaptation of the well-established Japp-Klingemann reaction.[2][5]

1. Materials and Equipment:

  • 4-Ethoxyaniline (p-phenetidine)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetoacetate

  • Sodium acetate (CH₃COONa)

  • Ethanol (EtOH)

  • Standard laboratory glassware (three-necked flask, beakers, dropping funnel)

  • Magnetic stirrer with cooling capabilities (ice bath)

  • Thermometer

  • Vacuum filtration setup

2. Procedure:

  • Step 2.1: Diazotization of 4-Ethoxyaniline

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 4-ethoxyaniline (10.0 mmol, 1.37 g) in a mixture of concentrated HCl (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol, 0.72 g in 5 mL of water) dropwise. Causality: It is critical to maintain the temperature below 5 °C, as diazonium salts are unstable and can decompose at higher temperatures.

    • Stir the resulting solution for an additional 20 minutes at 0-5 °C to ensure the complete formation of the 4-ethoxybenzenediazonium chloride solution.

  • Step 2.2: Coupling with Ethyl Acetoacetate

    • In a separate 500 mL beaker, prepare a solution of ethyl acetoacetate (10.0 mmol, 1.30 g) and sodium acetate (50 mmol, 4.10 g) in a mixture of ethanol (50 mL) and water (50 mL). Causality: Sodium acetate acts as a base to deprotonate the ethyl acetoacetate, forming the required enolate nucleophile. It also serves as a buffer to control the pH of the reaction.[5]

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 2.1 to the ethyl acetoacetate solution with vigorous stirring. A colored precipitate of the arylhydrazone should form.

    • Continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

  • Step 2.3: Isolation and Purification

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate.

Protocol B: Synthesis of Ethyl 5-Ethoxyindole-2-carboxylate

This protocol employs the Fischer indole synthesis for the cyclization of the arylhydrazone intermediate.[2][4]

1. Materials and Equipment:

  • Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (from Protocol A)

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

2. Procedure:

  • Step 2.1: Acid-Catalyzed Cyclization

    • In a round-bottom flask, dissolve the arylhydrazone (5.0 mmol) in absolute ethanol (50 mL).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL). Alternatively, other acids like polyphosphoric acid or ethanolic HCl can be used.[2] Causality: The strong acid protonates the hydrazone, which facilitates the key[1][1]-sigmatropic rearrangement required for ring formation.[4][6]

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 2.2: Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate to obtain the crude product.

    • Purify the crude ethyl 5-ethoxyindole-2-carboxylate by column chromatography on silica gel or by recrystallization.

Part 3: Data Summary and Scientific Rationale

Quantitative Reaction Data
ParameterStage 1: Japp-KlingemannStage 2: Fischer IndoleRationale
Primary Reactant 4-EthoxyanilineArylhydrazone IntermediateStarting materials for each respective stage.
Key Reagent Ethyl AcetoacetateSulfuric Acid (or PPA, HCl)Provides the carbon backbone for the indole ring; acts as the catalyst for cyclization.
Stoichiometry Aniline:NaNO₂:EAA ≈ 1:1.05:1N/A (Catalytic)A slight excess of NaNO₂ ensures complete diazotization.
Temperature 0–5 °CReflux (e.g., ~78 °C in EtOH)Diazonium salt stability requires low temp; cyclization requires thermal energy.[2]
Solvent System HCl/H₂O and EtOH/H₂OEthanolAqueous acid for diazotization; alcohol/water for coupling; alcohol for cyclization.
Key Control pH and TemperatureAnhydrous ConditionsLow temperature is critical; pH control ensures enolate formation without degrading the diazonium salt.[5]
Expected Product Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoateEthyl 5-Ethoxyindole-2-carboxylateThe intermediate hydrazone and the final indole product.
Causality Behind Experimental Choices
  • In-Situ Diazonium Formation: Preparing the diazonium salt at 0-5 °C and using it immediately is crucial because aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.

  • Choice of β-Keto-Ester: Ethyl acetoacetate is an ideal substrate because its acetyl group is readily cleaved during the hydrolytic step of the Japp-Klingemann reaction, leading directly to the required pyruvate-derived hydrazone.[7]

  • Role of Acid in Fischer Synthesis: The acid catalyst is essential for the series of transformations in the Fischer synthesis. It protonates the hydrazone, enabling tautomerization to the enehydrazine form, which then undergoes the rate-determining[1][1]-sigmatropic rearrangement to form the new C-C bond.[6]

  • Electron-Rich Anilines: 4-Ethoxyaniline is an electron-rich aniline. While this can make the resulting diazonium salt less electrophilic, the reaction generally proceeds well. However, with highly activated anilines, careful control of conditions is needed to prevent side reactions.[8]

References

  • Sládková, M., & Zálupský, P. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemické Zvesti, 29(3), 418-420. Available at: [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Available at: [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. 3(1). Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]

  • G. A. Reynolds and J. A. VanAllan. (1952). Methylglyoxal-ω-phenylhydrazone. Organic Syntheses, 32, 84. Available at: [Link]

  • Nikolova, I., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 1996. Available at: [Link]

  • Ciaffo, G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • El-Emary, T. I. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(43), 26531-26561. Available at: [Link]

  • Pelcman, B., & Gacs-Baitz, E. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Synthetic Communications, 29(22), 3913-3921. Available at: [Link]

  • Fathalla, W., et al. (2007). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[7][9][10]Triazino[5,6-b]quinoline Derivatives. Journal of the Chinese Chemical Society, 54(4), 1035-1040. Available at: [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

  • Jhanwar, A., et al. (2009). Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives. International Journal of ChemTech Research, 7(4), 2221-2225. Available at: [Link]

Sources

Purification of Methyl 5-ethoxy-1H-indole-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Purification of Methyl 5-ethoxy-1H-indole-2-carboxylate via Flash Column Chromatography

Executive Summary & Scientific Context

This compound is a critical pharmacophore intermediate, frequently utilized in the synthesis of bioactive agents targeting HIV-1 integrase and cannabinoid receptors.[1] Its synthesis—typically via Fischer Indole Cyclization or Reissert synthesis—often yields a crude mixture containing unreacted hydrazines, oligomeric "tars," and regioisomers that degrade catalytic downstream processes.

This guide provides an authoritative protocol for the purification of this compound. Unlike generic organic purifications, indole esters require specific handling to prevent oxidative degradation and acid-catalyzed dimerization on active silica sites.[1]

Key Chemical Properties:

  • Compound: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Polarity Profile: Moderate.[1] The indole N-H and ester moieties act as hydrogen bond donors/acceptors, but the ethoxy group adds lipophilicity.

  • Stability Warning: Indoles are electron-rich and susceptible to oxidation at the C3 position.[1] Avoid prolonged exposure to light and highly acidic media.[1]

Pre-Purification Analysis & Strategy

Before committing the bulk crude to the column, the separation parameters must be validated via Thin Layer Chromatography (TLC).

TLC Method Development

The primary challenge with indole-2-carboxylates is separating the monomeric ester from the polar, colored oligomers formed during cyclization.[1]

  • Stationary Phase: Silica Gel 60 Fngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     aluminum-backed plates.
    
  • Mobile Phase Optimization:

    • Initial Screen: 10% Ethyl Acetate (EtOAc) in Hexanes.

    • Target Rf: The product spot should appear at Rf 0.25 – 0.35 .[1]

    • Observation: Methyl 1H-indole-2-carboxylate typically exhibits an Rf of ~0.28 in 1:9 EtOAc/Hexane [1].[1] The 5-ethoxy substituent slightly alters polarity but generally retains this elution profile.[1]

Visualization Techniques:

  • UV (254 nm): The indole core is strongly UV active (quenching the green indicator).

  • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): Specific for indoles.[1] Upon heating, the spot turns a characteristic pink/purple, distinguishing it from non-indole impurities.

Solubility & Loading Strategy
  • Solubility: The compound is soluble in EtOAc and Dichloromethane (DCM) but poorly soluble in pure Hexane.[1]

  • Loading Recommendation: Solid (Dry) Load. Liquid loading with DCM can cause "band broadening" or "streaking" because the strong solvent carries the compound too fast through the initial silica bed.[1]

Detailed Chromatographic Protocol

Step 1: Column Preparation[1]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass (e.g., for 1g crude, use 30–50g silica).

  • Packing: Slurry pack using 100% Hexanes . This ensures the column is tightly packed and free of air bubbles before the polar solvent is introduced.

Step 2: Solid Load Preparation
  • Dissolve the crude residue in a minimal amount of DCM or Acetone.[1]

  • Add silica gel (ratio 1:2 crude to silica by weight).[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Gently pour this powder onto the top of the packed column and cover with a 1cm layer of sand to protect the bed.[1]

Step 3: Gradient Elution Profile

Indole esters elute best with a shallow gradient to resolve closely eluting impurities.[1]

PhaseMobile Phase Composition (v/v)Column Volumes (CV)Purpose
Equilibration 100% Hexanes2 CVStabilize the bed.[1]
Elution A 5% EtOAc / 95% Hexanes3 CVElute non-polar impurities (unreacted hydrazines).[1]
Elution B 10% EtOAc / 90% Hexanes5-8 CVTarget Elution Window. Product typically elutes here.[1]
Flush 50% EtOAc / 50% Hexanes2 CVRemove polar tars/oligomers.[1]
Step 4: Fraction Collection & Analysis
  • Collect fractions equivalent to 1/10th of the column volume.[1]

  • Spot fractions on TLC.

  • Pool fractions showing a single spot at Rf ~0.30 (in 10% EtOAc).[1]

  • Critical Check: If "streaking" occurs on TLC, it indicates acid sensitivity.[1] Add 0.5% Triethylamine (TEA) to the mobile phase in future runs, though 2-carboxylates are generally stable enough without it.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, emphasizing the decision nodes for solid loading and fraction pooling.

PurificationWorkflow Start Crude Reaction Mixture (Fischer/Reissert Synthesis) TLC TLC Analysis (Target Rf 0.3 in 10% EtOAc/Hex) Start->TLC DecisionLoad Solubility Check: Soluble in Hexane? TLC->DecisionLoad LiquidLoad Liquid Load (Dissolve in Hexane) DecisionLoad->LiquidLoad Yes SolidLoad Solid Load (Adsorb on Silica/DCM) DecisionLoad->SolidLoad No (Typical) Packing Column Packing (Slurry in 100% Hexane) LiquidLoad->Packing SolidLoad->Packing Elution Gradient Elution 0% -> 10% -> 20% EtOAc Packing->Elution Fraction Fraction Analysis (UV + Ehrlich Stain) Elution->Fraction Pool Pool Pure Fractions Fraction->Pool Cryst Recrystallization (EtOH or Hex/EtOAc) Pool->Cryst Final Pure this compound Cryst->Final

Caption: Figure 1. Decision logic for the purification of indole-2-carboxylates, prioritizing solid loading to mitigate solubility issues.

Characterization & Quality Control

Post-purification, the identity and purity must be validated.

1. Melting Point: High purity this compound should exhibit a sharp melting point.[1]

  • Reference Range: ~149–152 °C (Consistent with Methyl 1H-indole-2-carboxylate analogs [1][2]).[1]

2. NMR Validation (¹H NMR in DMSO-d₆ or CDCl₃):

  • Indole NH: Broad singlet > 9.0 ppm (exchangeable with D₂O).[1]

  • C2-Ester (Methyl): Singlet at ~3.9 ppm.[1]

  • C5-Ethoxy: Quartet at ~4.1 ppm (OCH₂), Triplet at ~1.4 ppm (CH₃).

  • Aromatic Region: 6.8 – 7.5 ppm (pattern depends on 5-substitution).[1]

3. Storage: Store the purified solid in amber vials at 4°C. Indoles can darken (pink/brown) upon oxidation.[1]

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: MDPI (Molecules), 2016. Context: Establishes Rf values (0.28 in 1:9 EtOAc/Hexane) and recrystallization solvents for indole-2-carboxylates. URL:[Link]

  • Regiospecific Functionalization of Indole-2-Carboxylates. Source: Canadian Journal of Chemistry.[1] Context: detailed protocols for flash chromatography of ethyl/methyl indole-2-carboxylates using EtOAc/Hexane gradients. URL:[Link]

  • This compound Structure & Properties. Source: PubChem (NIH).[1] Context: Verification of chemical structure and physical property predictions.[1] URL:[Link]

Sources

Recrystallization procedure for Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Protocol for Methyl 5-ethoxy-1H-indole-2-carboxylate

Introduction & Chemical Context

The indole scaffold is a privileged and ubiquitous structure in drug discovery, frequently utilized to modulate various biological receptors[1]. Specifically, 5-alkoxyindole-2-carboxylates are critical synthetic intermediates and precursors for molecules exhibiting antimitotic, neuroprotective, and antioxidant properties[1]. The introduction of a 5-ethoxy substituent modifies the lipophilicity and metabolic profile of the core indole, making this compound an invaluable building block for rigorous Structure-Activity Relationship (SAR) studies[1].

To ensure the integrity of downstream biological assays and synthetic steps, this intermediate must be isolated with high purity. In the solid state, indole-2-carboxylates are nearly planar[2]. Their crystal lattices are highly ordered, driven primarily by strong, directional intermolecular hydrogen bonds between the indole N–H group (donor) and the ester carbonyl oxygen (acceptor), alongside extensive π-π stacking of the aromatic rings[2][3]. Disrupting this stable lattice requires a carefully selected solvent system.

Mechanistic Rationale for Solvent Selection

Recrystallization is not merely a physical separation; it is a thermodynamically driven purification process. For indole esters, a binary solvent system utilizing Ethyl Acetate (EtOAc) and n-Hexane is highly effective and routinely yields purities exceeding 95%[4][5].

  • The "Good" Solvent (Ethyl Acetate): EtOAc is a moderately polar, hydrogen-bond-accepting solvent. At its boiling point, it provides sufficient thermal energy and competitive hydrogen bonding to disrupt the N–H···O=C interactions of the indole crystal lattice, fully dissolving the compound.

  • The "Anti-Solvent" (n-Hexane): n-Hexane is a non-polar hydrocarbon. The polar ester and ethoxy groups of the target molecule have exceptionally poor solubility in hexane. By adding hexane to the hot EtOAc solution, the overall dielectric constant of the medium is lowered. As the solution cools, the solvent mixture can no longer solvate the polar functional groups, forcing the indole molecules to re-associate and selectively crystallize out of the mother liquor.

Quantitative Data & Physicochemical Profile

ParameterValue / Description
Compound Name This compound
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Primary Intermolecular Forces N-H···O=C hydrogen bonding, π-π stacking[2][3]
Good Solvent Ethyl Acetate (b.p. 77 °C)
Anti-Solvent n-Hexane (b.p. 69 °C)
Target Purity >95% (Suitable for SAR and synthesis)[5]

Experimental Workflow

Recrystallization N1 Crude Methyl 5-ethoxy-1H- indole-2-carboxylate N2 Dissolution in Hot EtOAc (Near Boiling Point) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 If turbid N4 Dropwise Addition of n-Hexane (Anti-Solvent) N2->N4 If clear N3->N4 N5 Controlled Slow Cooling (Room Temp to 4°C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Crystallization N7 Vacuum Drying (Constant Weight) N6->N7 N8 Pure Crystalline Product (>95% Purity) N7->N8

Workflow for the binary solvent recrystallization of this compound.

Step-by-Step Recrystallization Protocol

Step 1: Initial Dissolution

  • Transfer the crude this compound to an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of hot ethyl acetate (pre-heated to ~70 °C) while swirling continuously on a hot plate. Causality: Using the absolute minimum volume of the "good solvent" ensures the solution is near its saturation point. This maximizes the thermodynamic driving force for crystallization upon cooling, ensuring a high percent recovery.

Step 2: Hot Filtration (If Required)

  • If the solution remains turbid or contains dark, insoluble particulate matter (often polymerized indole byproducts), perform a rapid hot filtration through a fluted filter paper in a pre-warmed stemless glass funnel. Causality: Pre-warming the funnel prevents the solution from cooling prematurely during transfer, which would cause the product to crystallize inside the funnel and reduce yield.

Step 3: Establishing the Cloud Point

  • Keep the clear ethyl acetate solution at a gentle simmer.

  • Begin adding hot n-hexane dropwise using a Pasteur pipette, swirling vigorously after each addition.

  • Continue adding n-hexane until a faint, persistent cloudiness (turbidity) is observed in the hot solution.

  • Immediately add 1–2 drops of hot ethyl acetate just until the solution turns clear again. Causality: The "cloud point" represents the exact threshold of saturation at the boiling temperature. Clearing it with a micro-aliquot of EtOAc prevents premature precipitation and ensures the compound crystallizes slowly as the temperature drops, rather than crashing out as an impure powder.

Step 4: Controlled Nucleation and Crystal Growth

  • Remove the flask from the heat source. Cap it loosely with a watch glass to prevent solvent evaporation and dust contamination.

  • Allow the flask to cool undisturbed to room temperature over 1–2 hours.

  • Once at room temperature, transfer the flask to an ice-water bath (4 °C) for an additional 30 minutes to maximize yield. Causality: Slow, undisturbed cooling is the most critical phase. It allows the highly ordered N–H···O=C hydrogen-bond network to form perfectly[3]. Impurities, which do not fit the geometric lattice of the pure indole, are excluded and remain dissolved in the mother liquor. Rapid cooling or agitation traps these impurities within the rapidly forming crystal matrix (occlusion).

Step 5: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold n-hexane. Causality: The cold anti-solvent displaces the impurity-laden mother liquor from the surface of the crystals without dissolving the purified product.

Step 6: Drying and Self-Validation

  • Transfer the crystals to a pre-weighed vial and dry under high vacuum until a constant weight is achieved.

  • Quality Control (Self-Validation): Analyze the product via ¹H NMR spectroscopy. The protocol is only validated if the spectrum shows no residual solvent peaks (EtOAc appears as a singlet at ~2.05 ppm, a quartet at ~4.1 ppm, and a triplet at ~1.25 ppm; n-hexane appears as multiplets between 0.8–1.3 ppm). Additionally, a sharp melting point range (< 2 °C) confirms the destruction of impurities that would otherwise depress the melting lattice.

Troubleshooting: "Oiling Out"

Highly lipophilic indole esters occasionally undergo liquid-liquid phase separation ("oiling out") instead of crystallization, forming a viscous syrup at the bottom of the flask.

  • Cause: The compound's melting point is lower than the temperature at which it saturates the solvent mixture, or the anti-solvent was added too rapidly, causing local supersaturation.

  • Intervention: Reheat the mixture until it is a homogeneous solution. Add a slightly larger volume of ethyl acetate (10-15% more) and cool the flask much more slowly. If available, add a microscopic "seed crystal" of pure this compound when the solution is slightly above room temperature to bypass the thermodynamic energy barrier of initial nucleation.

References

  • Benchchem. "this compound" (Compound overview and SAR applications). Available at:[1]

  • IUCrData. "Ethyl 1H-indole-2-carboxylate" (Solid-state hydrogen bonding and planarity). Available at:[3]

  • MDPI. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate" (Recrystallization solvent systems). Available at:[4]

  • Benchchem. "methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate" (Crystallographic data for 5-alkoxyindoles). Available at:[2]

  • Benchchem. "this compound" (Solubility profile and purity validation). Available at:[5]

Sources

Application Note: Comprehensive Analytical Strategy for the Purity Assessment of Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Research Chemicals Regulatory Alignment: ICH Q2(R2), USP <1225>

Introduction & Scientific Rationale

Methyl 5-ethoxy-1H-indole-2-carboxylate (CAS: 160138-84-5) is a high-purity indole derivative utilized extensively as a privileged building block in medicinal chemistry [1]. The indole scaffold is ubiquitous in biologically active compounds, including antimitotic, neuroprotective, and cardiovascular agents. The 5-ethoxy substitution specifically modulates the lipophilicity and metabolic stability of the core structure, making it a critical variable in Structure-Activity Relationship (SAR) studies.

Because this compound serves as an upstream intermediate in API synthesis, any impurities—whether unreacted starting materials (e.g., 5-ethoxy-1H-indole-2-carboxylic acid), process-related byproducts, or degradation products—can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product.

To ensure rigorous quality control, this application note details an orthogonal analytical strategy. Relying on a single technique (like HPLC) is scientifically insufficient because it assumes all impurities share the same UV chromophore or ionization efficiency. Therefore, we deploy a multi-tiered approach combining High-Performance Liquid Chromatography (HPLC-UV) for organic impurities, Gas Chromatography (GC-MS) for volatiles, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination.

Analytical Workflow Causality

Workflow Start This compound Batch Sample OrgImp Organic Impurities & Assay (HPLC-UV / LC-MS) Target: Related Substances Start->OrgImp VolImp Volatile Impurities (GC-FID / GC-MS) Target: Residual Solvents Start->VolImp AbsPur Absolute Purity (1H qNMR) Target: Mass Fraction (%) Start->AbsPur PhysProp Physicochemical (Karl Fischer, ROI) Target: Water & Inorganics Start->PhysProp Decision Comprehensive Purity Profile (Certificate of Analysis) OrgImp->Decision VolImp->Decision AbsPur->Decision PhysProp->Decision

Figure 1: Orthogonal analytical workflow for comprehensive purity assessment.

Chromatographic Purity: HPLC-UV Method Development

Mechanistic Choices in Method Design

The indole ring contains an extended


-conjugated system, making it highly responsive to UV detection (optimal at ~280 nm). However, standard C18 columns often fail to adequately resolve closely related indole analogs (e.g., 5-methoxy vs. 5-ethoxy derivatives) due to purely hydrophobic retention mechanisms.

Expertise Insight: To maximize selectivity, this protocol utilizes a Phenyl-Hexyl stationary phase . The phenyl rings on the stationary phase engage in


 interactions with the indole core of this compound, providing superior resolution for structurally similar process impurities. An acidic mobile phase (0.1% Formic Acid) is selected to suppress the ionization of any residual carboxylic acid precursors, ensuring sharp, symmetrical peaks.
Step-by-Step HPLC Protocol

Equipment: UHPLC system equipped with a Photodiode Array (PDA) detector. Column: Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm particle size. Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
7.00.44060
9.00.41090
10.00.41090
10.10.4955
13.00.4955

Sample Preparation:

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution. Note: Indoles can be susceptible to photo-oxidation; use amber volumetric flasks.

  • Sonicate for 5 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Self-Validating System Suitability Testing (SST)

A protocol is only as trustworthy as its internal controls. Before sample analysis, the system must pass the following SST criteria, aligned with USP <1225> guidelines for compendial procedures [2].

Table 2: System Suitability Criteria (Assay Method)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~5.8 min (± 0.2 min)Ensures mobile phase and column chemistry are consistent.
Tailing Factor (

)

1.5
Confirms lack of secondary interactions (e.g., silanol interactions).
Theoretical Plates (

)

10,000
Verifies column efficiency and packing integrity.
Injection Precision %RSD

0.73% (n=5)
Validates the reproducibility of the autosampler and detector.

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is "fit for its intended purpose," it must be validated according to the newly revised ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach [3].

Validation Method HPLC Method Candidate Spec Specificity (Peak Purity via PDA, Forced Degradation) Method->Spec Lin Linearity & Range (R² > 0.999, 25% to 150%) Method->Lin Acc Accuracy (Spike Recovery 98.0% - 102.0%) Method->Acc Prec Precision (Repeatability RSD < 1.0%) Method->Prec Valid Validated Method (ICH Q2(R2) Compliant) Spec->Valid Lin->Valid Acc->Valid Prec->Valid

Figure 2: Core validation parameters required by ICH Q2(R2) for quantitative impurity assays.

Forced Degradation (Specificity): To prove the method is stability-indicating, the sample must be subjected to stress conditions (Acid: 1N HCl, Base: 1N NaOH, Oxidation: 3%


, Thermal: 60°C, Photolytic: UV/Vis light). The PDA detector must confirm that the this compound peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold), proving no degradants co-elute with the main peak.

Orthogonal Validation: Absolute Purity via qNMR

While HPLC provides excellent relative purity (chromatographic purity), it cannot determine absolute purity without a 100% pure reference standard of the analyte itself. To bypass this limitation, we employ Quantitative NMR (qNMR) .

Causality of Internal Standard Selection

qNMR relies on adding a highly pure, unrelated Internal Standard (IS) to the sample. We select Maleic Acid (TraceCERT®,


 99.9%)  as the IS.
Why? Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO-

. This chemical shift is completely isolated from the aromatic indole protons (7.0 - 8.0 ppm) and the aliphatic ethoxy/methyl ester protons (1.3 - 4.3 ppm) of this compound, ensuring zero peak overlap.
qNMR Protocol
  • Sample Prep: Accurately weigh ~15.0 mg of this compound and ~5.0 mg of Maleic Acid IS using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition Parameters:

    • Nucleus:

      
      
      
    • Relaxation Delay (

      
      ):  30 seconds. Crucial Causality: A long relaxation delay ensures that all nuclei fully return to thermal equilibrium between pulses. If 
      
      
      
      is too short, the integration will be artificially skewed, ruining quantitative accuracy.
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Calculation: The absolute mass fraction (

    
    ) is calculated using the formula:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of standard).

Summary of Physicochemical Testing

To complete the certificate of analysis, the following orthogonal tests are conducted:

  • Water Content (Karl Fischer Titration): Indole derivatives can be hygroscopic. Coulometric KF titration is used to quantify trace water content, which must be subtracted from the total mass balance.

  • Residue on Ignition (ROI) / ICP-MS: To ensure no heavy metal catalysts (e.g., Palladium or Copper from upstream cross-coupling or cyclization reactions) remain in the final product [1].

By integrating HPLC-UV, qNMR, and physicochemical testing, laboratories establish a self-validating, mathematically sound purity profile that satisfies the rigorous demands of modern pharmaceutical quality systems and regulatory agencies.

References

  • European Medicines Agency / International Council for Harmonisation. "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines, March 2022. Available at: [Link]

Application Notes and Protocols: The Strategic Use of Methyl 5-ethoxy-1H-indole-2-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2][3] In the landscape of oncology, indole derivatives have emerged as a particularly fruitful area of research, yielding a diverse array of compounds that target various hallmarks of cancer.[1][2][3][4] These agents can disrupt critical cellular processes in malignant cells, including cell cycle progression, proliferation, and survival signaling pathways.[1][2][4] The versatility of the indole ring allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective anticancer agents.[1][2][3] Among the vast library of indole-based compounds, derivatives of indole-2-carboxylic acid have garnered substantial interest due to their ability to serve as key intermediates in the synthesis of complex bioactive molecules, particularly N-substituted indole-2-carboxamides.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 5-ethoxy-1H-indole-2-carboxylate as a strategic starting material for the synthesis of novel anticancer agents. The presence of the 5-ethoxy group offers a unique lipophilic and electronic signature that can be exploited to enhance target engagement and improve pharmacokinetic profiles compared to the more commonly studied 5-methoxy or 5-chloro analogues.[1][8] We present detailed, field-proven protocols for the conversion of this versatile building block into potent indole-2-carboxamide derivatives and discuss their evaluation as potential cancer therapeutics.

Chemical Properties and Handling

This compound is a crystalline solid.[9] As with many indole derivatives, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] Avoid inhalation of dust and contact with skin and eyes.[9][10][11][12] Store the compound in a tightly sealed container in a cool, dry place, protected from light.[9][12]

PropertyValueSource
CAS Number 889955-61-7[13]
Molecular Formula C12H13NO3[13]
Molecular Weight 219.24 g/mol [13]
Appearance Crystalline Solid[9]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.General chemical knowledge

Synthetic Strategy: From Ester to Bioactive Carboxamide

The primary synthetic route to leverage this compound for anticancer drug discovery involves a two-step process: first, hydrolysis of the methyl ester to the corresponding carboxylic acid, and second, amide coupling with a desired amine. This strategy allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Synthetic_Workflow A Methyl 5-ethoxy-1H- indole-2-carboxylate B Step 1: Alkaline Hydrolysis (LiOH or NaOH in aq. solvent) A->B Reagents C 5-ethoxy-1H-indole- 2-carboxylic acid B->C Intermediate D Step 2: Amide Coupling (e.g., EDC/HOBt, BOP reagent) + Diverse Amines (R-NH2) C->D Reactants E Library of N-substituted 5-ethoxy-1H-indole-2-carboxamides D->E Products F Biological Evaluation (Anticancer Screening) E->F Assay

Figure 1: General synthetic workflow for producing anticancer agents.
Protocol 1: Alkaline Hydrolysis of this compound

Rationale: The conversion of the methyl ester to the carboxylic acid is a crucial first step, as the carboxylic acid is readily activated for amide bond formation. Alkaline hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method for this transformation.[14]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 to 1:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product, 5-ethoxy-1H-indole-2-carboxylic acid, with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 2: Synthesis of N-substituted 5-ethoxy-1H-indole-2-carboxamides via Amide Coupling

Rationale: The formation of the amide bond is a key diversification step. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) or the use of a reagent like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) efficiently facilitates the reaction between the carboxylic acid and a primary or secondary amine, forming a stable amide linkage.[7][14]

Materials:

  • 5-ethoxy-1H-indole-2-carboxylic acid (from Protocol 1)

  • A diverse library of primary and secondary amines (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-ethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDCI·HCl (1.2-1.5 eq) and HOBt (1.2-1.5 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to obtain the pure N-substituted 5-ethoxy-1H-indole-2-carboxamide.

Biological Evaluation and Mechanism of Action

Derivatives of indole-2-carboxamide have demonstrated significant anticancer activity through various mechanisms of action.[1][2][5] The strategic introduction of different amine moieties allows for the targeting of specific biological pathways implicated in cancer progression.

Antiproliferative Activity

The synthesized N-substituted 5-ethoxy-1H-indole-2-carboxamides should be evaluated for their antiproliferative activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability.[5][6]

Table 1: Representative Antiproliferative Activities of Structurally Related Indole-2-Carboxamide Derivatives

Compound ReferenceCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Compound 5d MCF-7 (Breast)0.955-Chloro, N-phenethyl with 4-morpholinyl[14][15]
Compound 5e MCF-7 (Breast)1.125-Chloro, N-phenethyl with 4-piperidinyl[14][15]
Compound 10 HCT-116 (Colon)1.01N-(4-chlorophenyl)[5][6]
Compound 12 K-562 (Leukemia)0.33N-(3,4-dichlorophenyl)[5][6]
Compound 6i MCF-7 (Breast)6.10N-thiazolyl-hydrazone derivative[1]
Compound 6v MCF-7 (Breast)6.495-Methoxy, N-thiazolyl-hydrazone derivative[1]

This table presents data for compounds structurally analogous to those that can be synthesized from this compound. The 5-ethoxy substitution is expected to modulate these activities.

Mechanism of Action: Multi-Targeting Approach

Indole-2-carboxamide derivatives often exhibit a polypharmacological profile, inhibiting multiple key targets in cancer cells.[1][2] This multi-targeting approach can lead to enhanced efficacy and may circumvent mechanisms of drug resistance.[1][16]

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) PI3K PI3K/Akt Pathway RTK->PI3K RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Proliferation Cell Proliferation PI3K->Proliferation Promotes RAS_RAF->Proliferation Promotes Tubulin Tubulin Polymerization CellCycle Cell Cycle Progression (G2/M Arrest) Tubulin->CellCycle Required for Mitosis CDK2 CDK2 CDK2->CellCycle Drives CellCycle->Proliferation Apoptosis Apoptosis Induction CellCycle->Apoptosis Arrest leads to Proliferation->Apoptosis Inhibition of leads to Indole N-substituted 5-ethoxy- 1H-indole-2-carboxamide Indole->RTK Inhibition Indole->Tubulin Inhibition Indole->CDK2 Inhibition

Figure 2: Potential mechanisms of action for indole-2-carboxamide anticancer agents.

Key mechanisms include:

  • Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer.[1][2][16] Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][14][16] Inhibition of these kinases disrupts signaling pathways that drive cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some indole-based compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[2][3] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

  • Induction of Apoptosis: By inhibiting key survival pathways and causing cell cycle arrest, these compounds can induce programmed cell death (apoptosis).[2][14] This can be measured by assays that detect the activation of caspases or changes in mitochondrial membrane potential.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward and robust synthetic protocols outlined in this application note provide a clear path to generating libraries of N-substituted indole-2-carboxamides. The 5-ethoxy substituent offers a promising avenue for developing derivatives with enhanced potency and favorable drug-like properties. The demonstrated ability of the indole-2-carboxamide scaffold to interact with multiple, clinically relevant cancer targets underscores its potential for the development of next-generation oncology therapeutics. Future work should focus on expanding the diversity of the amine substituents to further probe the structure-activity landscape and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]

  • Akkaya, E., Tüzün, N. Ş., Kandil, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Ghamdi, S. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • Kim, M. S., et al. (2005). Method for preparing (s)-indoline-2-carboxylic acid and (s). Google Patents.
  • Goubert, C., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles. Available at: [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Ghamdi, S. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • Rostami, M., Ghaffari, S., Gholami, M., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences. Available at: [Link]

  • Ülgen, M. Ö. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Available at: [Link]

  • Singh, V., Shinde, A., Kumar, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]

  • Khan, I., Tantray, M. A., Hamid, H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Aljabr, G., Sweidan, K., Abu-Qatouseh, L., et al. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • Singh, V., Kumar, A., Shinde, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. Available at: [Link]

  • Ruggiero, V., et al. (2025). Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Hussain, D., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. Available at: [Link]

  • Organic Syntheses. (1973). ETHYL INDOLE-2-CARBOXYLATE. Available at: [Link]

  • Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

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Application Note: Methyl 5-ethoxy-1H-indole-2-carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous anti-inflammatory therapeutics, including Indomethacin and Etodolac. Methyl 5-ethoxy-1H-indole-2-carboxylate (CAS: 16382-16-4) represents a critical synthetic intermediate for accessing a specific subclass of anti-inflammatory agents: the Indole-2-carboxamides and Indole-2-carbohydrazides .

Unlike indole-3-acetic acid derivatives (which primarily target COX-1/COX-2 via the arachidonic acid binding channel), derivatives synthesized from the indole-2-carboxylate core have demonstrated a distinct multi-target profile. They modulate the NF-κB signaling pathway , inhibit 5-Lipoxygenase (5-LOX) , and show allosteric modulation of TRPV1 channels, offering a non-steroidal anti-inflammatory drug (NSAID) profile with potentially reduced gastric toxicity.

This guide details the operational workflow for utilizing this compound as a precursor to generate high-affinity anti-inflammatory candidates. It covers the chemical conversion to bioactive amides and the subsequent validation using cellular inflammation models.

Chemical Workflow: Scaffold Activation & Derivatization

The methyl ester moiety is relatively inert in biological assays; it serves as a protecting group for the carboxylic acid. To unlock biological activity, the ester must be hydrolyzed and coupled with pharmacophores (amines or hydrazines) that enhance interaction with the Arg120 residue in the COX-2 active site or the hydrophobic pocket of 5-LOX.

Protocol A: Hydrolysis and Amide Coupling (The "Active Core" Synthesis)

Objective: Convert this compound into a library of N-substituted indole-2-carboxamides.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Solvents: Methanol, THF, DMF (Anhydrous)

  • Base: LiOH (2M aqueous), DIPEA

  • Coupling Agents: HATU or EDC/HOBt

  • Amines: Aniline derivatives (e.g., 4-fluoroaniline, 3-trifluoromethylaniline) for SAR exploration.

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Dissolve 1.0 g of this compound in 10 mL THF/MeOH (1:1).

    • Add 5 mL of 2M LiOH dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 4 hours. Critical Checkpoint: Monitor via TLC (50% EtOAc/Hexane) until the high Rf ester spot disappears.

    • Acidify to pH 3 with 1M HCl. The precipitate is 5-ethoxy-1H-indole-2-carboxylic acid .[1] Filter and dry.

  • Amide Coupling (Library Generation):

    • Dissolve the free acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate the carboxylate.

    • Add the target amine (e.g., 4-fluoroaniline) (1.1 eq).

    • Stir at RT for 12 hours.

    • Purification: Quench with water. If solid precipitates, filter and wash with Et₂O. If oil forms, extract with EtOAc and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Why this works: The 5-ethoxy group provides lipophilicity essential for cell membrane penetration, while the 2-carboxamide linkage creates a hydrogen-bond donor/acceptor motif critical for binding in the COX-2 hydrophilic side pocket.

Visualization: Synthesis & SAR Logic

IndoleSynthesis cluster_SAR SAR Optimization Logic Start This compound (Precursor) Inter 5-ethoxy-1H-indole-2-carboxylic acid (Active Scaffold) Start->Inter LiOH Hydrolysis (Activation) Prod1 Indole-2-Carboxamides (COX-2 Selective) Inter->Prod1 HATU + Anilines (Amide Coupling) Prod2 Indole-2-Carbohydrazides (Dual COX/5-LOX Inhibitors) Inter->Prod2 Hydrazine Hydrate (Reflux) SAR1 5-Ethoxy Group: Modulates Lipophilicity/Metabolic Stability Inter->SAR1 SAR2 2-Position Linker: H-Bonding with Arg120 (COX-2) Prod1->SAR2

Figure 1: Synthetic workflow converting the methyl ester precursor into bioactive anti-inflammatory libraries. The 5-ethoxy group is preserved to maintain metabolic stability.

Biological Validation: In Vitro Inflammation Models

Once the derivatives are synthesized, they must be screened for functional anti-inflammatory activity. The industry standard is the LPS-induced RAW 264.7 Macrophage Model .

Protocol B: Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the ability of the synthesized derivatives to inhibit NO production (a proxy for iNOS activity and NF-κB activation).

Materials:

  • Cell Line: RAW 264.7 murine macrophages (ATCC).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Reagent: Griess Reagent (Sulfanilamide + NED).

  • Control: Indomethacin or Celecoxib (Positive Control).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with the synthesized indole derivatives (0.1, 1, 10, 50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Measurement:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 mins in the dark (Reaction turns pink/purple).

    • Measure Absorbance at 540 nm .

  • Calculation:

    
    
    
Data Interpretation Table (Example)
Compound IDSubstituent (R)IC50 (µM)Selectivity Note
Precursor Methyl Ester>100Inactive (Prodrug form)
IND-01 4-Fluoroaniline4.2 ± 0.5Potent; High metabolic stability
IND-02 3-CF3-aniline12.8 ± 1.1Moderate; Lipophilicity issues
IND-03 Hydrazide2.1 ± 0.3Lead Candidate ; Dual inhibitor potential
Control Indomethacin5.4 ± 0.6Reference Standard

Advanced Mechanism: The Dual Pathway Hypothesis

Recent literature suggests that 5-alkoxy-indole-2-carboxamides do not solely rely on COX inhibition. They often exhibit dual inhibition of the Arachidonic Acid pathway, targeting both Cyclooxygenase (COX) and Lipoxygenase (LOX). This is crucial for preventing the "substrate shunt" effect, where blocking COX forces arachidonic acid into the LOX pathway, causing asthma-like side effects.

Visualization: Mechanism of Action

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-2 Enzyme AA->COX LOX 5-LOX Enzyme AA->LOX Pgs Pgs COX->Pgs LTs Leukotrienes (Inflammation/Asthma) LOX->LTs PGs Prostaglandins (Pain/Fever) Drug 5-Ethoxy-Indole-2-Carboxamide (Active Derivative) Drug->COX Inhibits (H-Bond Arg120) Drug->LOX Inhibits (Iron Chelation)

Figure 2: Dual inhibition mechanism. The indole-2-carboxamide derivative blocks both COX-2 and 5-LOX, preventing the production of Prostaglandins and Leukotrienes simultaneously.

References

  • BenchChem. this compound: Structure and Applications. Retrieved from BenchChem Database. Link

  • Abderahman, M. H., et al. (2014). Synthesis, Molecular Docking of Novel Indol-2-carboxamide Derivatives with Anti-inflammatory and Antinociceptive Activities.[2] Journal of Advances in Chemistry.[2] Link

  • MDPI Molecules. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization and Pharmacological Implications. Molecules 2024, 29(10), 2201.[3] Link

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (Demonstrates scaffold versatility). Link

  • De Simone, R., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI Pharmaceuticals. Link

Sources

Application Note: Regioselective N-Alkylation of Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction and Mechanistic Causality

Methyl 5-ethoxy-1H-indole-2-carboxylate is a privileged scaffold in medicinal chemistry, frequently utilized as a building block for central nervous system (CNS) active compounds, antimitotic agents, and specific receptor ligands[1]. Functionalization at the N1 position (N-alkylation) is a critical synthetic node. However, the indole system presents a classical ambident nucleophile challenge: upon deprotonation, the anionic charge is delocalized between the N1 and C3 positions.

As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions to prevent erroneous C3-alkylation or ester hydrolysis. The regioselectivity of this ambident anion is dictated by the counter-ion, the solvent's dielectric constant, and the electrophile's hardness[2].

  • Electronic Influence of the Substrate: The 5-ethoxy group is electron-donating, slightly increasing the overall electron density of the indole core. Conversely, the C2-methyl ester is electron-withdrawing, increasing the acidity of the N-H proton (pKa ~16)[3] and stabilizing the resulting indolyl anion.

  • Counter-Ion and Solvent Dynamics: Potassium (

    
    ) salts in dipolar aprotic solvents (like Acetonitrile) promote a highly dissociated ion pair. This "naked" indolyl anion reacts preferentially at the more electronegative nitrogen atom (following the Hard-Soft Acid-Base principle), ensuring strict N-alkylation[2].
    

Mechanism A This compound (NH pKa ~16) B1 Method A: K2CO3 / CH3CN (Mild, Heterogeneous) A->B1 Base Addition B2 Method B: NaH / DMF (Strong, Homogeneous) A->B2 Base Addition C Indolyl Anion Intermediate (Delocalized Charge) B1->C Deprotonation (K+ counter-ion) B2->C Deprotonation (Na+ counter-ion) D1 N-Alkylation (Major) Hard Electrophiles / Polar Solvents C->D1 + R-X (Alkyl Halide) D2 C3-Alkylation (Trace) Soft Electrophiles / Non-polar Solvents C->D2 + R-X

Mechanistic pathway of indole deprotonation and regioselective N-alkylation.

Optimization of Reaction Conditions

Historically, the Sodium Hydride/Dimethylformamide (NaH/DMF) system has been the default for indole alkylation[3]. However, literature and empirical data confirm that for methyl indole-2-carboxylates, the Potassium Carbonate/Acetonitrile (


) system produces superior regioselectivity, avoids ester hydrolysis, and simplifies downstream purification[2].
Table 1: Quantitative Comparison of Alkylation Systems
ParameterMethod A:

(Recommended)
Method B: NaH / DMF (Alternative)
Base Strength & State Mild, Heterogeneous suspensionStrong, Homogeneous (post-deprotonation)
Reaction Temperature Reflux (82 °C)0 °C to Room Temperature
Reaction Time 24 - 48 hours12 - 24 hours
Regioselectivity (N:C) >99:1 (Strictly N-alkylation)[2]~95:5 (Trace C-alkylation possible)
Ester Hydrolysis Risk Very LowModerate (if trace moisture is present)
Workup Complexity Low (Solvent easily evaporated)High (Requires extensive aqueous washes)

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental integrity at every step.

Protocol Step1 1. Preparation Dissolve Indole in CH3CN (0.2 M) Step2 2. Base Addition Add K2CO3 (2.3 eq) Step1->Step2 Step3 3. Electrophile Addition Add Alkyl Halide (1.5 eq) Step2->Step3 Step4 4. Reaction Reflux for 24-48 h under N2 Step3->Step4 Step5 5. Quench & Extract Pour into H2O, Extract w/ Ether/EtOAc Step4->Step5 Step6 6. Purification Wash, Dry, Concentrate & Purify Step5->Step6

Step-by-step experimental workflow for Method A (K2CO3/CH3CN).

Method A: System (Recommended)

Scale: 15.0 mmol (Scalable)

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (15.0 mmol, 1.0 eq) and anhydrous Acetonitrile (50 mL)[2].

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium counter-ion, leaving a highly reactive indolyl anion that heavily favors N-alkylation.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 35.0 mmol, ~2.3 eq) to the stirring solution[2].
    
    • Causality:

      
       is a mild base. Unlike NaH, it does not generate explosive hydrogen gas, and its mild nature prevents the hydrolysis of the C2-methyl ester.
      
  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (22.5 mmol, 1.5 eq) in one portion[2].

  • Reaction: Flush the system with inert gas (Nitrogen or Argon). Heat the heterogeneous mixture to reflux (~82 °C) with vigorous stirring for 24 to 48 hours[2].

    • Causality: The heterogeneous nature of the

      
       system requires elevated temperatures to drive the deprotonation and subsequent 
      
      
      
      substitution to completion.
    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc, 3:1). The N-alkylated product will appear as a new, less polar spot (higher

      
      ) because the hydrogen-bond donating N-H group has been masked.
      
  • Quench and Extraction: Cool the reaction to room temperature. Pour the mixture into distilled water (50 mL) to dissolve the inorganic salts. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 50 mL)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo[2]. Purify the crude residue via flash column chromatography or recrystallization (e.g., from ethanol/water)[2].
    
Method B: NaH / DMF System (Alternative for Sterically Hindered Electrophiles)

Scale: 1.5 mmol

  • Base Preparation: Under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.7 mmol, ~1.13 eq) in anhydrous DMF (5 mL) and cool to 0 °C[2].

  • Substrate Addition: Dissolve this compound (1.5 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the stirring NaH suspension[2].

    • Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could lead to side reactions[3].

  • Electrophile Addition: Stir for 30 minutes at 0 °C to ensure complete deprotonation. Add the alkyl halide (1.7 mmol, ~1.13 eq) dropwise at 0 °C[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours[2].

  • Quench and Extraction: Carefully pour the mixture into ice water (100 mL) to quench any unreacted NaH. Acidify slightly with dilute HCl to neutralize the medium, then extract with Diethyl Ether (3 x 40 mL)[2].

    • Causality: Extensive aqueous washing is mandatory here to remove the high-boiling DMF solvent from the organic phase.

Analytical Validation System

To ensure the protocol is self-validating, the final isolated product must be subjected to structural verification to confirm strictly N-alkylation and the absence of C3-alkylation or ester hydrolysis.

  • 
    H NMR Spectroscopy (Primary Validation): 
    
    • Loss of N-H Signal: The broad singlet typically observed between 11.0 - 12.0 ppm for the indole N-H must completely disappear.

    • Appearance of Alkyl Protons: Look for the new signals corresponding to the alkyl group attached to the nitrogen (e.g., a distinct singlet for

      
       around 4.0 ppm, or a triplet for 
      
      
      
      around 4.3 ppm).
    • Preservation of C3-H: Crucially, the singlet corresponding to the C3 proton of the indole ring (typically around 7.0 - 7.2 ppm) must remain intact with an integration of 1H. If this signal is missing, C3-alkylation has occurred[2].

  • Mass Spectrometry (LC-MS): Confirm the exact mass matches the expected

    
     of the N-alkylated product.
    

References

  • Source: Synthetic Communications, 1993, 23(13), 1813-1819. (Merour and Cossais)
  • This compound Properties and Applications Source: Benchchem URL
  • N-alkylation of an indole (Mechanism and Causality)

Sources

Application Note: A Practical Guide to the Synthesis of Indole-2-carboxamides from Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These derivatives have demonstrated a wide spectrum of biological activities, including anti-mycobacterial, anti-malarial, and anti-cancer properties, making them a focal point in modern drug discovery programs.[2][4][5] This application note provides a comprehensive, two-part guide for the synthesis of diverse indole-2-carboxamides, starting from the commercially available Methyl 5-ethoxy-1H-indole-2-carboxylate.

The described synthetic strategy is a robust and widely adopted two-step process: (1) saponification of the starting methyl ester to its corresponding carboxylic acid, and (2) subsequent amide bond formation with a desired amine using standard peptide coupling reagents.[2][6] This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes best practices to ensure procedural success and high-purity products.

Overall Synthetic Strategy

The conversion of this compound to a target indole-2-carboxamide is efficiently achieved through the generation of a carboxylic acid intermediate. This intermediate is then activated and coupled with a primary or secondary amine.

G A This compound (Starting Material) B Saponification (LiOH or NaOH, Solvent, H₂O) A->B Step 1 C 5-Ethoxy-1H-indole-2-carboxylic Acid (Intermediate) B->C D Amide Coupling (Amine, Coupling Reagents, Base) C->D Step 2 E Target Indole-2-carboxamide (Final Product) D->E

Figure 1: High-level workflow for the synthesis of indole-2-carboxamides.

Part 1: Saponification of the Methyl Ester

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a critical transformation as the carboxylic acid is the necessary functional group for the subsequent amide coupling reaction. Base-catalyzed hydrolysis, or saponification, is the preferred method due to its efficiency and generally high yields.

Principle and Rationale

Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion (from a base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the strong base (methoxide or remaining hydroxide) drives the reaction to completion, forming the carboxylate salt. Acidic workup is required in the final stage to protonate the carboxylate and yield the neutral carboxylic acid, which typically precipitates from the aqueous solution.

Detailed Experimental Protocol: Synthesis of 5-Ethoxy-1H-indole-2-carboxylic Acid

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio). The volume should be sufficient to fully dissolve the starting material at room temperature (approx. 0.1 M concentration).

  • Addition of Base: Add LiOH·H₂O (2.0 - 3.0 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak. The reaction is typically complete within 3-4 hours.[7]

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of 2-3.[8] The carboxylic acid product will typically precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Ethoxy-1H-indole-2-carboxylic acid. The product is often a solid that can be used in the next step without further purification. If necessary, purification can be achieved by recrystallization.

Part 2: Amide Coupling for Indole-2-carboxamide Synthesis

The formation of an amide bond directly from a carboxylic acid and an amine is a kinetically slow process.[9] Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is achieved using coupling reagents, which facilitate the reaction under mild conditions.[10][11] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt) is a widely used and effective system for this transformation.[7][9][10]

Principle and Rationale: EDC/HOBt Coupling Mechanism

Amide bond formation is a cornerstone of medicinal chemistry.[10][12] The EDC/HOBt-mediated coupling proceeds via a well-established mechanism:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[9][13]

  • HOBt Interception: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.[13]

  • Amide Formation: The desired amine then attacks the activated HOBt-ester, forming the thermodynamically stable amide bond and regenerating HOBt.[13][14] The byproduct of this reaction is a water-soluble urea derived from EDC, which simplifies purification.[15]

G cluster_0 Activation & Intermediate Formation cluster_1 Amide Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + EDC EDC EDC HOBt-Ester HOBt Active Ester O-Acylisourea->HOBt-Ester + HOBt EDC-Urea EDC-Urea (Byproduct) O-Acylisourea->EDC-Urea HOBt HOBt Amide Target Amide HOBt-Ester->Amide + Amine Amine R'-NH₂ HOBt_regen HOBt (regenerated)

Figure 2: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol: General Synthesis of a 5-Ethoxy-1H-indole-2-carboxamide

Materials:

  • 5-Ethoxy-1H-indole-2-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Ethoxy-1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.[9]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide.[9]

Data Summary and Characterization

The success of the synthesis can be quantified by yield and purity, which will vary depending on the specific amine used. The identity and purity of the final products should be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Table 1: Representative Data for Synthesized Indole-2-carboxamides

EntryAmine UsedProduct NameYield (%)Purity (HPLC)
1BenzylamineN-benzyl-5-ethoxy-1H-indole-2-carboxamide85>98%
24-Fluoroaniline5-ethoxy-N-(4-fluorophenyl)-1H-indole-2-carboxamide78>99%
3Morpholine(5-ethoxy-1H-indol-2-yl)(morpholino)methanone91>99%
4(R)-1-Phenylethanamine(R)-5-ethoxy-N-(1-phenylethyl)-1H-indole-2-carboxamide82>98%

Note: Data presented are hypothetical and for illustrative purposes. Actual yields may vary.

Troubleshooting and Best Practices

  • Incomplete Saponification: If the starting ester is still present after several hours, gently warming the reaction mixture (e.g., to 40 °C) or adding an additional equivalent of base can help drive the reaction to completion.

  • Low Yield in Coupling Step: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. The order of addition is also important; pre-mixing the acid, amine, and HOBt before adding EDC can be beneficial.

  • Purification Difficulties: The urea byproduct from EDC is water-soluble, making it easily removable with an aqueous workup. If purification by chromatography is challenging, recrystallization of the final product may be an effective alternative.

  • Electron-Deficient Amines: Coupling with weakly nucleophilic or sterically hindered amines can be sluggish. In such cases, using a more powerful coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be necessary.[9][10]

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Gandeepan, P., et al. (2019). A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1056-1060. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chan, A. W., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

  • St-Gelais, A., & Vadeboncoeur, A. (2022). Amide Bond Formation. In Greener Organic Transformations. Royal Society of Chemistry. [Link]

  • Preparation of amides via esters or carboxylic acids? Sciencemadness Discussion Board. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

  • A mild and efficient procedure for the conversion of aromatic carboxylic esters to secondary amides. Canadian Journal of Chemistry. [Link]

  • Early, J. V., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS Infectious Diseases, 6(6), 1436-1447. [Link]

  • Iannotti, M., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(3), 1361. [Link]

  • Naidoo, D., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(53), 33361-33379. [Link]

  • Singh, P., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 3(4), 363-375. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Can I convert ester to amide in one step? Please suggest some good methods? ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Alanazi, A. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5283. [Link]

  • Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. ResearchGate. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen. [Link]

  • 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. PubChemLite. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

  • 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester. SpectraBase. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 5-ethoxy-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-ethoxy-1H-indole-2-carboxylate is a highly privileged scaffold in medicinal chemistry, frequently utilized as a building block for biologically active compounds and pharmaceutical agents[1]. Despite the maturity of indole synthesis, researchers frequently encounter low yields during its preparation. Yield attrition is typically driven by three mechanistic failures: transesterification during cyclization, ether cleavage of the 5-ethoxy group, and stalled equilibrium during direct esterification.

This guide provides a diagnostic framework, self-validating protocols, and mechanistic troubleshooting to optimize your synthesis and recover lost yield.

Diagnostic Decision Tree

When diagnosing low yields, the first step is identifying the specific byproduct or failure mode through in-process analytical controls (LC-MS, NMR, or HPLC). Use the decision tree below to isolate the root cause of your synthesis failure.

TroubleshootingTree Start Issue: Low Yield This compound Route1 Fischer Indole Synthesis Start->Route1 Route2 Direct Esterification Start->Route2 Symp1 Mixed Esters Detected (Transesterification) Route1->Symp1 LC-MS Symp2 5-Hydroxy Byproduct (Ether Cleavage) Route1->Symp2 NMR Symp3 Incomplete Conversion (Equilibrium Stalled) Route2->Symp3 HPLC Fix1 Match Solvent to Ester (Use strictly Methanol) Symp1->Fix1 Fix2 Use Milder Acid (Switch to PTSA/PPA) Symp2->Fix2 Fix3 Drive Reaction (Use SOCl2 + MeOH) Symp3->Fix3

Fig 1. Diagnostic decision tree for troubleshooting low yields in indole-2-carboxylate synthesis.

Comparative Synthesis Routes & Expected Yields

Selecting the correct synthetic route is critical. Below is a quantitative comparison of the most common methodologies used to synthesize this compound, highlighting expected yields and primary failure modes.

Synthesis RouteKey ReagentsExpected YieldPrimary Failure Mode
Fischer Indole (Direct) 4-Ethoxyphenylhydrazine + Methyl pyruvate60–75%Transesterification, ether cleavage
Japp-Klingemann + Fischer 4-Ethoxyaniline + Methyl 2-methylacetoacetate50–65%Poor diazonium coupling, pH drift
Direct Esterification 5-Ethoxy-1H-indole-2-carboxylic acid + MeOH80–90%Incomplete conversion, hydrolysis
Hemetsberger-Knittel Methyl 2-azido-3-(4-ethoxyphenyl)acrylate40–55%Thermal degradation of azide

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, protocols must include In-Process Controls (IPCs) that validate the success of each step before proceeding.

Protocol A: Optimized Fischer Indole Synthesis (Direct Condensation)

Objective: Synthesize the target compound while strictly preventing transesterification and protecting the 5-ethoxy group.

  • Step 1: Hydrazone Formation

    • Action: Dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in strictly anhydrous methanol. Cool the reaction vessel to 0 °C. Add methyl pyruvate (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature controls the reaction kinetics, preventing the exothermic formation of bis-hydrazones and minimizing degradation.

    • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Do not proceed to cyclization until the baseline hydrazine spot is fully consumed.

  • Step 2: Indolization (Cyclization)

    • Action: Add p-Toluenesulfonic acid (PTSA, 1.2 eq) to the methanolic solution. Heat to 65 °C (reflux) for 4–6 hours.

    • Causality: PTSA provides the necessary protonation to drive the [3,3]-sigmatropic rearrangement without being harsh enough to cleave the sensitive 5-ethoxy ether linkage.

    • Validation (IPC): Monitor via LC-MS. Confirm the disappearance of the hydrazone mass and the appearance of the target indole mass (m/z 219)[1].

  • Step 3: Quench and Isolation

    • Action: Cool to room temperature. Neutralize immediately with saturated aqueous

      
      before solvent removal. Extract with EtOAc.
      
    • Causality: Neutralizing the acid prior to concentration prevents late-stage acid-catalyzed hydrolysis of the methyl ester during aqueous workup.

Protocol B: High-Conversion Direct Esterification

Objective: Drive the equilibrium of 5-ethoxy-1H-indole-2-carboxylic acid esterification to absolute completion.

  • Step 1: In-Situ Activation

    • Action: Cool anhydrous methanol to 0 °C. Add Thionyl chloride (

      
      , 2.0 eq) dropwise. Stir for 10 minutes.
      
    • Causality:

      
       reacts with methanol to generate HCl in situ and forms a highly reactive intermediate. This avoids the generation of water (which occurs with standard 
      
      
      
      catalysis), preventing the equilibrium from stalling.
  • Step 2: Esterification

    • Action: Add 5-ethoxy-1H-indole-2-carboxylic acid (1.0 eq) to the activated solution. Heat to reflux for 3 hours.

    • Validation (IPC): Monitor via HPLC. The highly polar carboxylic acid peak should completely shift to the less polar ester peak.

Technical FAQs & Mechanistic Insights

Q1: My LC-MS shows a mixture of methyl and ethyl esters. How do I prevent this? This is a classic transesterification issue. When synthesizing alkyl indole-2-carboxylates via the Fischer route, the acid catalyst will facilitate ester exchange if the solvent alcohol does not match the ester moiety. According to 2[2], it is critical to conduct the indolization using the exact same alcohol as the ester moiety. To synthesize the methyl ester, you must use strictly anhydrous methanol as your solvent.

Q2: I am observing significant cleavage of the 5-ethoxy group, resulting in a 5-hydroxyindole byproduct. What is causing this? Ether linkages on aromatic rings are highly susceptible to cleavage by strong Lewis acids (e.g.,


, 

) or extended heating in strong mineral acids (e.g., concentrated HBr). To preserve the 5-ethoxy group, switch to a milder Brønsted acid like p-Toluenesulfonic acid (PTSA) or use Polyphosphoric acid (PPA) at a controlled temperature (80–100 °C).

Q3: Why is my hydrazone intermediate failing to cyclize into the indole? The Fischer indole reaction relies on a complex cascade of tautomerization and rearrangement[3]. If cyclization fails, the reaction is likely stalling at the enehydrazine tautomer stage. This requires sufficient thermal energy and acid catalysis to trigger the rate-limiting [3,3]-sigmatropic rearrangement (see Fig 2). Ensure your acid concentration is high enough (at least 1.0–1.2 eq of PTSA) and that you are maintaining a true reflux.

FischerMechanism N1 Hydrazone Intermediate N2 Enehydrazine Tautomer N1->N2 Acid (H+) N3 [3,3]-Sigmatropic Rearrangement N2->N3 Heat N4 Diimine Intermediate N3->N4 C-C Bond Formation N5 Aminal Cyclization N4->N5 Intramolecular Attack N6 Aromatization (-NH3) N5->N6 Acid Catalyzed N7 Methyl 5-ethoxy-1H- indole-2-carboxylate N6->N7 Final Product

Fig 2. Mechanistic pathway of the Fischer Indole Synthesis highlighting the [3,3]-rearrangement.

Q4: The Japp-Klingemann route is yielding a complex tarry mixture instead of the desired hydrazone. How can I optimize this? The Japp-Klingemann rearrangement is a robust strategy for preparing specifically substituted indole precursors[1], but it is highly pH-dependent. The coupling of the diazonium salt (derived from 4-ethoxyaniline) with the β-keto-ester requires strict temperature control (0–5 °C) and careful buffering (typically with sodium acetate) to prevent diazonium decomposition and off-target side reactions.

References

  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis . MDPI. Available at: [Link]

  • Practical Methodologies for the Synthesis of Indoles . Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Common side reactions in the Fischer indole synthesis of 5-ethoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fischer Indole Synthesis of 5-Ethoxyindoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of 5-ethoxyindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance your experimental success.

Section 1: Understanding the Core Reaction & the Influence of the 5-Ethoxy Group

This section provides a foundational understanding of the Fischer indole synthesis mechanism and the specific electronic effects imparted by the 5-ethoxy substituent.

Q1: What is the accepted mechanism for the Fischer indole synthesis?

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1] The process involves several key mechanistic steps:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer. This step requires the carbonyl compound to have at least two alpha-hydrogens.[3]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible bond-forming step. After protonation of the enamine, a[3][3]-sigmatropic rearrangement occurs, cleaving the weak N-N bond and forming a new C-C bond.[2][4]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.[1]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[3]

Fischer_Indole_Mechanism Figure 1: General Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Carbonyl, -H2O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Product (Diimine) Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement (H+) Aminal Cyclized Aminal Rearrangement->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3

Caption: Figure 1: General Mechanism of the Fischer Indole Synthesis.

Q2: How does the 5-ethoxy substituent specifically affect the reaction?

The 5-ethoxy group is a moderately strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. This has a dual, and somewhat contradictory, influence on the reaction:

  • Accelerating Effect: The ethoxy group enriches the electron density of the aromatic ring. This increased nucleophilicity facilitates the key[3][3]-sigmatropic rearrangement, which is often the rate-determining step, potentially leading to faster reaction rates or allowing for milder conditions compared to unsubstituted or electron-deficient systems.[5]

  • Side Reaction Promotion: Paradoxically, the same electron-donating nature that accelerates the desired rearrangement can also weaken the N-N bond in the protonated enamine intermediate.[6][7] This increased lability makes the N-N bond more susceptible to heterolytic cleavage, a competing side reaction that can significantly reduce the yield of the desired 5-ethoxyindole.[7]

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequent issues encountered during the synthesis of 5-ethoxyindoles, providing explanations and actionable solutions.

Q3: My yield is very low, and the main byproduct appears to be p-phenetidine. What is causing this?

This is the most common side reaction in the synthesis of 5-ethoxyindoles and is a direct consequence of the electron-donating ethoxy group. The formation of p-phenetidine (4-ethoxyaniline) indicates that heterolytic N-N bond cleavage is outcompeting the desired[3][3]-sigmatropic rearrangement.

Causality: The electron-donating 5-ethoxy group stabilizes the positive charge on the nitrogen atom (Nα) of the protonated enamine intermediate. This stabilization can become so significant that instead of undergoing the concerted rearrangement, the N-N bond breaks heterolytically, releasing an iminylcarbocation and the stable p-phenetidine molecule.[7]

Side_Reaction Figure 2: Competing Pathways for the Key Intermediate cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Protonated Enamine Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Desired Cleavage Heterolytic N-N Bond Cleavage Intermediate->Cleavage Competing (Promoted by EDG) Indole 5-Ethoxyindole Rearrangement->Indole Phenetidine p-Phenetidine Cleavage->Phenetidine Iminyl Iminylcarbocation Cleavage->Iminyl

Caption: Figure 2: Competing Pathways for the Key Intermediate.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired rearrangement. Running the reaction at the lowest effective temperature can favor the formation of the indole.

  • Optimize the Acid Catalyst: The choice of acid is critical.[6] A very strong acid might overly protonate the substrate, favoring cleavage. Try switching from a strong Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂ or polyphosphoric acid (PPA), which can better coordinate the reaction.[1][8]

  • Control Acid Concentration: Use the minimum catalytic amount of acid required. Excess acid can promote decomposition and cleavage pathways.

Q4: My reaction has produced a dark, intractable tar instead of a clean product. What went wrong?

Tar formation is typically a result of decomposition or polymerization side reactions. Several factors can contribute:

  • Aldol Condensation: If your carbonyl starting material (especially aldehydes) has α-hydrogens, it can undergo acid-catalyzed self-condensation, leading to polymeric byproducts.[6]

  • Excessive Heat: Overheating the reaction can lead to decomposition of the starting materials, intermediates, or even the final indole product, which can be unstable under harsh acidic conditions.

  • Impure Starting Materials: The presence of impurities in the arylhydrazine or carbonyl compound can initiate unwanted side reactions and polymerization.[6] Arylhydrazines, in particular, can be sensitive to air and light and may decompose over time.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the purity of your (4-ethoxyphenyl)hydrazine and carbonyl compound immediately before use. Recrystallize or distill if necessary.

  • Strict Temperature Control: Use an oil bath and a thermometer to maintain a consistent and appropriate temperature. Avoid localized overheating.

  • Use a One-Pot Procedure: To minimize aldol condensation, consider a one-pot synthesis where the arylhydrazine and carbonyl are subjected to the indolization conditions immediately without isolating the intermediate hydrazone.[3]

Q5: I used an unsymmetrical ketone and obtained a mixture of two isomeric indoles. How can this be controlled?

This is a classic regioselectivity issue. When an unsymmetrical ketone is used, tautomerization to the enamine can occur on either side of the carbonyl group, leading to two different intermediates and, consequently, two different indole products.[8]

Troubleshooting Steps:

  • Choice of Acid: The regiochemical outcome can be influenced by the acidity of the medium. Stronger acids tend to favor the formation of the enamine from the less substituted α-carbon (kinetic control).[5] Weaker acids may favor the more thermodynamically stable, more substituted enamine.

  • Modify the Ketone: If possible, choose a symmetrical ketone or a ketone where one α-position is blocked (e.g., has no hydrogens) to ensure only one enamine can form.

  • Chromatographic Separation: While prevention is ideal, careful column chromatography can often separate the resulting isomers, although this can be challenging and reduce the overall isolated yield.

Summary of Common Issues & Solutions
IssueProbable Cause(s)Recommended Solutions
Low Yield & p-Phenetidine Formation N-N bond cleavage due to electron-donating ethoxy group.[7]Lower reaction temperature; optimize acid catalyst (e.g., try ZnCl₂ or PPA); use minimal acid concentration.[6]
Tar/Polymer Formation Aldol condensation of carbonyl; overheating; impure starting materials.[6]Purify reactants; maintain strict temperature control; consider a one-pot procedure.
Mixture of Isomeric Products Use of an unsymmetrical ketone leading to different enamine tautomers.[8]Use a symmetrical ketone if possible; manipulate acid conditions to favor one isomer; plan for chromatographic separation.
Reaction Fails to Proceed Inappropriate acid catalyst; insufficient heat; highly stable starting materials.Screen different acid catalysts (Brønsted and Lewis acids); incrementally increase temperature; ensure purity of reactants.[6]

Section 3: Experimental Protocols

The following protocols provide a validated starting point for your experiments. Optimization may be required based on your specific carbonyl substrate.

Protocol 1: Synthesis of 2-methyl-5-ethoxyindole from (4-ethoxyphenyl)hydrazine and Acetone

This protocol outlines a standard procedure using polyphosphoric acid (PPA).

Materials:

  • (4-ethoxyphenyl)hydrazine hydrochloride (5.0 g)

  • Acetone (excess, ~25 mL)

  • Polyphosphoric acid (PPA) (~50 g)

  • Ice water (~500 mL)

  • Sodium hydroxide solution (10% w/v)

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (Optional but recommended for purity): Dissolve (4-ethoxyphenyl)hydrazine hydrochloride in water and neutralize with a base (e.g., NaHCO₃) to free the hydrazine. Extract with a suitable solvent like diethyl ether, dry over Na₂SO₄, and evaporate the solvent. Dissolve the resulting free hydrazine in ethanol and add a slight excess of acetone. Stir at room temperature for 1-2 hours until a precipitate forms. Filter the hydrazone and dry it.

  • Cyclization: In a three-neck flask equipped with a mechanical stirrer and thermometer, gently heat PPA to ~80°C.

  • Slowly add the pre-formed hydrazone (or a mixture of (4-ethoxyphenyl)hydrazine and acetone) to the hot PPA in small portions, ensuring the internal temperature does not exceed 100°C.

  • Once the addition is complete, maintain the reaction mixture at 95-100°C for 30-45 minutes. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool slightly (~60-70°C) and then very carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by slowly adding 10% NaOH solution until the pH is ~8-9. A solid product should precipitate.

  • Filter the crude solid and wash it thoroughly with water. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Dry the crude solid or the combined organic extracts (over Na₂SO₄) and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.[9]

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare the Column: Pack a silica gel column using a suitable solvent system, typically a mixture of hexanes and ethyl acetate. A good starting point for 5-ethoxyindoles is a 9:1 or 8:2 hexanes:ethyl acetate mixture.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 5-ethoxyindole.[10]

Section 4: General FAQs

Q6: How does a workflow for troubleshooting low yields typically look?

A systematic approach is crucial. The following workflow can help diagnose and resolve issues leading to low yields.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity 1. Verify Purity of Starting Materials (Hydrazine, Carbonyl) Start->CheckPurity CheckConditions 2. Analyze Reaction Conditions CheckPurity->CheckConditions If pure AnalyzeByproducts 3. Identify Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts Optimize 4. Systematically Optimize AnalyzeByproducts->Optimize End Improved Yield Optimize->End

Caption: Figure 3: Troubleshooting Workflow for Low Yield.

Q7: My (4-ethoxyphenyl)hydrazine starting material is a dark oil, not a solid. Can I still use it?

Arylhydrazines are prone to oxidation and can decompose upon exposure to air and light, often turning dark. While it might still contain the desired compound, using discolored starting material is a primary cause of low yields and tar formation.[6] It is highly recommended to purify the hydrazine before use, for example, by recrystallization of its hydrochloride salt, or to use a freshly opened bottle from a reliable supplier.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.
  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive.
  • University of California, Irvine. (n.d.). Indoles.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • Benchchem. (n.d.). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and. Benchchem.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Google Patents. (n.d.). Process for preparation of 5-substituted indole derivatives. Google Patents.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
  • PMC. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.
  • YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.. YouTube.

Sources

Optimizing catalyst choice for the Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fischer Indole Synthesis (FIS) Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the acid-catalyzed cyclization of arylhydrazines with carbonyl compounds.

The Fischer indole synthesis remains one of the most powerful methods for constructing the indole pharmacophore, a privileged scaffold in drug discovery 1. However, the transformation is highly sensitive to the electronic and steric nature of the substrates. The choice of acid catalyst—whether Brønsted, Lewis, or a heterogeneous solid acid—directly dictates the reaction's efficiency, regioselectivity, and scalability 2.

Catalyst Selection Logic

Before troubleshooting a failed reaction, ensure your catalyst aligns with the electronic and steric demands of your substrate.

CatalystSelection Start Analyze Substrate & Process Goals ElecRich Electron-Rich Arylhydrazine Start->ElecRich ElecPoor Electron-Poor Arylhydrazine Start->ElecPoor ScaleUp Green Chemistry & Scale-up Start->ScaleUp Steric α,α-Disubstituted Ketone Start->Steric CatMild Mild Brønsted Acids (e.g., AcOH, p-TsOH) ElecRich->CatMild CatStrong Strong Lewis Acids (e.g., ZnCl2, BF3·OEt2) ElecPoor->CatStrong CatSolid Solid Acids (e.g., Amberlite, Ce-W) ScaleUp->CatSolid CatInter Interrupted FIS (Yields Indolenine) Steric->CatInter

Figure 1: Decision matrix for selecting the optimal Fischer indole synthesis catalyst.

Diagnostic FAQ & Troubleshooting Guide

Q: My FIS reaction with a 4-nitrophenylhydrazine is stalling at the hydrazone stage. I am using acetic acid. How do I force the cyclization? A: Acetic acid is a mild Brønsted acid, which is insufficient for electron-poor substrates. Electron-withdrawing groups (like -NO


) drastically reduce the basicity of the hydrazone nitrogen, hindering the crucial acid-catalyzed tautomerization into the enehydrazine intermediate 3 []().
Causality & Solution: Switch to a strong Lewis acid such as Zinc Chloride (ZnCl

) or Boron Trifluoride Etherate (BF

·OEt

) and increase the temperature to 100-110 °C 2. The Lewis acid tightly coordinates to the imine nitrogen, effectively lowering the activation energy for the [3,3]-sigmatropic rearrangement 4.

Q: I am reacting an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-disubstituted ketone with phenylhydrazine, but I am isolating an indolenine instead of an indole. Why? 
A:  This is a classic case of the "interrupted Fischer Indole Synthesis." When the ketone has no 

-hydrogens available on one side (e.g., a 2,2-disubstituted cyclohexanone), the reaction undergoes the [3,3]-sigmatropic rearrangement and cyclization to form a 3,3-dialkylindolenine. However, it cannot undergo the final aromatization step because it lacks the necessary proton to eliminate ammonia and form the fully aromatic indole core . Causality & Solution: If the indolenine is your desired product, proceed with isolation. If you require the indole, you must subject the metastable indolenine to stronger acidic conditions to force a 1,2-alkyl migration (Plancher rearrangement), which restores aromaticity 5.

Q: We are scaling up our indole synthesis and want to avoid the tedious aqueous workups associated with ZnCl


 and polyphosphoric acid (PPA). What are the best heterogeneous alternatives? 
A:  Traditional Lewis and Brønsted acids generate significant hazardous waste and complicate downstream purification [[1]]() 2. Transitioning to solid acid catalysts is highly recommended for process chemistry.
Causality & Solution: Polymeric sulfonic acid resins, such as Amberlite IR-120H, have shown excellent catalytic efficiency for FIS in both batch and continuous-flow systems. They can be easily filtered off and regenerated with 10% H

SO

6. Alternatively, novel inorganic solid acids like cerium-tungstate (CeW

) provide exceptionally strong acidic sites, yielding ~100% conversion at 80 °C, and can be recycled multiple times without loss of activity 78.

Quantitative Catalyst Performance

To assist in your optimization, the following table summarizes the performance metrics of various catalysts based on recent synthetic literature.

CatalystCatalyst TypeOptimal Substrate ProfileOptimal Temp (°C)Typical Yield (%)Key Advantage
Acetic Acid (AcOH) Mild Brønsted AcidElectron-rich hydrazines80 - 10050 - 75Gentle conditions; minimizes side reactions
Zinc Chloride (ZnCl

)
Strong Lewis AcidElectron-poor / Standard100 - 11060 - 85High conversion for deactivated rings 2
Amberlite IR-120H Polymeric Solid AcidAliphatic/Cyclic ketones7085 - 95Easy filtration; flow-chemistry compatible 6
Cerium-Tungstate Inorganic Solid AcidDiverse arylhydrazines80> 95Extremely high yield; highly recyclable [[7]]() [[8]]()
Cellulose Sulfuric Acid Biopolymer Solid AcidSolvent-free conditions80 - 10075 - 90Biodegradable; green chemistry profile 9

Mechanistic Intervention Points

Understanding where your catalyst acts in the reaction pathway is critical for optimization. Acid catalysts intervene at two major bottlenecks: the initial tautomerization and the final cyclization/elimination 34.

Mechanism Hydrazone Arylhydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine H+ / Lewis Acid Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diimine Diimine Intermediate Sigmatropic->Diimine Aminal Cyclic Aminal Diimine->Aminal Indole Indole + NH3 Aminal->Indole H+ / Lewis Acid Cat1 Acid Catalyst Promotes Tautomerization Cat1->Hydrazone Cat2 Acid Catalyst Promotes Cyclization Cat2->Aminal

Figure 2: Mechanistic pathway of FIS highlighting acid catalyst intervention points.

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed with built-in validation steps to ensure your reaction is proceeding as expected.

SOP A: Strong Lewis Acid-Catalyzed FIS (ZnCl )

Best for: Electron-poor arylhydrazines or unreactive ketones.

  • Condensation: In a round-bottom flask, dissolve equimolar amounts of the arylhydrazine and ketone in absolute ethanol. Stir at room temperature for 30 minutes.

    • Validation Check: The formation of a precipitate or a distinct color change visually confirms the formation of the hydrazone intermediate.

  • Catalysis: Add anhydrous ZnCl

    
     (1.5 to 2.0 equivalents). Equip the flask with a reflux condenser and heat to 100 °C.
    
    • Causality: Anhydrous conditions are critical; ambient moisture will coordinate to the ZnCl

      
      , neutralizing its Lewis acidity and stalling the reaction.
      
  • Monitoring: After 2 hours, monitor the reaction via TLC (Hexanes:EtOAc 8:2).

    • Validation Check: The disappearance of the hydrazone spot and the appearance of a lower R

      
      , highly fluorescent spot under 254 nm UV light indicates successful cyclization.
      
  • Quench & Workup: Cool the mixture to room temperature and pour it into crushed ice.

    • Validation Check: The crude indole should precipitate immediately. If it oils out, extract with EtOAc and wash the organic layer with 1M HCl to remove any unreacted hydrazine.

SOP B: Heterogeneous Solid Acid FIS (Amberlite IR-120H)

Best for: Scale-up, flow chemistry, and green chemistry initiatives.

  • Resin Preparation: Wash the Amberlite IR-120H resin thoroughly with methanol prior to use.

    • Causality: Polymeric resins are often supplied with moisture. Water can hydrolyze the hydrazone intermediate back to the starting ketone and hydrazine, reversing the reaction.

  • Reaction: Mix the arylhydrazine (1 equiv), ketone (1 equiv), and the pre-washed resin (10% w/w relative to substrates) in methanol. Heat to 70 °C for 2–24 hours depending on steric bulk 6.

    • Validation Check: The reaction mixture should remain heterogeneous. TLC confirms conversion.

  • Isolation: Filter the hot solution to remove the resin catalyst.

    • Validation Check: Evaporation of the filtrate yields the crude indole directly, completely bypassing the messy aqueous liquid-liquid extractions required in SOP A.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.1

  • Fischer Indole Synthesis - Alfa Chemistry. 3

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing). 5

  • A Comparative Guide to Lewis Acids in Fischer Indole Synthesis - Benchchem. 2

  • Synthesis of Medicinally Important Indole Derivatives: A Review - Open Medicinal Chemistry Journal. 9

  • Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles - AKJournals. 6

  • Exploitation the unique acidity of novel cerium-tungstate catalysts in the preparation of indole derivatives under eco-friendly acid catalyzed Fischer indole reaction protocol - Elsevier. 7

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing.

  • Exploitation the unique acidity of novel cerium-tungstate catalysts in the preparation of indole derivatives under eco-friendly acid catalyzed Fischer indole reaction protocol - Arabian Journal of Chemistry. 8

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives - International Journal of Pharmaceutical Sciences. 4

Sources

How to remove impurities from crude Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Protocols for Crude Methyl 5-ethoxy-1H-indole-2-carboxylate Ticket ID: IND-5EO-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Purifying This compound (hereafter Compound A ) presents a classic challenge in indole chemistry: balancing the removal of oxidative tars and unreacted hydrazines against the acid-sensitivity of the electron-rich indole core.[1]

Crude indoles from Fischer or Japp-Klingemann syntheses often appear as dark, sticky solids due to oligomerization.[1] However, Compound A is a stable, crystalline solid (expected m.p.[1] range ~120–130 °C, analogous to ethyl esters).[1] This guide prioritizes non-chromatographic methods (trituration and recrystallization) to maximize yield and scalability, reserving chromatography for "rescue" scenarios.[1]

Part 1: Rapid Diagnostics (The Triage)

Before committing to a purification route, assess the physical state of your crude material. Use this decision matrix to select the correct protocol.

IndoleTriage Start Crude Material State State1 Sticky/Oily Solid (Dark Brown/Red) Start->State1 High Impurity Load State2 Free-flowing Solid (Tan/Beige) Start->State2 Moderate Purity State3 Hard Crystalline Mass (Off-white) Start->State3 High Purity Action1 PROTOCOL A: Trituration (Remove surface oils) State1->Action1 Action2 PROTOCOL B: Recrystallization (Standard Purification) State2->Action2 Action3 QC Check: 1H NMR & HPLC State3->Action3 Action1->State2 If solidifies Action1->Action2 If oil persists (Use Column)

Figure 1: Purification Triage Strategy. Select your starting point based on the crude visual profile.

Part 2: The Purification Protocols

Protocol A: Solvent Trituration (The "Quick Clean")

Use this for sticky, tarry solids to remove surface impurities and residual high-boiling solvents.[1]

Mechanism: Indole-2-carboxylates are sparingly soluble in cold non-polar solvents, while oily oligomers and unreacted hydrazines remain dissolved.[1]

  • Preparation: Cool the crude flask to 0 °C in an ice bath.

  • Solvent Addition: Add cold Methanol (MeOH) or Diethyl Ether (Et₂O) (approx. 2–3 mL per gram of crude).[1]

    • Note: Methanol is preferred if the impurity is non-polar; Ether is preferred if the impurity is polar/oxidative tar.

  • Agitation: Sonicate or vigorously stir for 15–20 minutes. The dark oil should dissolve into the supernatant, leaving a lighter solid.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel.

  • Wash: Wash the cake with a small volume of cold Hexanes.

  • Result: You should now have a beige solid suitable for Protocol B .[1]

Protocol B: Recrystallization (The Gold Standard)

Use this for the final purification of solids. This method leverages the temperature-dependent solubility of the indole ester.[1]

Recommended Solvent Systems:

  • System 1 (Preferred): Toluene / Heptane (or Hexane).[1]

    • Why: Toluene solubilizes the indole via

      
      -stacking; Heptane acts as the anti-solvent.[1]
      
  • System 2 (Alternative): Ethanol / Water.[1][2]

    • Why: Good for removing inorganic salts, but risk of ester hydrolysis if heated too long.[1]

Step-by-Step Workflow:

Recryst Step1 Dissolution Step2 Hot Filtration Step1->Step2 Desc1 Dissolve in min. vol. hot Toluene (80-90°C) Step1->Desc1 Step3 Crystallization Step2->Step3 Desc2 Remove insoluble salts/charcoal Step2->Desc2 Step4 Isolation Step3->Step4 Desc3 Add warm Heptane, cool slowly to 4°C Step3->Desc3 Desc4 Filter & wash with cold Heptane Step4->Desc4

Figure 2: Recrystallization workflow using the Toluene/Heptane system.

Detailed Procedure (Toluene/Heptane):

  • Dissolve crude Compound A in the minimum amount of hot Toluene (~90 °C).

  • Optional: If the solution is dark red, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1] While still hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1–2 drops of Toluene to clear the solution.[1]

  • Allow to cool to room temperature undisturbed (2–3 hours), then move to a 4 °C fridge overnight.

  • Collect crystals via filtration.[1]

Protocol C: Flash Chromatography (The "Rescue")

Use only if Protocols A and B fail, or if the compound is an intractable oil.

  • Stationary Phase: Silica Gel (Acid-washed silica is ideal to prevent decomposition, but standard is usually acceptable for 2-carboxylates).[1]

  • Mobile Phase:

    • Start: 10% Ethyl Acetate in Hexanes.[1]

    • Gradient: Ramp to 30% Ethyl Acetate.

  • TLC Visualization: UV (254 nm) and Ehrlich’s Reagent (turns indoles pink/purple).[1]

Part 3: Advanced Troubleshooting (FAQ)

Q1: My product is turning pink/red during drying. What is happening?

  • Cause: Indoles are electron-rich and prone to oxidative degradation, often catalyzed by light and trace acids.[1]

  • Fix: Ensure all acid catalyst (e.g., H₂SO₄, PPA) from the synthesis is removed.[1] Wash the organic layer with saturated NaHCO₃ during workup. Dry the final product in a vacuum desiccator in the dark.

Q2: I have a persistent impurity at ~7-8 ppm in the NMR that won't crystallize out.

  • Cause: This is likely unreacted 4-ethoxyphenylhydrazine or the intermediate hydrazone.[1]

  • Fix: Hydrazines are basic.[1] Dissolve your crude in Ethyl Acetate and wash with dilute 1M HCl (rapidly) followed by brine. The hydrazine will partition into the aqueous layer. Warning: Do not expose the indole ester to strong acid for long periods to avoid hydrolysis.

Q3: The melting point is lower than expected (e.g., <115 °C).

  • Cause: Presence of the decarboxylated byproduct (5-ethoxyindole ).[1]

  • Fix: This byproduct is significantly less polar than the ester. A short silica plug (Protocol C) using 5% EtOAc/Hexane will elute the decarboxylated impurity first.

Part 4: Reference Data

Table 1: Impurity Profile & Removal Strategy
Impurity TypeOriginSolubility ProfileRemoval Strategy
Hydrazine salts Starting MaterialWater solubleDilute Acid Wash (1M HCl)
Oligomers (Tars) Acid PolymerizationSoluble in Ether/DCM; Insoluble in cold MeOHTrituration (Protocol A)
5-Ethoxyindole DecarboxylationHigh solubility in HexanesFlash Chromatography
Inorganic Salts Neutralization (Na₂SO₄)Insoluble in OrganicsHot Filtration (Protocol B)[1]
References
  • Fischer Indole Synthesis Overview: Robinson, B.[1][3] The Fischer Indole Synthesis. Wiley-Interscience, 1982.[1] (Foundational text on mechanism and byproduct formation).

  • Purification of Indole-2-carboxylates: Johnson, H. E.; Crosby, D. G.[1] "Indole-2-carboxylic Acid, Ethyl Ester."[1][4][5][6][7] Organic Syntheses, Coll.[1][8] Vol. 5, p.654 (1973).[1] Link[1]

  • Synthesis of 5-substituted Indoles: Merck & Co., Inc.[1] "Process for preparation of 5-substituted indole derivatives." US Patent 4,535,168.[1] (Details on Japp-Klingemann and workup of alkoxy-indoles). Link

  • Solubility Data (Analogous Ethyl Ester): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 68266, Ethyl 5-ethoxyindole-2-carboxylate. Link[1]

Disclaimer: These protocols are intended for research purposes. Always consult the SDS for this compound and all solvents before handling.

Sources

Improving the regioselectivity of the Japp-Klingemann reaction for 5-ethoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: JK-REGIO-5EO-001 Status: Open Assigned Specialist: Senior Application Scientist, Indole Chemistry Division

Executive Summary

You are encountering challenges in the regioselectivity and yield of 5-ethoxyindole synthesis via the Japp-Klingemann (J-K) reaction. While "regioselectivity" in Fischer indole synthesis usually refers to the cyclization step (ortho-position selection), in the context of the Japp-Klingemann reaction, it strictly refers to the chemoselectivity of the cleavage pathway : specifically, ensuring the intermediate azo-ester undergoes deacylation (or ring-opening) rather than decarboxylation or remaining as a stable, non-cyclizable azo-adduct.

For 5-ethoxyindole, you are likely coupling 4-ethoxyphenyldiazonium salt with a cyclic


-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate) to generate the hydrazone precursor. The failure mode here is often the isolation of the stable azo-intermediate rather than the desired linear hydrazone, or the loss of the wrong functional group due to pH mismanagement.
Part 1: The Critical Parameter – pH Control

The Japp-Klingemann reaction is not a single step; it is a cascade. The "regioselectivity" of the cleavage is dictated almost entirely by the pH profile during the addition and workup phases.

ParameterOptimal RangeThe "Why" (Causality)
Diazotization pH < 1.0 (Strong Acid)Prevents triazene formation; ensures complete conversion of 4-ethoxyaniline to the diazonium salt.
Coupling pH 4.5 – 6.0 CRITICAL: At pH < 4, the enol content of the

-keto ester is too low for nucleophilic attack. At pH > 8, the diazonium salt decomposes (forms phenol/tars) before coupling.
Cleavage pH Adjust to > 9 or < 1 The intermediate azo-ester is often stable at neutral pH. To force the "Japp-Klingemann cleavage" (deacylation/ring-opening), you must drive the equilibrium with base (NaOH) or acid/heat after coupling is complete.
Part 2: Troubleshooting Guide (Q&A)

Q1: I am isolating a red/orange oil that refuses to crystallize and does not cyclize in the Fischer step. What is this? A: You have likely isolated the azo-ester intermediate (the "stuck" intermediate), not the hydrazone.

  • Diagnosis: The coupling occurred (hence the color), but the C-C bond cleavage (deacylation) did not happen. This usually occurs if the reaction is quenched too early or kept at pH 4–6 without a subsequent cleavage step.

  • Fix: Do not discard the oil. Treat it with a 1% NaOH solution (ethanolic) at room temperature for 30 minutes. This promotes the nucleophilic attack of hydroxide on the ketone carbonyl, forcing the ring opening (or deacylation) to yield the thermodynamic hydrazone.

Q2: My yield is low, and I see significant tar formation. Is this a regioselectivity issue? A: This is likely a chemoselectivity failure due to pH drift.

  • Mechanism: 4-ethoxyphenyldiazonium is electron-rich and relatively stable, but if the coupling buffer (e.g., NaOAc) is insufficient, the pH drops as HCl is generated during coupling.

  • Result: The reaction stalls. Alternatively, if you add the diazonium to a highly basic solution, it forms diazo-tars before it can find the enolate.

  • Protocol Adjustment: Use a buffered system (Sodium Acetate/Acetic Acid) and ensure the internal temperature never exceeds 5°C during the addition.

Q3: Why am I getting the 4-ethoxy isomer instead of 5-ethoxy? A: You are starting with the wrong aniline.

  • Logic: The Japp-Klingemann reaction itself preserves the aromatic substitution pattern.

    • 3-ethoxyaniline (meta)

      
       Mixture of 4- and 6-ethoxyindoles (cyclization regioselectivity issue).
      
    • 4-ethoxyaniline (para)

      
      5-ethoxyindole  (exclusively).
      
  • Verification: Ensure your starting material is >98% pure p-phenetidine (4-ethoxyaniline).

Part 3: Optimized Protocol for 5-Ethoxyindole Precursor

Target: Preparation of the hydrazone from ethyl 2-oxocyclopentanecarboxylate (tryptamine precursor).

Step 1: Diazotization [1][2][3]
  • Dissolve 4-ethoxyaniline (1.0 eq) in 6M HCl (2.5 eq). Cool to -5°C.

  • Add NaNO₂ (1.05 eq) in water dropwise. Maintain temp < 0°C.

  • Stir for 15 min. Test with starch-iodide paper (should be blue instantly). Destroy excess nitrous acid with a pinch of urea.

Step 2: Japp-Klingemann Coupling (The Regio-Control Step)
  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in Ethanol.

  • Add a saturated solution of Sodium Acetate (excess) until the mixture is buffered.

  • Crucial: Cool this enolate mixture to 0°C.

  • Add the cold diazonium solution dropwise.

  • Monitor pH: Keep pH between 5.0 and 6.0 by adding more NaOAc if necessary.

  • Observation: A red/orange oil (azo-intermediate) will separate.

Step 3: The Cleavage (Ring Opening)
  • Once addition is complete, allow the mixture to warm to room temperature.

  • Add KOH (aq, 5%) slowly until pH reaches 9–10.

  • Stir for 1 hour. The red oil should dissolve/convert into a yellow/brown solid or solution (the hydrazone).

  • Acidify carefully to pH 4 to precipitate the hydrazone. Filter and dry.[4]

Part 4: Pathway Visualization

The following diagram illustrates the decision pathways that determine the success of the reaction.

JappKlingemannPathways Start Start: 4-Ethoxyphenyldiazonium + Cyclic Beta-Keto Ester Coupling Coupling Step (pH 4.5 - 6.0, 0°C) Start->Coupling AzoIntermediate Intermediate: Azo-Keto-Ester (Red Oil) Coupling->AzoIntermediate Nucleophilic Attack ConditionCheck Condition Check: Is Base/Acid added for Cleavage? AzoIntermediate->ConditionCheck Path_Stuck Outcome A (Failure): Stable Azo-Ester Isolated. (No Fischer Cyclization) ConditionCheck->Path_Stuck Neutral pH / No Workup Path_Cleavage Outcome B (Success): Ring Opening / Deacylation ConditionCheck->Path_Cleavage pH > 9 (OH-) or Heat/H+ Hydrazone Target Hydrazone (Linear Precursor) Path_Cleavage->Hydrazone C-C Bond Cleavage Indole Fischer Cyclization: 5-Ethoxyindole Derivative Hydrazone->Indole Acid Catalysis (H2SO4/EtOH)

Caption: Figure 1. The Japp-Klingemann pathway bifurcation. Success depends on forcing the cleavage of the Azo-Intermediate (Yellow/Green path) rather than isolating the stable intermediate (Red/Grey path).

References
  • Japp, F. R., & Klingemann, F. (1887).[5][6][7][8] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944.

  • Phillips, R. R. (1959).[5][9] "The Japp-Klingemann Reaction".[2][3][4][6][7][8][9][10] Organic Reactions, 10, 143.[5]

  • Prahlad, V., et al. (2016). "Synthesis of Sumatriptan Succinate: An Improved Process". Organic Process Research & Development. (Demonstrates the application of J-K reaction for 5-substituted tryptamines using cyclic precursors).
  • Bowman, R. E., et al. (1972).[5][7] "1,3,4,5-Tetrahydrobenz[cd]indoles and related compounds". Journal of the Chemical Society, Perkin Transactions 1, 1121.[5]

Sources

Preventing decomposition of Methyl 5-ethoxy-1H-indole-2-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-ethoxy-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable indole derivative. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this procedure and prevent the decomposition of your target compound.

Understanding the Stability of this compound

This compound, while a stable compound under proper storage conditions, is susceptible to degradation during its synthesis, particularly under the harsh conditions often employed in classic indole syntheses. The primary vulnerabilities of this molecule are threefold:

  • The Electron-Rich Indole Ring: The indole nucleus is inherently electron-rich, making it prone to oxidation. The presence of the electron-donating ethoxy group at the 5-position further activates the ring, increasing its susceptibility to oxidative degradation.[1]

  • The Methyl Ester Functionality: The ester group is liable to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during reaction workup or purification.[2]

  • Acid and Base Sensitivity of the Indole Core: Strong acids, often used as catalysts in the Fischer indole synthesis, can lead to protonation at the C3 position, which can initiate polymerization or other unwanted side reactions, often resulting in tar formation.[1] Conversely, strong bases used for N-alkylation can lead to ester hydrolysis.

This guide will provide you with the knowledge and tools to mitigate these risks and achieve a successful synthesis.

Recommended Synthetic Protocol: A Two-Step Approach

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: the Japp-Klingemann reaction to form the key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[3][4]

Step 1: Japp-Klingemann Reaction to Synthesize Methyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate

This reaction couples the diazonium salt of p-ethoxyaniline with methyl 2-methylacetoacetate to form the required arylhydrazone precursor for the Fischer indole synthesis.[4]

Materials:

  • p-ethoxyaniline

  • Sodium nitrite

  • Concentrated Hydrochloric Acid

  • Methyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • Diazotization of p-ethoxyaniline: a. In a beaker, dissolve p-ethoxyaniline in a mixture of concentrated hydrochloric acid and water, then cool the solution to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. c. Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling Reaction: a. In a separate, larger flask, dissolve methyl 2-methylacetoacetate and an excess of sodium acetate in ethanol. Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution to the stirred solution of the β-ketoester. c. A colored precipitate of the hydrazone should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation of the Hydrazone: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid thoroughly with cold water to remove any inorganic salts. c. Dry the resulting methyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate. This intermediate is often used in the next step without further purification.

Step 2: Fischer Indole Synthesis to Yield this compound

This is the critical cyclization step where the hydrazone is converted to the final indole product under acidic conditions.[5][6]

Materials:

  • Methyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (from Step 1)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Cyclization Reaction: a. Suspend the hydrazone from Step 1 in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. b. Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension. c. Heat the reaction mixture to reflux and monitor the progress by TLC until the starting hydrazone is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a stirred, cold saturated solution of sodium bicarbonate to neutralize the acid. b. Extract the aqueous mixture with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography (see Troubleshooting section for guidance on chromatography).

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the problems you might encounter during the synthesis.

Japp-Klingemann Reaction (Step 1)

Q1: My diazotization of p-ethoxyaniline seems to be failing, or I'm getting a lot of dark-colored byproducts. What's going wrong?

A1: Successful diazotization is highly temperature-dependent.

  • Cause: The diazonium salt is likely decomposing. Diazonium salts are unstable at higher temperatures.

  • Solution:

    • Strictly maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

    • Ensure that the sodium nitrite solution is also pre-cooled before addition.

    • Use the freshly prepared diazonium salt solution immediately in the next step without letting it warm up.

Q2: The yield of my hydrazone is very low after the coupling reaction. How can I improve it?

A2: Low yields in the Japp-Klingemann reaction can often be attributed to incorrect pH or inefficient coupling.

  • Cause A: The pH of the coupling reaction is not optimal. The coupling of the diazonium salt to the enolate of the β-ketoester requires a weakly acidic to neutral pH.

  • Solution A: Ensure you are using a sufficient excess of a buffer like sodium acetate to maintain the appropriate pH for the coupling reaction. This will neutralize the strong acid carried over from the diazotization step.

  • Cause B: The diazonium salt is decomposing before it can react.

  • Solution B: Add the diazonium salt solution to the β-ketoester solution, not the other way around. This ensures that the diazonium salt is immediately in the presence of its reaction partner.

Fischer Indole Synthesis (Step 2)

Q3: My Fischer indole synthesis has resulted in a black, intractable tar, and I can't isolate my product. What happened?

A3: Tar formation is a classic problem in the Fischer indole synthesis, especially with electron-rich systems.[1]

  • Cause: The reaction conditions are too harsh. The combination of a strong acid and high temperature can lead to polymerization and degradation of the starting material and the indole product. The electron-donating 5-ethoxy group makes the indole product particularly susceptible to acid-catalyzed polymerization.

  • Solution:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

    • Use a Milder Acid Catalyst: Instead of concentrated sulfuric acid, consider using polyphosphoric acid (PPA) or Eaton's reagent, which can sometimes provide a more controlled reaction. Lewis acids like zinc chloride can also be effective.[5][7]

    • Control the Stoichiometry of the Acid: Use only a catalytic amount of acid. Excess acid will promote side reactions.

    • Systematic Approach:

      • Start with a lower reaction temperature (e.g., 50-60 °C) and monitor the reaction by TLC.

      • If the reaction is too slow, incrementally increase the temperature.

      • If tarring persists, switch to a different acid catalyst.

Q4: The reaction has worked, but I'm getting a significant amount of a byproduct that appears to be the 5-ethoxy-1H-indole-2-carboxylic acid. What is causing this?

A4: This is a clear indication of ester hydrolysis.

  • Cause: The presence of water during the acidic workup or the cyclization step is causing the hydrolysis of your methyl ester.

  • Solution:

    • Anhydrous Conditions: Ensure that the ethanol used as a solvent in the Fischer cyclization is anhydrous.

    • Careful Work-up: During the neutralization with sodium bicarbonate, keep the solution cold to minimize base-catalyzed hydrolysis. Work quickly during the extraction process.

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for neutralization, as this will rapidly saponify the ester.[2]

Purification

Q5: My compound seems to be decomposing on the silica gel column during chromatography. I'm seeing streaking on the TLC plate and getting low recovery of the product.

A5: Indoles are known to be sensitive to the acidic nature of standard silica gel.[8]

  • Cause: The acidic silanol groups on the surface of the silica gel are catalyzing the decomposition or polymerization of your electron-rich indole.

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your column solvent and add 1-2% of triethylamine or another amine base to neutralize the acidic sites.

    • Use an Alternative Stationary Phase:

      • Alumina (neutral or basic): This is an excellent alternative for acid-sensitive compounds.[8][9]

      • Reversed-Phase Silica (C18): If your compound has sufficient polarity, reversed-phase chromatography with a mobile phase like methanol/water or acetonitrile/water can be a good option.[8]

    • Prioritize Recrystallization: If possible, recrystallization is the preferred method of purification as it avoids contact with potentially destructive stationary phases.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting aniline for this synthesis?

A: Yes, the Japp-Klingemann/Fischer indole synthesis sequence is quite versatile. You can use various substituted anilines to produce a range of substituted indole-2-carboxylates. However, be aware that the electronic nature of the substituent will affect the reactivity. Electron-withdrawing groups may require harsher conditions, while other electron-donating groups may increase the propensity for side reactions.

Q: My final product is slightly colored (e.g., pink or brown). Is this normal, and how can I remove the color?

A: Slight coloration is common with indole derivatives and is often due to minor oxidative impurities. If the NMR spectrum is clean, this may not be a major issue. To obtain a colorless product, you can try treating a solution of your compound with a small amount of activated charcoal before a final recrystallization.

Q: What is the best way to store this compound?

A: To prevent long-term degradation, store the purified compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to protect it from light and atmospheric oxygen.

Visualizing Decomposition Pathways

The following diagram illustrates the primary decomposition pathways to be aware of during the synthesis of this compound.

DecompositionPathways Target Methyl 5-ethoxy-1H- indole-2-carboxylate Hydrolysis 5-ethoxy-1H-indole- 2-carboxylic acid Target->Hydrolysis Acid or Base (H₂O) Oxidation Oxidized Products (e.g., Oxindoles) Target->Oxidation Air (O₂) Oxidizing Agents Polymerization Polymeric Tars Target->Polymerization Strong Acid (H⁺)

Caption: Major decomposition pathways for this compound.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution(s)
Low Yield in Japp-Klingemann Incorrect pH; Decomposition of diazonium saltMaintain 0-5 °C; Use sodium acetate buffer; Add diazonium salt to β-ketoester solution
Tar Formation in Fischer Synthesis Reaction conditions too harsh (high temp, strong acid)Lower reaction temperature; Use milder acid (PPA, ZnCl₂); Use catalytic amount of acid
Ester Hydrolysis Presence of water during acidic/basic stepsUse anhydrous solvents; Keep workup cold and quick; Use NaHCO₃ for neutralization
Decomposition on Silica Gel Acidity of silica gelDeactivate silica with triethylamine; Use neutral/basic alumina; Purify by recrystallization

References

  • Fischer indole synthesis. (2023, December 27). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved February 29, 2024, from [Link]

  • Majumder, U. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 55965-55989. [Link]

  • Are there alternatives for silica for column chromatography? (2017, May 13). Reddit. Retrieved February 29, 2024, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. (n.d.). Canadian Science Publishing. Retrieved February 29, 2024, from [Link]

  • Tilstam, U. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1449-1454. [Link]

  • Japp–Klingemann reaction. (2023, May 29). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1085-1095. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). MDPI. Retrieved February 29, 2024, from [Link]

  • Are there alternatives for silica for column chromatography? (2025, June 11). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.
  • Decarboxylation of indole-2-carboxylic acids: improved procedures. (1997). The Journal of Organic Chemistry, 62(18), 6210-6211. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES, 51(12), 2823-2840.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 29, 2024, from [Link]

  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The Japp-Klingemann Reaction. (1959). Organic Reactions, 10, 143-200.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved February 29, 2024, from [Link]

  • Japp klingemann reaction. (2020, November 18). [Slides]. Slideshare. [Link]

  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2019). ACS Infectious Diseases, 5(7), 1184-1194.
  • Modified fischer indole synthesis of eletriptan. (2005).
  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2022).
  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. (2007).
  • 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved February 29, 2024, from [Link]

  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography. (1973). Faraday Symposia of the Chemical Society, 8, 118-127.

Sources

Technical Support Center: Scaling Up Methyl 5-ethoxy-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

Q: We are moving from gram-scale to kilogram-scale. Which synthetic route offers the highest reliability for Methyl 5-ethoxy-1H-indole-2-carboxylate?

A: For scale-up (>100g), I strongly recommend the Japp-Klingemann reaction followed by Fischer Indole Cyclization , rather than the direct condensation of phenylhydrazine hydrochloride with methyl pyruvate.

Why? (The "Senior Scientist" Rationale):

  • Safety & Stability: 4-Ethoxyphenylhydrazine (the direct precursor) is toxic, unstable, and prone to oxidation/decomposition upon storage. Starting from 4-ethoxyaniline (p-phenetidine) —which is stable, cheap, and readily available—is safer.

  • Cost Efficiency: Methyl pyruvate is significantly more expensive than methyl acetoacetate , which is used in the Japp-Klingemann route.

  • Impurity Control: The Japp-Klingemann intermediate (hydrazone) can be easily crystallized, allowing you to purge impurities before the sensitive cyclization step.

Visual Workflow: The Japp-Klingemann / Fischer Protocol

The following diagram outlines the critical process flow and decision nodes for the synthesis.

G Start Start: 4-Ethoxyaniline (p-Phenetidine) Diazotization Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Diazotization HCl/H2O Coupling Step 2: Japp-Klingemann Coupling (Methyl Acetoacetate, NaOAc, EtOH) Controlled pH 5-6 Diazotization->Coupling Add to buffered solution Intermediate Intermediate: Azo-Ester (Unstable) Coupling->Intermediate Deacetylation Step 3: In-situ Deacetylation (Loss of Acetyl group) Intermediate->Deacetylation Spontaneous/Base cat. Hydrazone Isolate: Methyl Pyruvate 4-Ethoxyphenylhydrazone (CRITICAL PURIFICATION POINT) Deacetylation->Hydrazone Fischer Step 4: Fischer Cyclization (Polyphosphoric Acid or H2SO4/AcOH) Exothermic! Hydrazone->Fischer Dry solid input Workup Step 5: Quench & Precipitation (Ice Water slurry) Fischer->Workup Product Final Product: This compound Workup->Product Filtration

Caption: Integrated workflow for the Japp-Klingemann and Fischer Indole synthesis of this compound, highlighting the critical purification point at the hydrazone stage.

Detailed Protocols & Experimental Logic

Phase 1: Preparation of the Hydrazone (Japp-Klingemann)

Target: Methyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate

The Protocol:

  • Diazotization: Dissolve 4-ethoxyaniline (1.0 eq) in dilute HCl (2.5 eq). Cool to 0–5°C. Add NaNO2 (1.05 eq) solution dropwise. Critical: Keep T < 5°C to prevent phenol formation.

  • Coupling: In a separate vessel, dissolve methyl acetoacetate (1.0 eq) in Ethanol/Water. Add Sodium Acetate (3.0 eq) as a buffer. Cool to 0–5°C.

  • Addition: Slowly add the diazonium salt solution to the buffered acetoacetate. The solution will turn yellow/orange.

  • Deacetylation: Stir at room temperature for 2-4 hours. The azo-intermediate loses the acetyl group, precipitating the hydrazone.

  • Isolation: Filter the solid. Wash with cold water. Dry thoroughly (moisture kills the next step).

Q: My hydrazone product is an oil or sticky gum. What happened?

  • Cause: Incomplete deacetylation or incorrect pH.

  • Fix: Ensure the pH was maintained at 5–6 during coupling. If too acidic, deacetylation is slow. Stir longer at room temperature or add a small amount of additional base (NaOH) carefully to trigger precipitation. Recrystallize from Ethanol/Water if necessary.

Phase 2: Fischer Cyclization (The Danger Zone)

Target: this compound[1]

The Protocol:

  • Catalyst Prep: Use Polyphosphoric Acid (PPA) or 10% H2SO4 in Acetic Acid. PPA is preferred for cleaner profiles but is viscous.

  • Reaction: Heat the acid catalyst to 80–90°C. Add the dried hydrazone portion-wise.

    • Warning: This reaction generates NH4+ salts and heat. Do not add all at once.

  • Completion: Monitor via TLC/HPLC. The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quench: Pour the hot reaction mixture into a vigorously stirred slurry of ice/water. The product should precipitate as a solid.

Troubleshooting Guide: Symptom, Cause, Solution

SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Coupling) Temperature > 5°C during diazotization.Decomposition of diazonium salt to phenol. Keep ice bath active; monitor internal temp strictly.
"Tar" formation in Step 2 (Cyclization) Reaction temperature too high (>110°C) or "runaway" exotherm.Control addition rate of hydrazone. Use active cooling if necessary. Keep T between 85-95°C.
Product is dark/black Oxidation of indole or oligomerization.Perform cyclization under Nitrogen atmosphere. Add sodium metabisulfite during workup to reduce oxidized species.
Incomplete Cyclization Moisture in the hydrazone starting material.Dry hydrazone in a vacuum oven at 40°C overnight before use. Water quenches the acid catalyst.
Difficult Filtration (Slimy ppt) Fine particles formed during rapid quenching.Digest the precipitate (stir at room temp) for 1-2 hours before filtering. Use a flocculant if needed.

Frequently Asked Questions (FAQs)

Q: Can I use Methyl Pyruvate directly with 4-ethoxyphenylhydrazine HCl? A: Yes, for small batches (<10g). However, on a large scale, the exotherm upon mixing hydrazine and pyruvate can be dangerous. If you choose this route, you must liberate the free base of the hydrazine in situ or use a buffered solvent system. The Japp-Klingemann route avoids isolating the toxic hydrazine entirely [1, 5].

Q: Why do you recommend Polyphosphoric Acid (PPA) over H2SO4/Acetic Acid? A: PPA acts as both a solvent and a catalyst. It is excellent at absorbing the ammonia released during the reaction, preventing it from poisoning the catalyst. While viscous, it generally produces a cleaner crude product with less polymerization (tar) compared to sulfuric acid [4]. If PPA viscosity is an issue, you can dilute it with xylene, which also helps in azeotropic water removal.

Q: How do I remove the "red impurity" often seen in 5-ethoxyindole synthesis? A: This is often an oxidative dimer or an azo-coupling byproduct.

  • Prevention: Use inert gas (N2/Ar) during cyclization.

  • Purification: The methyl ester usually crystallizes well from Methanol or Toluene/Heptane . Avoid column chromatography; a charcoal treatment (activated carbon) during recrystallization is highly effective for removing colored impurities.

Q: The literature mentions "transesterification" risks. Is this real? A: Yes. If you use Ethanol as a solvent for the cyclization or recrystallization of the methyl ester in the presence of acid, you will get a mixture of Methyl and Ethyl esters [3].

  • Rule: Always match the alcohol solvent to the ester group (use Methanol for Methyl esters) OR use a non-nucleophilic solvent like Toluene.

References

  • Japp-Klingemann Reaction & Fischer Indole Overview

    • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.

    • Source:

  • Scale-Up of Indole-2-Carboxylates

    • Liu, Y., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.
    • Source:

  • Transesterification Risks in Indole Synthesis

    • Bessard, Y. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid.
    • Source:

  • Catalyst Selection (PPA vs Acid/Alcohol)

    • BenchChem Technical Guide: The Fischer Indole Synthesis.
    • Source:

  • General Mechanism & Troubleshooting

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry (Indole Synthesis Chapters).
    • Source:

Sources

Identification of byproducts in the synthesis of 5-substituted indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 5-substituted indole-2-carboxylates. These scaffolds are of immense interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[1][2] The Fischer indole synthesis, a classic and powerful method for constructing the indole core, is frequently the synthetic route of choice.[3][4][5] However, this reaction and subsequent manipulations of the indole ring are not without their challenges. The acidic conditions, electron-rich nature of the indole nucleus, and the potential for multiple reactive sites can lead to a variety of byproducts that complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the mechanistic origins of these byproducts and provide actionable troubleshooting strategies and detailed protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
FAQ 1: My reaction mixture turned dark, and I've isolated a tar-like substance. What is it and how can I prevent it?

Question: I'm running a Fischer indole synthesis under strong acid catalysis (PPA), and my reaction has turned into a dark, intractable tar. TLC analysis shows a complex mixture of products at the baseline. What's causing this polymerization, and what can I do to minimize it?

Answer: This is a classic issue stemming from the high reactivity of the indole ring under acidic conditions. The dark, tar-like material is likely composed of indole oligomers or polymers.

Mechanistic Insight: The indole nucleus is electron-rich, with the C3 position being particularly nucleophilic.[6] In the presence of a strong acid, the indole product can be protonated at C3, forming a highly reactive indoleninium cation. This cation is a potent electrophile and can be attacked by another neutral indole molecule, initiating a chain reaction of polymerization or oligomerization.[7][8] This process is often irreversible and leads to the formation of complex, high-molecular-weight mixtures that are difficult to characterize and separate.

Troubleshooting and Solutions:

  • Moderate the Acid Catalyst: Polyphosphoric acid (PPA) is effective but can be overly harsh. Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂).[9] These can often promote the desired cyclization at lower temperatures without causing extensive degradation.

  • Control Reaction Temperature and Time: High temperatures accelerate both the desired reaction and the undesired polymerization. Monitor the reaction closely by TLC. Once the starting hydrazone is consumed, work up the reaction immediately to prevent prolonged exposure of the product to acidic conditions.

  • Use a Co-solvent: Running the reaction in a high-boiling solvent like toluene or xylene with a catalytic amount of acid can be a better strategy than using the acid as the solvent itself.[10] This allows for more precise temperature control and a less concentrated acidic environment.

Condition Observation Recommendation
PPA, 120 °CRapid formation of dark tarSwitch to ZnCl₂ in acetic acid at 100 °C.[4]
H₂SO₄ (conc.)Significant charringUse catalytic p-TsOH in refluxing toluene.
Prolonged heatingDecreased yield of desired productMonitor by TLC and quench reaction upon completion.
FAQ 2: My NMR shows multiple indole isomers. How can I control the regioselectivity?

Question: I'm using a 4-substituted phenylhydrazine and an unsymmetrical ketone (e.g., 2-butanone) to synthesize a 5-substituted indole-2-carboxylate precursor. However, I'm getting a mixture of the 5,6-dimethyl and 5,7-dimethyl indole isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in the Fischer indole synthesis when using unsymmetrical ketones.[10] The outcome is determined by which α-carbon of the ketone participates in the key[3][3]-sigmatropic rearrangement.

Mechanistic Insight: The reaction proceeds via an enamine intermediate formed from the initial hydrazone.[3][4] For an unsymmetrical ketone like 2-butanone, two different enamine tautomers can form. The subsequent[3][3]-sigmatropic rearrangement, which is the carbon-carbon bond-forming step, will proceed through different transition states for each tautomer, leading to two different indole regioisomers.[10][11]

The ratio of these isomers is influenced by:

  • Kinetic vs. Thermodynamic Control: The less-substituted enamine (kinetic product) often forms faster, while the more-substituted enamine (thermodynamic product) is more stable.

  • Steric Hindrance: Bulky substituents on the ketone or the hydrazine can favor the formation of the less sterically hindered enamine.

  • Acid Catalyst: The nature and strength of the acid can influence the equilibrium between the enamine tautomers.[12]

G start Unsymmetrical Ketone Leads to Regioisomer Mixture acid acid start->acid temp temp start->temp sterics sterics start->sterics kinetic kinetic acid->kinetic Weaker Acid (e.g., Acetic Acid) thermo thermo acid->thermo Stronger Acid (e.g., PPA, H₂SO₄) temp->kinetic Lower Temperature temp->thermo Higher Temperature sterics->kinetic Increased Steric Hindrance

Caption: Acid-catalyzed side reactions of the indole product.

Troubleshooting and Solutions:

  • Strict Stoichiometry: Ensure that the hydrazine and carbonyl components are used in a 1:1 stoichiometric ratio. An excess of either can sometimes lead to side reactions that generate electrophilic species.

  • Scavengers: In some cases, adding a mild proton scavenger or a sterically hindered, non-nucleophilic base at the end of the reaction can help neutralize the acid and prevent post-reaction degradation and dimerization during workup.

  • Purification: These dimers often have significantly different polarity compared to the desired monomeric indole. They can typically be separated by flash column chromatography. [13]Reverse-phase chromatography can also be effective if the dimer is difficult to separate on normal phase silica. [13]

References
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5986-5991. [Link]

  • PMC. (n.d.). Why Do Some Fischer Indolizations Fail? - PMC. Retrieved from [Link]

  • Butt, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4466-4473. [Link]

  • De Kruif, C. A., et al. (1991). Oligomerization of indole-3-carbinol in aqueous acid. Journal of Agricultural and Food Chemistry, 39(11), 1991-1995. [Link]

  • Remick, D. M., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6339-6347. [Link]

  • Gnanamani, E., et al. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(8), 3069-3072. [Link]

  • Soylu, S. S., et al. (2010). The investigation of acid effect on chemical polymerization of indole. Journal of Polymer Science Part A: Polymer Chemistry, 48(19), 4256-4263. [Link]

  • Gicquel, M., et al. (2019). Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hydroarylation. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid catalysed dimerization of indole‐3‐carbinols. Retrieved from [Link]

  • Gataky, J., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2941-2959. [Link]

  • Farrell, R. J., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5036-5042. [Link]

  • ResearchGate. (2022). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • PubMed. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and. Retrieved from [Link]

  • Nateghi, M. R., et al. (2011). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry, 23(12), 5373-5376. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Indole synthesis: a review and proposed classification. Chemical Society Reviews, 34(1), 31-41. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
  • ResearchGate. (n.d.). Scheme 1Synthesis of 5-substituted indole-2-carboxamide derivatives. Retrieved from [Link]

Sources

Overcoming poor solubility of indole intermediates in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Intermediate Solubility

Introduction: The Indole Solubility Challenge

Indole and its derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their often planar, aromatic, and lipophilic nature frequently leads to poor solubility in common organic solvents, posing a significant bottleneck during synthesis, purification, and formulation. This guide provides a structured, experience-driven approach to diagnosing and overcoming these solubility challenges. We will move from fundamental troubleshooting to advanced strategies, explaining the chemical principles behind each technique to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (Initial Troubleshooting)

This section addresses the most common initial hurdles encountered when working with poorly soluble indole intermediates.

Q1: My indole intermediate won't dissolve in my chosen reaction solvent. What is the first thing I should try?

A1: Before resorting to more complex methods, a systematic solvent screening is the most logical first step. The principle of "like dissolves like" is a useful starting point; however, the solubility of complex organic molecules is nuanced. Begin by testing small quantities of your intermediate in a range of common laboratory solvents of varying polarity.

Solvent Class Typical Use Case for Indoles
TolueneAromatic, Non-polarGood for non-polar indoles, often used in Fischer indole cyclizations.[1]
Dichloromethane (DCM)Chlorinated, Polar aproticGeneral purpose solvent for a wide range of intermediates.
Tetrahydrofuran (THF)Ether, Polar aproticGood dissolving power for many organics; can coordinate with metal catalysts.
Acetonitrile (MeCN)Nitrile, Polar aproticUseful for reactions involving polar substrates or reagents.
N,N-Dimethylformamide (DMF)Amide, Polar aproticExcellent solvent for highly polar and stubborn compounds. High boiling point.
Dimethyl sulfoxide (DMSO)Sulfoxide, Polar aproticA powerful, highly polar solvent capable of dissolving a very broad range of compounds.[3]
Acetic Acid (AcOH)Carboxylic Acid, Polar proticOften used as both a solvent and an acid catalyst in reactions like the Fischer indole synthesis.[1]
Ethanol (EtOH)Alcohol, Polar proticGood for more polar indoles, often used in reductions or as a co-solvent.[4]

Actionable Advice: Test solubility at both room temperature and the intended reaction temperature. Gentle warming can often be sufficient to achieve dissolution.

Q2: Is it safe to simply heat the mixture indefinitely to force my compound to dissolve?

A2: While heating is a standard technique to increase solubility, it must be done with caution.[5][6] The solubility of most solids increases with temperature.[5] However, you must consider two critical factors:

  • Thermal Stability: Indole derivatives, especially those with sensitive functional groups, can degrade at elevated temperatures. Run a preliminary thermal stability test by heating a small sample in solution and analyzing it by TLC or LC-MS to check for the appearance of new spots or peaks.

  • Solvent Boiling Point: Never heat a solvent in a sealed container. Ensure your reaction vessel is appropriately vented and that your target temperature is safely below the solvent's boiling point, or use a reflux condenser if heating to the boiling point is required.

Q3: My compound dissolves in the hot reaction mixture but crashes out upon cooling for workup. How do I handle this?

A3: This is a common scenario and is essentially the principle behind recrystallization.[7] If the product precipitates upon cooling, you can often isolate it directly via vacuum filtration.[7] Wash the collected solid with a small amount of cold solvent to remove soluble impurities. If your product remains in the cold solution (the "mother liquor") along with impurities, you may need to concentrate the filtrate and perform a second crystallization to improve your yield.[8]

Part 2: Advanced Solubilization Strategies

When simple solvent selection and heating are insufficient, more advanced techniques are required. This section provides a decision-making framework and detailed explanations for these methods.

G start Indole Intermediate is Insoluble solvent_screen Perform Systematic Solvent Screen (RT & Heat) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble cosolvent Develop a Co-Solvent System is_soluble->cosolvent No proceed Proceed with Synthesis / Workup is_soluble->proceed Yes ph_check Does the indole have ionizable groups? cosolvent->ph_check ph_adjust Use pH Adjustment ph_check->ph_adjust Yes advanced Consider Advanced/Niche Techniques ph_check->advanced No ph_adjust->advanced ionic_liquid Ionic Liquids / DES advanced->ionic_liquid solid_disp Solid Dispersion (for downstream use) advanced->solid_disp

Caption: Decision workflow for selecting a solubilization strategy.

Q4: My intermediate is not soluble enough in any single solvent. When and how should I use a co-solvent system?

A4: A co-solvent system is one of the most powerful and common strategies when a single solvent fails.[9] A co-solvent is a water-miscible or organic-miscible solvent added in a small to moderate amount to the primary solvent to increase the solubility of a solute.[10][11]

  • The Principle: The co-solvent modifies the overall polarity of the solvent system. By adding a polar aprotic solvent like DMSO or DMF to a less polar solvent like toluene, you create a medium with intermediate polarity that can better solvate a molecule with both polar and non-polar characteristics. This increase in solubility can be dramatic, often by several orders of magnitude.[11]

  • When to Use: Use a co-solvent system when your intermediate has poor solubility across a range of individual solvents, suggesting it requires a specific polarity environment that a single solvent cannot provide. This is also a primary strategy for dissolving hydrophobic compounds in aqueous systems for biological assays or formulations.[9][10]

  • How to Choose:

    • Identify a primary solvent that is required for your reaction chemistry (e.g., toluene for a specific organometallic coupling).

    • Select a co-solvent that is fully miscible with the primary solvent and in which your compound shows at least partial solubility.

    • Common co-solvents include DMSO, DMF, NMP, ethanol, and polyethylene glycols (PEGs).[9][12]

    • Start by adding the co-solvent in small increments (e.g., 5-10% by volume) to the primary solvent at the target reaction temperature until dissolution is achieved. Be mindful that excessive use of a co-solvent can sometimes lead to adverse reactions or interfere with the reaction mechanism.[9]

G cluster_0 Before Co-Solvent cluster_1 After Co-Solvent Indole Indole Intermediate Solvent1 Primary Solvent Indole->Solvent1 Insoluble (Precipitate) Indole_s Indole Intermediate Solvent1_s Primary Solvent CoSolvent Co-Solvent Indole_s->CoSolvent Solvated

Caption: Mechanism of co-solvency to achieve a homogeneous solution.

Q5: Can adjusting the pH improve the solubility of my indole intermediate?

A5: Yes, pH modification is a highly effective technique, provided your indole derivative possesses an ionizable functional group.[3][9] The solubility of weak acids and bases is often pH-dependent.[13]

  • The Principle: By protonating or deprotonating an ionizable group, you convert a neutral, often less soluble molecule into a charged salt, which is typically much more soluble in polar solvents, especially water.[14]

  • For Basic Indoles: If your indole has a basic nitrogen (e.g., in an attached pyridine ring or an aliphatic amine side chain), lowering the pH with a non-interfering acid (like HCl in an aqueous workup, or using an acidic solvent like acetic acid) will protonate that site, forming a soluble salt.[3][15]

  • For Acidic Indoles: The N-H proton on the indole ring itself is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by strong bases like NaH or BuLi to form an N-anion.[16] More commonly, if your indole contains a carboxylic acid or phenolic group, raising the pH with a base (e.g., NaHCO₃, K₂CO₃) will deprotonate it, forming a highly soluble carboxylate or phenoxide salt.[3]

Q6: I've heard about Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs). Are they practical for routine synthesis?

A6: ILs and DESs are exciting classes of solvents with unique properties that make them excellent candidates for challenging solubility problems.

  • Ionic Liquids (ILs): These are salts with melting points below 100°C, meaning they are liquid at or near room temperature.[17] They have negligible vapor pressure, high thermal stability, and remarkable dissolving power for a wide range of organic and inorganic compounds.[17] Specific ILs have been designed as "task-specific" solvents and catalysts for indole synthesis.[18] They can be particularly useful for reactions that are difficult to run in conventional solvents and can sometimes be used under solvent-free conditions.[18]

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea).[19] They share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable. DESs have been successfully used as both the solvent and catalyst for the synthesis of 3-substituted indoles.[19]

While not yet as common as DMSO or DMF, the use of ILs and DESs is growing, and they should be considered when conventional solvents fail, especially if a "green chemistry" approach is desired.[18][19]

Q7: What is "Solid Dispersion" and how can it help me?

A7: Solid dispersion is a technique primarily used in pharmaceutical formulation to improve the dissolution rate and bioavailability of poorly water-soluble drugs, but the principle can be adapted for synthetic challenges.[20][21][22]

  • The Principle: It involves dispersing one or more active ingredients (your hydrophobic indole) in an inert, hydrophilic carrier or matrix at a solid state.[20][23] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[21]

  • How it Works: By creating this dispersion (via methods like solvent evaporation or melting), you effectively reduce the particle size of your compound to a molecular level, increase the surface area, and improve its wettability.[23][24] When this solid dispersion is added to a solvent for the next reaction step, the hydrophilic carrier dissolves rapidly, releasing the indole intermediate as very fine, amorphous particles that dissolve much more quickly than the original crystalline material.[23] This can be a powerful way to handle a "brick dust" intermediate that needs to be introduced into an aqueous or semi-aqueous reaction medium.

Part 3: Practical Protocols

Protocol 1: Developing a Co-Solvent System

  • Objective: To find a minimal co-solvent ratio to dissolve a target indole intermediate in a primary reaction solvent.

  • Materials: Indole intermediate, primary solvent (e.g., Toluene), candidate co-solvents (e.g., DMSO, NMP, THF), stirred vial, heat source.

  • Procedure:

    • Add a known mass of the indole intermediate to a vial (e.g., 100 mg).

    • Add a volume of the primary solvent to achieve the target reaction concentration (e.g., 1 mL for a 0.1 M solution). Stir at the target temperature.

    • If the solid does not dissolve, add a candidate co-solvent dropwise (e.g., 50 µL increments, representing ~5% v/v) while maintaining temperature and stirring.

    • Continue adding the co-solvent until complete dissolution is observed. Record the total volume of co-solvent added.

    • Caution: After finding a suitable system, run a small-scale test reaction to ensure the co-solvent does not negatively impact the reaction yield or selectivity.

Protocol 2: Purification of a Poorly Soluble Indole by Recrystallization

  • Objective: To purify a solid indole intermediate by leveraging its poor solubility in a cold solvent.[8]

  • Principle: The ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while impurities remain soluble at all temperatures or are completely insoluble.[7]

  • Procedure:

    • Solvent Selection: In a test tube, add a small amount of your crude indole. Add a few drops of a test solvent. If it dissolves at room temperature, it is not a good recrystallization solvent. If it does not dissolve, heat the mixture gently. If it dissolves when hot but reappears as a solid upon cooling, you have found a potential solvent.[25]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a stir bar) until all the solid dissolves.[5][8]

    • (Optional) Hot Filtration: If there are insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them.

    • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][25] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

    • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]

    • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[7]

    • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.

References

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Tool to Increase Solubility: Solid Dispersion - PharmaInfo. (n.d.). PharmaInfo. [Link]

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2020). Journal of Drug Delivery and Therapeutics, 10(4-s), 148-156. [Link]

  • (PDF) Solubility Enhancement Techniques by Solid Dispersion - ResearchGate. (2022, March 16). ResearchGate. [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Task-specific ionic-liquid-catalyzed efficient synthesis of indole derivatives under solvent-free conditions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. [Link]

  • Experiment 2: Recrystallization. (n.d.). Simon Fraser University. [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. [Link]

  • Co-solvent and Complexation Systems - ResearchGate. (n.d.). ResearchGate. [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2020). ACS Omega, 5(4), 1845-1853. [Link]

  • Physicochemical properties of ionic liquids with indole removal function. (2024, May 1). DOI. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • Ionic Liquids in the Chemical Synthesis of Pharmaceuticals. (2020, November 15). Pharmaceutical Technology. [Link]

  • Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021, May 1). Taylor & Francis Online. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Naturally based ionic liquids with indole-3-acetate anions and cations derived from cinchona alkaloids. (2021, August 13). RSC Publishing. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of Indole. (n.d.). [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (2022). DergiPark. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs. [Link]

  • Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli. (2022, July 12). MDPI. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). News-Medical.Net. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. [Link]

  • An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. (2019). Applied and Environmental Microbiology, 85(15). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). The Pharma Innovation. [Link]

  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. (2011). Protein & Peptide Letters, 18(3), 252-258. [Link]

  • Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. (2014, February 18). Frontiers. [Link]

  • How does pH affect solubility? - askIITians. (2025, March 11). askIITians. [Link]

  • pH and Solubility - AP Chem | Fiveable. (n.d.). Fiveable. [Link]

  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018, May 23). MDPI. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Publishing. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Chemistry LibreTexts. [Link]

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Strategies to improve the final yield of pure Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help synthetic chemists, researchers, and drug development professionals troubleshoot and optimize the yield of Methyl 5-ethoxy-1H-indole-2-carboxylate .

The indole scaffold is a privileged structure in drug discovery, frequently utilized as a key building block for biologically active compounds[1]. However, synthesizing highly pure substituted indole-2-carboxylates often presents distinct mechanistic bottlenecks. Below, we dissect the causality behind common experimental failures, map out the primary synthetic pathways, and provide self-validating protocols to ensure reproducible, high-yield outcomes.

Process Workflow: Synthetic Pathways

SynthesisPathways N1 p-Ethoxyaniline + Methyl 2-methylacetoacetate N2 Japp-Klingemann Rearrangement N1->N2 N3 Arylhydrazone Intermediate N2->N3 N4 Fischer Indolization (Acid Catalyst) N3->N4 [3,3]-Sigmatropic Rearrangement N_Target This compound (Target Product) N4->N_Target Cyclization & -NH3 N5 5-Ethoxybenzaldehyde + Methyl 2-azidoacetate N6 Knoevenagel Condensation N5->N6 N7 Vinyl Azide Intermediate N6->N7 N8 Hemetsberger-Knittel Thermolysis N7->N8 Heat (Xylenes) N8->N_Target Nitrene Insertion N9 5-Ethoxy-1H-indole-2-carboxylic acid + Methanol N10 Acid-Catalyzed Esterification N9->N10 N10->N_Target -H2O

Figure 1: Divergent synthetic pathways for this compound.

Troubleshooting FAQs

Q1: My Fischer indole synthesis yields high amounts of dark, tarry byproducts instead of the desired ester. How can I prevent this? Causality: The Fischer indolization mechanism proceeds via a [3,3]-sigmatropic rearrangement of an enehydrazine tautomer, followed by cyclization and aromatization with the expulsion of ammonia[2]. When using electron-rich precursors like p-ethoxyphenylhydrazine, harsh Lewis acids (e.g., ZnCl₂) or excessive heat can induce polymerization of the indole core. Furthermore, preparing and handling arylhydrazines is notoriously difficult due to their oxidative instability[3]. Solution: Transition to the Japp-Klingemann rearrangement . This robust two-step sequence couples a p-ethoxyphenyldiazonium salt directly with a β-keto-ester, completely bypassing the unstable arylhydrazine intermediate[1],[3]. Alternatively, consider using β-nitroacrylates as key precursors under mild heterogeneous catalysis (e.g., Amberlyst 15 resin) to avoid wasteful aqueous work-ups and prevent tarring[4].

Q2: During the Hemetsberger-Knittel synthesis, my thermolysis step yields are consistently below 35%. What is causing this degradation? Causality: The Hemetsberger-Knittel method involves a Knoevenagel condensation to form a vinyl azide, followed by thermolytic cyclization[5]. Thermolysis generates a highly reactive nitrene intermediate. If the reaction concentration is too high, intermolecular cross-linking outcompetes the desired intramolecular electrophilic cyclization, drastically reducing the yield[2],[5]. Solution: The synthesis of the indole-2-carboxylate strictly depends on the concentration of the reactant during thermolysis[5]. Reflux the vinyl azide in xylenes under high-dilution conditions (≤0.05 M) and maintain a strict nitrogenous atmosphere to prevent nitrene oxidation[2].

Q3: My direct esterification of 5-ethoxy-1H-indole-2-carboxylic acid stalls at ~70% conversion. How do I drive it to completion? Causality: The esterification of the carboxylic acid scaffold with methanol and a catalytic amount of concentrated sulfuric acid is an equilibrium-driven process[1]. The metabolic water generated during the reaction promotes reverse hydrolysis, stalling conversion. Solution: To isolate the ester product in high yield, you must break the equilibrium[1]. Utilize strictly anhydrous methanol and incorporate a continuous dehydrating agent (such as 3Å molecular sieves) or a Dean-Stark apparatus if using a co-solvent system.

Quantitative Data Summary

Synthetic StrategyKey IntermediatesPrimary Failure ModeYield Optimization StrategyTypical Yield
Fischer Indolization (via Japp-Klingemann) ArylhydrazoneCore polymerization from harsh acidsBypass arylhydrazines; use mild acidic resins (Amberlyst 15)75–85%
Hemetsberger-Knittel Vinyl AzideIntermolecular nitrene cross-linkingHigh-dilution thermolysis in refluxing xylenes35–50%
Direct Esterification N/AEquilibrium stalling (hydrolysis)Anhydrous conditions, continuous water removal>90%

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating in-process analytical checks to verify success before proceeding to the next step.

Protocol A: Optimized Japp-Klingemann & Fischer Indolization
  • Diazotization: Dissolve p-ethoxyaniline (1.0 eq) in aqueous HCl and cool to 0°C. Add sodium nitrite (1.05 eq) dropwise.

    • Self-Validation Check: A positive starch-iodide test confirms complete diazonium salt formation.

  • Japp-Klingemann Coupling: Add the cold diazonium salt to a basic solution (KOH/H₂O) of methyl 2-methylacetoacetate (1.1 eq) at 0°C.

    • Self-Validation Check: Look for an immediate color change and the precipitation of the arylhydrazone intermediate.

  • Fischer Cyclization: Dissolve the isolated, dried hydrazone in anhydrous methanol. Add Amberlyst 15 resin (2 g/mmol ) and heat under microwave irradiation (90°C) for 4 hours[4].

    • Self-Validation Check: LC-MS must confirm the expulsion of ammonia (-17 Da) and the formation of the indole core mass.

  • Purification: Filter off the heterogeneous resin (avoiding aqueous work-up) and concentrate the filtrate. Recrystallize from cold methanol to yield pure this compound.

Protocol B: High-Dilution Hemetsberger-Knittel Thermolysis
  • Knoevenagel Condensation: React 5-ethoxybenzaldehyde (1.0 eq) with methyl 2-azidoacetate (3.0 eq) in the presence of NaOMe at -10°C.

    • Self-Validation Check: IR spectroscopy of the isolated crude must show a strong, sharp azide stretch near 2120 cm⁻¹.

  • Thermolytic Cyclization: Dissolve the validated vinyl azide in anhydrous xylenes to achieve a strict concentration of 0.02 M .

  • Reflux: Heat the solution to reflux (140°C) under a continuous nitrogen sparge for 3–4 hours[2].

    • Self-Validation Check: Monitor the reaction via IR spectroscopy until the azide stretch (2120 cm⁻¹) completely disappears, confirming full nitrene insertion.

  • Isolation: Evaporate the xylenes under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target ester[5].

References

  • Source: benchchem.
  • Source: uncpress.
  • Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
  • Source: acs.
  • Source: mdpi.

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Validation & Comparative

A Comparative Analysis of Ethoxy vs. Methoxy Indole Derivatives as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the indole scaffold stands out as a "privileged" structure, forming the core of numerous clinically approved drugs and investigational compounds. Its versatility allows for a wide range of chemical modifications to fine-tune its pharmacological properties. Among these modifications, the introduction of alkoxy groups, such as methoxy (-OCH3) and ethoxy (-OCH2CH3), at various positions on the indole ring has proven to be a fruitful strategy for enhancing anticancer activity. This guide provides a comparative analysis of ethoxy and methoxy indole derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data that underpins their potential as therapeutic agents.

The Subtle Dance of Alkoxy Groups: Impact on Anticancer Efficacy

The choice between a methoxy and an ethoxy substituent, while seemingly minor, can have a significant impact on a molecule's biological activity. This difference primarily stems from their effects on the compound's physicochemical properties, including lipophilicity, electronic effects, and steric bulk.

Methoxy Derivatives: The Prevalent Player

Methoxy-substituted indole derivatives have been extensively studied and have shown remarkable efficacy against a variety of cancer cell lines. The methoxy group, being a strong electron-donating group, can influence the electron density of the indole ring system, which in turn can affect its interaction with biological targets. Furthermore, its relatively small size allows it to fit into various binding pockets.

Ethoxy Derivatives: An Alternative with Potential

While less common in the literature, ethoxy-substituted indoles present an interesting alternative. The slightly larger size of the ethoxy group can lead to different steric interactions with target proteins, potentially enhancing binding affinity or altering the mode of action. Moreover, the increased lipophilicity of the ethoxy group compared to the methoxy group can influence the compound's membrane permeability and overall pharmacokinetic profile.

Head-to-Head Comparison: What the Data Reveals

One study on indole-3-glyoxylamide based tubulin polymerization inhibitors showed that changing a para-methoxy substituent to an ethoxy group was tolerated, resulting in only a two-fold increase in the 50% lethal concentration (LC50)[1]. This suggests that for this particular scaffold, the difference in activity between the two alkoxy groups is modest.

To provide a clearer picture, the following table summarizes the cytotoxic activity (IC50 values) of representative methoxy and ethoxy indole derivatives from various studies. It is crucial to note that these comparisons are indirect, as the core indole scaffold and the position of the alkoxy group differ between studies.

Indole Derivative Core StructureSubstitutionCancer Cell LineIC50 (µM)Reference
Pyrazino[1,2-a]indole8-methoxyK562 (Leukemia)Not specified, but potent[2]
2-aryl-3-aroyl indole6-methoxySK-OV-3 (Ovarian)Potent[3]
2-aryl-3-aroyl indole7-methoxySK-OV-3 (Ovarian)Potent[3]
Indole-based Bcl-2 Inhibitor4-methoxyMCF-7 (Breast)0.83 ± 0.11
Indole-based Bcl-2 Inhibitor4-methoxyA549 (Lung)0.73 ± 0.07
Indole-3-glyoxylamidep-ethoxyVarious~2-fold higher than methoxy[1]
1-ethoxy carbonyl-3,5-bis (3′-indolyl methylene)-4-pyperidoneN/AHepG2 (Liver)7.33[4]
1-ethoxy carbonyl-3,5-bis (3′-indolyl methylene)-4-pyperidoneN/AA549 (Lung)2.75 - 15.98[4]

Table 1: Comparative Cytotoxicity of Methoxy and Ethoxy Indole Derivatives.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Both methoxy and ethoxy indole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Tubulin Polymerization

A significant number of indole derivatives, including those with methoxy and ethoxy substitutions, function as potent inhibitors of tubulin polymerization[5]. By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for Cell Division Cell Division Mitotic Spindle Formation->Cell Division Indole Derivatives Indole Derivatives Indole Derivatives->αβ-Tubulin Dimers

Figure 1: Workflow of Tubulin Polymerization Inhibition.

Kinase Inhibition: Halting Aberrant Signaling

Deregulated protein kinase activity is a hallmark of many cancers. Indole derivatives have been successfully developed as kinase inhibitors. For instance, they can target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Indole Derivatives Indole Derivatives Indole Derivatives->VEGFR2 Inhibits

Figure 2: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To rigorously compare the anticancer potential of ethoxy and methoxy indole derivatives, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Synthesis of Ethoxy and Methoxy Indole Derivatives

A general synthetic route for preparing substituted indole derivatives often involves the Fischer indole synthesis or other named reactions, followed by functional group manipulations.

General Procedure for N-alkylation:

  • To a solution of the parent indole (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL), add a base like potassium carbonate (K2CO3, 2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., ethyl iodide for ethoxy derivatives or methyl iodide for methoxy derivatives, 1.2 mmol).

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

  • Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start Start Dissolve Indole Dissolve parent indole in DMF Start->Dissolve Indole Add Base Add K2CO3 Dissolve Indole->Add Base Stir Stir at RT for 30 min Add Base->Stir Add Alkyl Halide Add ethyl/methyl iodide Stir->Add Alkyl Halide Reaction Stir until completion (TLC monitoring) Add Alkyl Halide->Reaction Work-up Pour into water, extract with EtOAc Reaction->Work-up Purification Column chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Figure 3: General Workflow for N-alkylation of Indoles.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the ethoxy and methoxy indole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a solution of purified tubulin protein.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, GTP (a necessary cofactor for polymerization), and the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare a kinase buffer, a solution of recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (ELISA) or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The available evidence suggests that both methoxy and ethoxy substitutions on the indole scaffold can lead to potent anticancer agents. While methoxy derivatives are more prevalent in the literature, the limited comparative data indicates that ethoxy derivatives can exhibit comparable, and in some cases, potentially modulated activity. The choice between these two alkoxy groups is likely dependent on the specific indole core structure and the target protein.

References

  • Rath, O., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 1847-1865. [Link]

  • Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831-6843. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Molecules, 24(18), 3328. [Link]

  • Song, D., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31776-31790. [Link]

  • Chegaev, K., et al. (2013). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Letters in Drug Design & Discovery, 10(7), 633-639. [Link]

  • Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114283. [Link]

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  • Shaveta, et al. (2015). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. Arabian Journal of Chemistry, 8(6), 809-819. [Link]

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  • Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831-43. [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129118. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

  • Nekkanti, S., et al. (2021). Synthesis and evaluation of Anticancer and Antiobesity activity of 1-ethoxy carbonyl-3,5-bis (3′-indolyl methylene)-4-pyperidone analogues. Results in Chemistry, 3, 100108. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6898. [Link]

  • Al-Warhi, T., et al. (2024). Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. Journal of the Indian Chemical Society, 101(1), 101255. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 1-17. [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

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In-vitro testing of Methyl 5-ethoxy-1H-indole-2-carboxylate against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

In-Vitro Evaluation of Methyl 5-ethoxy-1H-indole-2-carboxylate and its Derivatives: A Comparative Guide for Oncology Drug Development

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the indole scaffold is recognized as a "privileged structure" due to its ubiquitous presence in biologically active compounds and pharmaceutical agents[1]. This compound (M5EIC) serves as a critical high-purity synthetic intermediate for developing novel anti-cancer pharmacophores[1]. While M5EIC itself is primarily a building block intended for research and development[1], its downstream derivatives—specifically 5-alkoxyindole-2-carboxylates and indole-2-carboxamides—demonstrate profound antiproliferative properties[2][3]. The 5-ethoxy substitution modifies the molecule's lipophilicity and metabolic profile, providing an optimal foundation for Structure-Activity Relationship (SAR) optimization in oncology[1].

This guide objectively compares the in-vitro performance of indole-2-carboxylate derivatives against established clinical standards (e.g., Erlotinib, Etoposide, Colchicine) and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Pathways of Indole-2-Carboxylates in Oncology

To properly evaluate M5EIC derivatives, researchers must understand the causality behind their cytotoxicity. Indole-2-carboxylate derivatives primarily induce cancer cell death through two distinct, yet sometimes overlapping, signaling pathways:

  • Kinase Inhibition (EGFR/VEGFR-2): Indole-2-carboxamides synthesized from indole-2-carboxylates exhibit potent ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR), including wild-type and resistant mutants (e.g., T790M)[3][4]. Inhibition halts downstream proliferative signaling, triggering cellular stress[4].

  • Tubulin Polymerization Inhibition: Hybrid molecules, such as thiazolidinone-indole-carboxylates, demonstrate high binding affinity to the colchicine site of tubulin[5]. This destabilizes the microtubule network, preventing spindle formation and arresting the cell cycle in the G2/M phase[2].

  • ROS-Mediated Apoptosis: Both pathways ultimately elevate Reactive Oxygen Species (ROS)[6][7]. Oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the execution of apoptosis[7].

Pathway M5EIC Indole-2-Carboxylate Derivatives Kinase EGFR / VEGFR-2 Inhibition M5EIC->Kinase ATP-Competitive Binding Tubulin Tubulin Polymerization Inhibition M5EIC->Tubulin Colchicine Site Binding ROS ROS Generation Kinase->ROS Downstream Cellular Stress CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Microtubule Destabilization PARP PARP Cleavage ROS->PARP Oxidative Damage Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Mitotic Catastrophe PARP->Apoptosis DNA Repair Failure

Fig 1: Dual-action mechanism of indole-2-carboxylates driving cancer cell apoptosis.

Comparative In-Vitro Performance Data

When validating synthesized derivatives of this compound, performance must be benchmarked against standard chemotherapeutics. The table below synthesizes quantitative data from recent in-vitro studies evaluating indole-2-carboxylate derivatives across various cancer cell lines[3][4][5][7].

Compound ClassTarget Cell Line(s)Primary MechanismExperimental IC50 / GI50Reference StandardStandard IC50 / GI50
Indole-2-carboxylate derivatives (e.g., 6e, 9l) A549 (Lung), MCF7 (Breast), HepG2 (Liver)ROS Generation, PARP Cleavage3.78 – 24.08 µM Etoposide~15.0 µM
Indole-2-carboxamides (Scaffold A/B) A549, MCF7, Panc-1, HT-29EGFR (WT/T790M) Inhibition29 – 47 nM Erlotinib33 nM
Thiazolidinone-indole-carboxylates HL-60 (Promyelocytic Leukemia)Tubulin Inhibition (Colchicine site)8.36 µM Colchicine~5.0 µM

Data Interpretation: Indole-2-carboxamide derivatives show exceptional potency (nanomolar range) against solid tumors, frequently outperforming Erlotinib in EGFR-mutated lines[3][4]. Meanwhile, direct indole-2-carboxylate derivatives show competitive micromolar efficacy against Etoposide via ROS-mediated pathways[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes mandatory controls to isolate the specific causal mechanism of the M5EIC derivative being tested.

Workflow Synthesis 1. Scaffold Synthesis (Methyl 5-ethoxy-1H- indole-2-carboxylate) Derivatization 2. Derivatization (Amidation/Alkylation) Synthesis->Derivatization InVitro 3. In-Vitro Assays (MTT, Tubulin, Western) Derivatization->InVitro Analysis 4. Data Analysis (IC50 & SAR) InVitro->Analysis Hit 5. Hit Identification (Lead Optimization) Analysis->Hit

Fig 2: High-throughput in-vitro screening workflow for indole-based pharmacophores.

Protocol A: MTT Cell Viability Assay (Cytotoxicity Screening)

Causality: The MTT assay measures mitochondrial reductase activity. A drop in formazan production directly correlates with reduced cellular metabolic viability, establishing the baseline GI50/IC50 of the compound[3][4].

  • Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized indole-2-carboxylate derivative (0.01 µM to 100 µM) in DMSO (final DMSO concentration < 0.5%). Treat cells for 48 hours.

  • Controls:

    • Positive Control: Erlotinib or Etoposide (validates assay sensitivity)[4][7].

    • Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In-Vitro Tubulin Polymerization Assay

Causality: To confirm that cytotoxicity is driven by microtubule destabilization (binding to the colchicine site), this cell-free assay measures the intrinsic ability of the compound to prevent purified tubulin from polymerizing[2][5].

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing a fluorescent reporter (e.g., DAPI).

  • Reaction Setup: In a pre-warmed (37°C) 96-well half-area plate, mix 10 µM of the test compound with 3 mg/mL tubulin.

  • Controls:

    • Polymerization Enhancer: Paclitaxel (10 µM).

    • Polymerization Inhibitor: Colchicine (10 µM).

  • Kinetic Reading: Monitor fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes at 37°C. A flattened Vmax curve relative to the vehicle control confirms tubulin inhibition.

Protocol C: Western Blot for Apoptotic Markers (PARP Cleavage)

Causality: Cell death can occur via necrosis or apoptosis. Detecting the 89 kDa cleaved fragment of PARP proves that the indole derivative successfully triggered caspase-dependent apoptosis[7].

  • Lysate Preparation: Treat A549 cells with the test compound at

    
     and 
    
    
    
    IC50 concentrations for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against full-length PARP (116 kDa) and Cleaved PARP (89 kDa).

  • Validation Control: Probe for GAPDH or

    
    -actin to ensure equal protein loading across all lanes.
    
  • Detection: Apply HRP-conjugated secondary antibodies and visualize using ECL substrate. A dose-dependent increase in the 89 kDa band confirms apoptotic execution[7].

Conclusion

This compound is a highly versatile scaffold. When derivatized into complex carboxamides or thiazolidinone hybrids, it yields potent anti-cancer agents capable of disrupting tubulin dynamics and inhibiting mutant kinases. By utilizing the self-validating protocols outlined above, drug development professionals can accurately benchmark these novel derivatives against clinical standards, accelerating the discovery of targeted oncological therapies.

References

1.[1] Benchchem. "this compound - Benchchem". Available at: 2.[6] NIH.gov. "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC". Available at: 3.[7] NIH.gov. "Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed". Available at: 4.[5] Biopolymers and Cell. "Anticancer cytotoxicity of indole-thiazolidinone hybrids, in silico study of mechanisms of their action". Available at: 5.[2] AIP Publishing. "Indole As An Emerging Scaffold In Anticancer Drug Design". Available at: 6.[4] Taylor & Francis. "Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors". Available at: 7.[3] MDPI. "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents". Available at:

Sources

The Pivotal Role of the 5-Alkoxy Group in Modulating the Biological Activity of Indole-2-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The indole-2-carboxylate scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among the various possible substitutions on the indole ring, modifications at the 5-position have proven to be a critical determinant of pharmacological activity. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of 5-alkoxy-indole-2-carboxylates, with a particular focus on their antiviral and cannabinoid receptor modulatory activities. We will delve into the causal relationships behind experimental findings, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for researchers in drug discovery and development.

The Influence of the 5-Alkoxy Group on Antiviral Activity

Indole-2-carboxylates have emerged as a promising class of antiviral agents, with notable activity against hepatitis C virus (HCV) and influenza virus. The nature of the substituent at the 5-position of the indole ring plays a significant role in modulating this activity.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The HCV NS5B polymerase is a key enzyme in the replication of the viral RNA genome, making it a prime target for antiviral drug development. Several studies have explored the SAR of indole-2-carboxylates as inhibitors of this enzyme.[3][4]

A crucial aspect of the SAR for these inhibitors is the nature of the substituent at the C-5 position. Research has indicated a preference for compact and non-polar moieties at this position. While direct comparative studies systematically evaluating a series of 5-alkoxy groups with varying chain lengths are not extensively documented in the available literature, the general consensus points towards the importance of lipophilicity and steric factors in this region of the molecule for effective binding to the allosteric sites of the NS5B polymerase.[5][6]

For instance, in a series of benzimidazole-5-carboxamides, which share structural similarities with the indole-2-carboxylate scaffold, a 5-indole-oxyacetic acid derivative demonstrated significantly improved potency, with an IC50 of 19 nM against the HCV polymerase.[5] This highlights the potential for specific oxygen-containing substituents at the 5-position to enhance inhibitory activity.

Broad-Spectrum Antiviral Activity, Including Influenza

A study on novel indole-2-carboxylate derivatives as broad-spectrum antiviral agents revealed important insights into the role of alkoxy substituents.[7][8][9] While this particular study focused on the 4-alkoxy position, the findings can offer valuable inferences for the 5-position. The research concluded that the alkyloxy group at the 4-position was not crucial for the observed antiviral activities against a panel of viruses including influenza A.[7][8][9] This suggests that the presence of an alkoxy group in the phenyl portion of the indole ring may not be a universal requirement for antiviral potency and that its influence is likely target-dependent.

One of the synthesized compounds, 14f , which lacks an alkoxy group, exhibited potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L.[7][9] In contrast, another compound from the same study, 8f , which possesses a 4-isopropoxy group, showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus.[7][9] This underscores the nuanced role of alkoxy substituents in determining both the potency and selectivity of antiviral activity.

The anti-influenza drug Arbidol (umifenovir), a functionalized indole-3-carboxylate, further highlights the importance of the indole scaffold in antiviral research.[10][11][12] Structure-activity relationship studies of Arbidol derivatives have been conducted to probe the basis of its activity, which involves inhibiting the membrane fusion mediated by the influenza virus hemagglutinin (HA).[10][12]

Modulation of Cannabinoid Receptor 1 (CB1) by 5-Substituted Indole-2-Carboxamides

Indole-2-carboxamides, closely related to the carboxylates, have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1).[13][14][15] Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor function and represent a promising avenue for therapeutic development.[13]

In the context of CB1 receptor modulation, the substituent at the 5-position of the indole ring is a key determinant of activity. Structure-activity relationship studies have consistently shown that an electron-withdrawing group at this position enhances the allosteric modulatory effects. Specifically, compounds bearing a chloro or fluoro group at the C5 position have demonstrated improved potency.[14][16][17]

For example, the prototypical CB1 allosteric modulator, ORG27569, is a 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide.[13][15] The presence of the 5-chloro group is considered a key structural requirement for its activity.[17] While direct comparisons with 5-alkoxy analogs are limited in the literature, the established preference for electron-withdrawing groups at this position suggests that the electron-donating nature of alkoxy groups might lead to a different pharmacological profile.

Synthesis and Experimental Protocols

The synthesis of 5-alkoxy-indole-2-carboxylates typically involves multi-step procedures. Below are representative experimental protocols for the synthesis of the core scaffold and a key intermediate.

General Synthesis of Ethyl Indole-2-Carboxylate

A common method for the synthesis of the ethyl indole-2-carboxylate backbone is through the reductive cyclization of ethyl o-nitrophenylpyruvate.

Experimental Protocol:

  • Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate: To a solution of potassium ethoxide in ethanol and ether, diethyl oxalate and o-nitrotoluene are added sequentially. The mixture is allowed to stand for at least 24 hours, during which the deep-purple potassium salt of ethyl o-nitrophenylpyruvate precipitates. The salt is collected by filtration and washed with anhydrous ether.[18]

  • Reductive Cyclization: The potassium salt is dissolved in glacial acetic acid, and a platinum catalyst is added. The mixture is then subjected to hydrogenation in a Parr low-pressure apparatus until the uptake of hydrogen ceases.[18]

  • Isolation of Ethyl Indole-2-carboxylate: The catalyst is removed by filtration, and the filtrate is diluted with water to precipitate the product. The resulting yellow solid is collected by filtration, washed with water, and dried.[18]

Synthesis of 5-Methoxy-1H-indole-2-carboxamide

This protocol outlines the conversion of a 5-methoxy-indole-2-carboxylic acid to its corresponding amide, a key intermediate for further derivatization.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours to form the N-acylimidazole intermediate.[19]

  • Amination: Ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added to the reaction mixture. The reaction is stirred overnight at room temperature.[19]

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield 5-methoxy-1H-indole-2-carboxamide.[19]

Data Summary and Comparison

The following table summarizes the biological activities of representative indole-2-carboxylate and indole-2-carboxamide derivatives, highlighting the influence of the substituent at the 5-position.

Compound IDScaffold5-SubstituentBiological TargetActivity (IC50/EC50)Reference
14f Indole-2-carboxylateHInfluenza A7.53 µM (IC50)[7][9]
1e Benzimidazole-5-carboxamideIndole-oxyacetic acidHCV NS5B Polymerase19 nM (IC50)[5]
ORG27569 Indole-2-carboxamideClCB1 ReceptorAllosteric Modulator[13][15]
13 Indole-2-carboxamideClCB1 Receptor50 nM (EC50)[14]
21 Indole-2-carboxamideClCB1 Receptor90 nM (EC50)[14]

Visualization of Key Concepts

General Structure-Activity Relationship of 5-Substituted Indole-2-Carboxylates

SAR_Summary IndoleCore Indole-2-Carboxylate Scaffold C5_Alkoxy 5-Alkoxy Group (e.g., -OCH3, -OCH2CH3) IndoleCore->C5_Alkoxy Modulation of Lipophilicity & Sterics C5_Halogen 5-Halogen Group (e.g., -Cl, -F) IndoleCore->C5_Halogen Introduction of Electron-Withdrawing Properties Antiviral Antiviral Activity (HCV, Influenza) C5_Alkoxy->Antiviral Activity dependent on virus and specific target CB1_Modulation CB1 Receptor Modulation (Allosteric) C5_Halogen->CB1_Modulation Enhances allosteric modulatory potency

Caption: Key SAR determinants for 5-substituted indole-2-carboxylates.

Synthetic Workflow for 5-Alkoxy-Indole-2-Carboxamides

Synthesis_Workflow Start 5-Alkoxy-Indole-2-Carboxylic Acid Activation Activation with CDI Start->Activation Amidation Reaction with Ammonia Activation->Amidation Product 5-Alkoxy-Indole-2-Carboxamide Amidation->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Synthetic workflow for 5-alkoxy-indole-2-carboxamides.

Conclusion and Future Perspectives

The 5-alkoxy group, and more broadly, the nature of the substituent at the 5-position of the indole-2-carboxylate scaffold, is a critical determinant of biological activity. While direct, systematic comparative studies on a series of 5-alkoxy analogs are somewhat limited, the available data strongly indicates that this position is a key "hotspot" for molecular optimization.

For antiviral activity, particularly against HCV, lipophilicity and steric bulk at the 5-position appear to be important factors. For the modulation of the CB1 receptor, electron-withdrawing substituents at the 5-position are favored for enhancing allosteric effects.

Future research should focus on the systematic synthesis and evaluation of a series of 5-alkoxy-indole-2-carboxylates with varying chain lengths and branching to provide a more definitive understanding of their SAR. Such studies, coupled with computational modeling and structural biology, will undoubtedly pave the way for the development of novel and more potent therapeutic agents based on this versatile scaffold.

References

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  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 814-825. [Link]

  • Wang, W., et al. (2024). Design, Synthesis and Antiviral Activity of Indole Derivatives Containing Quinoline Moiety. Molecules, 29(5), 993. [Link]

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  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126938. [Link]

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  • Beaulieu, P. L., et al. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons. Bioorganic & Medicinal Chemistry Letters, 21(11), 3268-3273. [Link]

  • Boyce, S. E., et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1), e85183. [Link]

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  • Harper, S., et al. (2012). I. Novel HCV NS5B polymerase inhibitors: Discovery of indole 2-carboxylic acids with C3-heterocycles. Bioorganic & Medicinal Chemistry Letters, 22(9), 3213-3217. [Link]

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  • Teotico, D. G., et al. (2023). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Infectious Diseases, 9(2), 335-343. [Link]

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A Comparative Analysis of Methyl 5-ethoxy-1H-indole-2-carboxylate as a Potential Tubulin Inhibitor Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the microtubule network remains a cornerstone therapeutic target.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to essential cellular processes, including mitosis, cell motility, and intracellular transport.[3][4][5] Their disruption can trigger mitotic arrest and apoptosis, a vulnerability exploited by some of the most successful chemotherapeutic agents. This guide provides a comparative overview of Methyl 5-ethoxy-1H-indole-2-carboxylate, a representative of the promising indole class of compounds, against well-established tubulin inhibitors such as colchicine, vinca alkaloids, and taxanes.

While direct experimental data on this compound is emerging, the indole scaffold is recognized as a "privileged structure" in the design of tubulin inhibitors.[6][7][8] Numerous studies have demonstrated that indole derivatives can potently inhibit tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[2][5][9][10] This guide will, therefore, extrapolate the potential mechanism and efficacy of this compound based on the well-documented activities of its structural analogs, providing a framework for its future evaluation.

Established Tubulin Inhibitors: A Mechanistic Overview

The clinical utility of tubulin-targeting agents is well-documented, with drugs classified broadly as either microtubule-destabilizing or -stabilizing agents.[11]

1. Colchicine and its Analogs: Colchicine, a natural product, is a classic microtubule-destabilizing agent that binds to a specific site on β-tubulin, known as the colchicine binding site.[12][13][14] This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[10][12] The resulting disruption of the microtubule network leads to mitotic arrest and apoptosis.[12] While potent, the clinical use of colchicine in oncology is limited by its significant toxicity.[13]

2. Vinca Alkaloids (e.g., Vincristine, Vinblastine): Derived from the Madagascar periwinkle, vinca alkaloids are also microtubule-destabilizing agents.[15][16] They bind to a distinct site on β-tubulin at the interface of tubulin dimers, known as the vinca domain.[10][11] This interaction inhibits the assembly of tubulin into microtubules, leading to the disassembly of the mitotic spindle, metaphase arrest, and ultimately, cell death.[15][16][17]

3. Taxanes (e.g., Paclitaxel): In contrast to the aforementioned drugs, taxanes are microtubule-stabilizing agents.[11][18][19] Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and preventing depolymerization.[18][20][21] This leads to the formation of abnormally stable and non-functional microtubule bundles, which disrupts the dynamic instability required for proper mitotic spindle function, causing cell cycle arrest and apoptosis.[19][22]

The Promise of Indole Derivatives: A Focus on the Colchicine Binding Site

A significant number of synthetic and natural compounds containing the indole nucleus have been identified as potent inhibitors of tubulin polymerization.[3][6][23][24] Many of these, particularly arylthioindoles and other 2-phenylindole derivatives, have been shown to bind to the colchicine site on β-tubulin, acting as microtubule-destabilizing agents.[5][9]

Molecular docking studies and experimental evidence suggest that the indole moiety can form critical interactions within the hydrophobic pockets of the colchicine binding site.[10] By occupying this site, these compounds sterically hinder the conformational changes required for tubulin to adopt a straight, polymerizable structure.[12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism shared with colchicine.[1] The potential advantage of novel indole derivatives like this compound lies in the possibility of achieving high efficacy with an improved therapeutic index compared to colchicine.[13]

Comparative Data Summary

The following table summarizes the key characteristics of the discussed tubulin inhibitors. The data for this compound is predictive based on related indole compounds.

FeatureThis compound (Predicted)ColchicineVinca Alkaloids (Vincristine, Vinblastine)Taxanes (Paclitaxel)
Mechanism of Action Microtubule DestabilizationMicrotubule Destabilization[11][12]Microtubule Destabilization[11][15][25]Microtubule Stabilization[11][18][19]
Binding Site on Tubulin Colchicine Site on β-tubulin[10]Colchicine Site on β-tubulin[12][13][14]Vinca Domain at the dimer interface[10][11]Taxane Site on β-tubulin within the polymer[18][21]
Effect on Tubulin Inhibits Polymerization[2][3]Inhibits Polymerization[12][14]Inhibits Polymerization[15][16]Promotes Polymerization and Stabilizes Microtubules[18][20]
Cell Cycle Arrest G2/M Phase[1]G2/M Phase[12]Metaphase[15][17]G2/M Phase[18][19]

Experimental Protocols for Evaluation

To empirically determine the tubulin inhibitory activity of a novel compound such as this compound, the following experimental workflows are essential.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[4] Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a fresh solution of GTP (1 mM) in General Tubulin Buffer.

    • Reconstitute lyophilized, high-purity tubulin protein in GTP-supplemented buffer on ice.

    • Prepare a stock solution of this compound and control compounds (e.g., colchicine as a positive inhibitor, DMSO as a negative control) in an appropriate solvent like DMSO. Perform serial dilutions in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm a 96-well microplate and a spectrophotometer to 37°C.

    • On ice, add the tubulin solution to wells of the microplate.

    • Add the diluted test compound, positive control, or negative control to the respective wells. The final DMSO concentration should be kept low (<1%) to avoid artifacts.[26]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for at least 60 minutes.[26]

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

G cluster_prep Preparation (On Ice) cluster_assay Assay (37°C) cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Protein Plate Add Reagents to 96-well Plate Tubulin->Plate GTP Prepare GTP Solution GTP->Plate Compound Prepare Compound Dilutions Compound->Plate Reader Measure Absorbance (340nm) over Time Plate->Reader Plot Plot Absorbance vs. Time Reader->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubule Network

This cell-based assay visualizes the effect of a compound on the microtubule cytoskeleton in cultured cells.

Principle: Cells are treated with the test compound, and then the microtubule network is stained using a specific antibody against tubulin. Changes in microtubule morphology, such as depolymerization or bundling, can be observed by fluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate adherent cancer cells (e.g., HeLa or MCF-7) on glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound, positive controls (e.g., colchicine, paclitaxel), and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a solution of 4% formaldehyde in PBS for 15-20 minutes at room temperature.[27]

    • Wash the cells with PBS.

    • Permeabilize the cell membranes with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 30-60 minutes.

    • Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Acquire images and analyze the morphology of the microtubule network. Look for signs of depolymerization (loss of filamentous structures) or bundling (thickened, aggregated filaments).

G A Plate Cells on Coverslips B Treat with Compound A->B C Fix and Permeabilize B->C D Block Non-specific Binding C->D E Incubate with Primary Antibody (anti-tubulin) D->E F Incubate with Fluorescent Secondary Antibody E->F G Mount Coverslips F->G H Image with Fluorescence Microscope G->H

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

Visualizing the Mechanisms of Action

The following diagram illustrates the different binding sites and resulting effects of the compared tubulin inhibitors.

G cluster_tubulin αβ-Tubulin Dimer cluster_inhibitors Inhibitors cluster_effects Effects on Microtubule tubulin α-subunit β-subunit Indole Methyl 5-ethoxy-1H- indole-2-carboxylate (Predicted) Indole->tubulin:f1 Binds to Colchicine Site Destabilization Inhibition of Polymerization (Destabilization) Indole->Destabilization Colchicine Colchicine Colchicine->tubulin:f1 Binds to Colchicine Site Colchicine->Destabilization Vinca Vinca Alkaloids Vinca->tubulin Binds to Vinca Domain Vinca->Destabilization Taxane Taxanes Taxane->tubulin:f1 Binds to Taxane Site Stabilization Promotion of Polymerization (Stabilization) Taxane->Stabilization

Caption: Binding sites and mechanisms of different tubulin inhibitors.

Conclusion

While further direct experimental validation is required, this compound, as a representative of the indole class of compounds, holds significant promise as a tubulin polymerization inhibitor. Its predicted mechanism of action, targeting the colchicine binding site to induce microtubule destabilization, aligns with a clinically relevant strategy for cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy and compare its performance against established drugs like colchicine, vinca alkaloids, and taxanes. The continued exploration of novel indole derivatives is a valuable endeavor in the search for more effective and less toxic anticancer therapeutics.

References

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm.
  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.
  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activ
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PMC.
  • The representative mechanism of action of vinca alkaloids.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm.
  • What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids?. Unknown Source.
  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Unknown Source.
  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. PMC.
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PMC.
  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. Unknown Source.
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. SciSpace.
  • Indole Derivatives (2010–2020)
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed.
  • Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell de
  • Tubulin structure and detail of the colchicine binding site located...
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  • Insights into the mechanism of microtubule stabiliz
  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymeriz
  • Taxol®: The First Microtubule Stabilizing Agent. PMC.
  • Discovery of how Taxol works could lead to better anticancer drugs. University of California.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
  • What is the mechanism of Paclitaxel?.
  • Paclitaxel. Wikipedia.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.. Semantic Scholar.
  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. Benchchem.
  • Methyl 5-Ethoxy-1H-indole-2-carboxyl
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Deriv
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Unknown Source.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate..

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Validation of the mechanism of action of Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Mechanism of Action of Methyl 5-ethoxy-1H-indole-2-carboxylate: A Technical Guide

Executive Summary & Strategic Utility

This compound (CAS: 889955-61-7) serves as a critical chemical probe and scaffold in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and agents modulating lipid peroxidation . While often categorized as a synthetic intermediate, its utility in biological systems is defined by its role as a lipophilic prodrug surrogate for the bioactive 5-ethoxy-1H-indole-2-carboxylic acid.

This guide validates the compound's mechanism of action (MoA) through two distinct pathways:

  • Antiviral MoA: Intracellular hydrolysis to the free acid, which chelates Mg²⁺ cofactors in the HIV-1 Integrase active site.

  • Cytoprotective MoA: Direct radical scavenging via the indole nitrogen and electron-donating 5-ethoxy substituent.

Mechanism of Action: The "Prodrug-to-Chelator" Cascade

The biological activity of this compound is predicated on a transformation-dependent mechanism. Unlike direct inhibitors, this ester leverages cellular esterases to generate the active pharmacophore in situ.

Primary Pathway: HIV-1 Integrase Inhibition

The core indole-2-carboxylic acid scaffold is a privileged structure for inhibiting HIV-1 Integrase (IN). The enzyme requires two Mg²⁺ ions for the strand transfer reaction (inserting viral DNA into host DNA).

  • Step 1 (Entry): The Methyl Ester modification masks the polar carboxylate, significantly enhancing passive diffusion across the host cell membrane compared to the free acid.

  • Step 2 (Activation): Intracellular carboxylesterases (e.g., CES1) hydrolyze the ester to 5-ethoxy-1H-indole-2-carboxylic acid .

  • Step 3 (Inhibition): The liberated free acid acts as a metal-chelating pharmacophore . The carboxylate oxygen and the indole N-H (or adjacent substituents) form a coordinate bond with the Mg²⁺ pair in the IN active site, displacing the viral DNA 3'-OH end and blocking integration.

Secondary Pathway: Radical Scavenging

The 5-ethoxy group is an electron-donating group (EDG) that increases electron density in the indole ring. This enhances the compound's ability to donate hydrogen atoms (from N-H) to neutralize Reactive Oxygen Species (ROS), providing neuroprotective effects independent of protein targets.

MoA_Pathway Prodrug This compound (Lipophilic Probe) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High Permeability Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveAcid Active Metabolite: 5-ethoxy-1H-indole-2-carboxylic acid Esterase->ActiveAcid Activation Integrase HIV-1 Integrase (Mg2+ Active Site) ActiveAcid->Integrase Chelation of Mg2+ ViralDNA Viral Replication BLOCKED Integrase->ViralDNA Inhibition

Figure 1: The activation cascade of this compound, transforming from a permeable probe to a potent metalloenzyme inhibitor.

Comparative Performance Analysis

The following table compares this compound (as a prodrug system) against standard alternatives in the context of HIV-1 Integrase inhibition and chemical stability.

FeatureThis compoundRaltegravir (Standard of Care)Indole-3-acetic Acid (Auxin)
Primary Target HIV-1 Integrase (Strand Transfer)HIV-1 Integrase (Strand Transfer)Plant Auxin Receptors (TIR1)
Binding Mode Mg²⁺ Chelation (via active acid)Mg²⁺ Chelation (Diketo acid pharmacophore)Hydrophobic pocket
Cell Permeability High (Lipophilic Ester)ModerateLow (Polar Acid)
Metabolic Stability Low (Rapidly hydrolyzed)Moderate (Glucuronidation)High
Resistance Profile Novel Scaffold (Potential to overcome RAL resistance)Susceptible to Y143/Q148 mutationsN/A
Primary Utility Hit-to-Lead Probe / Scaffold Clinical TherapeuticPlant Biology Control

Key Insight: While Raltegravir is a clinically optimized drug, the indole-2-carboxylate scaffold offers a distinct geometric fit within the catalytic core, often retaining potency against mutants resistant to first-generation INSTIs.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

Protocol A: Enzymatic Hydrolysis Verification (Activation Assay)

Objective: Confirm the conversion of the methyl ester probe to the active acid species by esterases.

  • Preparation: Dissolve this compound (10 mM) in DMSO.

  • Incubation: Dilute to 50 µM in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) (10 units/mL). Maintain at 37°C.

  • Sampling: Aliquot 100 µL samples at t=0, 15, 30, and 60 minutes. Quench immediately with 100 µL cold Acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC (C18 column).

  • Validation Criteria:

    • Decrease in peak area of Methyl Ester (Retention time ~12 min).

    • Stoichiometric appearance of 5-ethoxy-1H-indole-2-carboxylic acid (Retention time ~6 min).

    • Control: No degradation in PBS without enzyme.

Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the inhibitory potency of the hydrolyzed species against the target enzyme.

  • Reagents: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Digoxigenin-labeled target DNA, AlphaScreen donor/acceptor beads.

  • Pre-incubation (Hydrolysis Step): Pre-treat this compound with PLE (as in Protocol A) for 60 mins to generate the active acid in situ, OR use the synthesized free acid directly as a positive control.

  • Reaction Assembly:

    • Mix Integrase (400 nM) with pre-treated compound in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add Biotin-Donor DNA and incubate for 30 min (3' processing).

    • Add Digoxigenin-Target DNA and incubate for 60 min (Strand transfer).

  • Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads. Incubate 1 hour in dark.

  • Readout: Measure AlphaScreen signal (Ex 680 nm / Em 520-620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Expectation: The unhydrolyzed ester should show weak/no inhibition (IC₅₀ > 100 µM). The hydrolyzed/acid form should show potent inhibition (IC₅₀ < 10 µM).

Protocol_Flow Start Start: this compound Split Split Sample Start->Split PathA Path A: Direct Assay (No Esterase) Split->PathA PathB Path B: Pre-treatment (+ Esterase 60 min) Split->PathB Assay Add HIV-1 Integrase + DNA + Mg2+ PathA->Assay PathB->Assay Readout Measure Strand Transfer Assay->Readout ResultA Result A: High IC50 (Inactive) Validates Prodrug Status Readout->ResultA Path A ResultB Result B: Low IC50 (Active) Validates Acid Mechanism Readout->ResultB Path B

Figure 2: Differential assay logic to confirm the active species is the carboxylic acid metabolite.

References

  • Liao, C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17355. [Link]

  • Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Mahboobi, S., et al. Indole-2-carboxamides: Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

Comparative Docking Studies of Ethoxy-Indole Derivatives: Target Protein Engagement and Therapeutic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The indole scaffold is a privileged structure in modern medicinal chemistry, renowned for its structural similarity to the amino acid tryptophan and its ability to modulate diverse biological pathways [1]. However, the raw indole nucleus often requires stereoelectronic tuning to achieve high target specificity and optimal pharmacokinetic profiles.

The introduction of ethoxy or ethoxycarbonyl moieties to the indole ring fundamentally alters its lipophilicity, hydrogen-bonding capacity, and spatial geometry. This structural modification allows researchers to direct the pharmacophore toward entirely different target proteins.

This guide provides an objective comparative analysis of two distinct classes of ethoxy-indole derivatives:

  • 3-Ethoxycarbonyl-5-hydroxyindole derivatives , which target microbial Glucosamine-6-phosphate (G6P) synthase for antimicrobial applications [2].

  • 5-[2-dimethylamino ethoxy] indole derivatives , which modulate mammalian GABAA receptors and Na+ channels for anticonvulsant applications.

By examining the causality behind their binding poses and detailing a self-validating experimental protocol, this guide equips drug development professionals with the data necessary to leverage ethoxy-indoles in rational drug design.

Comparative Target Engagement & Docking Data

The efficacy of a drug candidate is dictated by the thermodynamic stability of its interaction with the target protein's catalytic pocket. Molecular docking provides a quantitative measure of this stability (Binding Energy) and a qualitative map of the interaction types.

Glucosamine-6-Phosphate (G6P) Synthase vs. GABAA Receptors
  • G6P Synthase (Antimicrobial Target): The 3-ethoxycarbonyl derivative acts as a competitive inhibitor. The ethoxycarbonyl group provides the necessary steric bulk to occupy the hydrophobic cleft of G6P synthase, while the indole nitrogen and hydroxyl groups form critical hydrogen bonds with Cys1 and Trp74 [2]. Furthermore, the aromatic system engages in π-π stacking with Arg26—an interaction not seen in standard antibiotics like Ciprofloxacin, explaining its efficacy against resistant strains.

  • GABAA Receptors (Anticonvulsant Target): The 5-[2-dimethylamino ethoxy] derivative requires blood-brain barrier (BBB) penetration. The lipophilic ethoxy linker combined with a terminal amine allows the molecule to partition into the CNS. Docking studies reveal that this side chain extends into the hydrophobic pockets of the GABAA receptor, stabilizing the receptor in its open conformation to exert inhibitory neurological effects.

Quantitative Docking Comparison

The following table summarizes the comparative docking performance and structural rationale for both derivative classes:

Pharmacological Feature3-Ethoxycarbonyl-5-hydroxyindole Derivatives [2]5-[2-dimethylamino ethoxy] Indole Derivatives
Primary Target Protein Glucosamine-6-phosphate (G6P) synthaseGABAA Receptors / Voltage-gated Na+ Channels
Therapeutic Indication Antimicrobial (Antibacterial/Antifungal)Anticonvulsant / Antiepileptic
Key Interacting Residues Cys1, Trp74, Gly99, Arg26α1/γ2 interface residues (GABAA)
Dominant Interactions Strong H-bonding, π-π stackingHydrophobic enclosure, Cation-π interactions
Binding Energy Highly negative (Comparable to Ciprofloxacin)Moderate-High (Comparable to Phenytoin)
Causality of Ethoxy Group Increases steric fit within the G6P catalytic cleftEnhances lipophilicity for BBB penetration

Visualizing Pharmacological Pathways

The divergence in target engagement based on the position and nature of the ethoxy substitution is mapped below.

TargetEngagement Scaffold Ethoxy-Indole Scaffold Sub1 3-Ethoxycarbonyl Derivatives Scaffold->Sub1 Sub2 5-Ethoxy Derivatives Scaffold->Sub2 Target1 G6P Synthase (Microbial) Sub1->Target1 Target2 GABAA Receptor (Mammalian) Sub2->Target2 Dock1 H-bonds (Cys1, Trp74) π-π Stacking (Arg26) Target1->Dock1 Dock2 Hydrophobic Interactions Na+ Channel Modulation Target2->Dock2 Out1 Antimicrobial Efficacy Dock1->Out1 Out2 Anticonvulsant Efficacy Dock2->Out2

Fig 1: Target engagement and pharmacological pathways of ethoxy-indole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, docking studies must not be conducted in isolation. They require a self-validating workflow where computational predictions are rigorously tested against internal controls and subsequent in vitro assays. Below is the standardized protocol utilized for evaluating ethoxy-indole derivatives.

Phase 1: In Silico Preparation & Docking
  • Ligand Preparation:

    • Action: Generate 3D conformers of the ethoxy-indole derivatives using tools like LigPrep. Assign partial charges (e.g., Gasteiger or OPLS4 force field) and minimize energy.

    • Causality: Proper ionization states at physiological pH (7.4) are critical. The dimethylamino group in the anticonvulsant derivative must be protonated to accurately model cation-π interactions.

  • Protein Preparation & Desolvation:

    • Action: Retrieve target crystal structures (e.g., PDB IDs for G6P synthase or GABAA). Remove co-crystallized water molecules located >3Å away from the active site. Add polar hydrogens.

    • Causality: Desolvation prevents the algorithm from calculating false hydrogen bonds with transient water molecules, ensuring the ligand interacts directly with the protein's amino acid backbone and side chains.

  • Grid Box Generation:

    • Action: Center the grid box precisely over the native co-crystallized ligand with a spacing of 0.375 Å.

    • Causality: Restricting the search space to the known catalytic pocket reduces computational waste and prevents the identification of biologically irrelevant allosteric poses.

Phase 2: System Validation (The Trust Mechanism)
  • RMSD Re-docking (Critical Step):

    • Action: Before docking the novel ethoxy-indole compounds, extract the native co-crystallized ligand and re-dock it into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the actual crystal pose.

    • Validation Metric: An RMSD of < 2.0 Å is required. This proves the algorithm and grid parameters can accurately reproduce real-world binding physics. If the RMSD > 2.0 Å, the protein preparation must be recalibrated.

Phase 3: In Vitro Correlation
  • Enzyme Inhibition Assays:

    • Action: Synthesize the top-scoring ethoxy-indole derivatives and subject them to microbroth dilution assays (for G6P synthase targets) or electrophysiological patch-clamp assays (for GABAA targets).

    • Causality: Computational binding energy (kcal/mol) must be plotted against experimental IC50 values. A strong Pearson correlation coefficient validates the predictive power of the docking model, allowing for confident lead optimization.

ValidationWorkflow LPrep Ligand Prep (3D & Charge) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Prep (Desolvation) PPrep->Dock Anal Interaction Analysis (RMSD < 2.0 Å) Dock->Anal Valid In Vitro Validation (IC50 Assays) Anal->Valid

Fig 2: Self-validating in silico to in vitro experimental workflow for molecular docking.

Conclusion

The comparative docking analysis of ethoxy-indole derivatives demonstrates the profound impact of functional group positioning on target engagement. While 3-ethoxycarbonyl modifications optimize the scaffold for the rigid, hydrogen-bond-rich pockets of microbial enzymes like G6P synthase, 5-ethoxy substitutions with terminal amines favor the lipophilic, membrane-bound environments of mammalian CNS receptors. By adhering to self-validating docking protocols—anchored by strict RMSD verification and in vitro correlation—researchers can reliably harness the indole scaffold to engineer highly specific, next-generation therapeutics.

References

  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules, 29(19), 4770. URL:[Link][1]

  • Gani, R. S., et al. (2019). "Synthesis, Characterization and in Silico Pharmacological Predictions Studies of Some Oxadiazole, Triazole, Pyrrole Based Fused Indole Derivatives as Antimicrobial Agents." International Journal of Pharmacy and Biological Sciences. URL: [Link][2]

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Benchmarking the synthesis efficiency of Methyl 5-ethoxy-1H-indole-2-carboxylate against other methods

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of Methyl 5-ethoxy-1H-indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, this compound serves as a crucial intermediate for synthesizing a range of therapeutic agents, from kinase inhibitors to antiviral drugs. Its specific substitution pattern—an activating ethoxy group at the 5-position and a versatile carboxylate at the 2-position—makes it a highly valuable building block.

The efficiency, scalability, and robustness of the synthetic route to this intermediate are paramount for drug development professionals. This guide provides an in-depth, objective comparison of two primary synthetic strategies: the classical Fischer indole synthesis and a modern palladium-catalyzed annulation approach. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the insights needed to select the optimal synthesis for their specific objectives.

Method 1: The Classical Approach – Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a suitable ketone or aldehyde.[2]

Mechanistic Rationale

The synthesis of this compound via this route requires two key transformations:

  • Japp-Klingemann Reaction: To generate the necessary arylhydrazone precursor. This reaction couples the diazonium salt of p-ethoxyaniline with a β-keto-ester, which upon hydrolysis and decarboxylation, yields the desired phenylhydrazone of methyl pyruvate.[3][4] The choice of a β-keto-ester is critical as it directs the formation of the hydrazone required for the subsequent cyclization to an indole-2-carboxylate.

  • Fischer Cyclization: The formed (4-ethoxyphenyl)hydrazone of methyl pyruvate is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. The mechanism proceeds through a critical[5][5]-sigmatropic rearrangement of the enamine tautomer, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[1][6] The electron-donating nature of the 4-ethoxy group on the phenylhydrazine accelerates the key rearrangement step by increasing the electron density of the aniline moiety.[7]

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_JK Part 1: Japp-Klingemann Reaction cluster_Fischer Part 2: Fischer Cyclization p_ethoxyaniline p-Ethoxyaniline diazonium Diazonium Salt p_ethoxyaniline->diazonium NaNO₂, HCl (Diazotization) hydrazone (4-Ethoxyphenyl)hydrazone of Methyl Pyruvate diazonium->hydrazone Coupling & Hydrolysis keto_ester Methyl 2-chloroacetoacetate keto_ester->hydrazone hydrazone_fischer (4-Ethoxyphenyl)hydrazone of Methyl Pyruvate product This compound enamine Enamine Tautomer hydrazone_fischer->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement (H⁺) aminal Cyclic Aminal diimine->aminal Aromatization & Cyclization aminal->product Elimination of NH₃

Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

Experimental Protocol (Adapted from Hughes et al.)[8]

Part A: Japp-Klingemann Hydrazone Formation

  • Diazotization: A solution of p-ethoxyaniline (1.0 eq) in 3M HCl is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes.

  • Coupling: In a separate flask, methyl 2-chloroacetoacetate (1.0 eq) is dissolved in a mixture of methanol and water. The solution is cooled to 0°C, and sodium acetate is added to act as a buffer.

  • Reaction: The cold diazonium salt solution is added slowly to the β-keto-ester solution. The reaction is stirred vigorously at 0-5°C for 2 hours, then allowed to warm to room temperature and stirred overnight.

  • Workup: The resulting precipitate (the hydrazone) is collected by filtration, washed thoroughly with water, and dried under vacuum. This intermediate is often of sufficient purity to be carried directly to the next step.

Part B: Fischer Indole Cyclization

  • Reaction Setup: The dried hydrazone from Part A (1.0 eq) is added to a flask containing polyphosphoric acid (PPA) (10-20x weight of hydrazone) or a mixture of PPA in toluene.[5]

  • Cyclization: The mixture is heated to 90-100°C with vigorous mechanical stirring for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The hot reaction mixture is carefully poured onto crushed ice. The resulting solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution. The crude product is purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the final product.

Method 2: Modern Approach – Palladium-Catalyzed Annulation

Modern organometallic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed reactions, in particular, provide highly efficient and modular routes to construct indole rings under milder conditions with broad functional group tolerance.[8] The synthesis of this compound can be achieved via an intramolecular annulation of an o-haloaniline with an alkyne or ketone.[8][9]

Mechanistic Rationale

This strategy typically involves the palladium-catalyzed coupling of a 2-haloaniline derivative with a suitable coupling partner, followed by an intramolecular cyclization to form the indole ring. A common variant is the Larock indole synthesis or related annulations.

The catalytic cycle generally proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., 4-ethoxy-2-iodoaniline) to form a Pd(II) intermediate.

  • Carbopalladation/Coordination: A ketone or alkyne (like methyl pyruvate) coordinates to the palladium center. In the case of an alkyne, this is followed by carbopalladation. For ketones, an enolate is typically formed which then coordinates.

  • Intramolecular C-N Bond Formation: The key ring-forming step occurs via an intramolecular coupling, often resembling a Buchwald-Hartwig-type amination, where the aniline nitrogen attacks the palladium-bound carbon.[10]

  • Reductive Elimination: The Pd(II) species undergoes reductive elimination to release the indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Visualizing the Palladium-Catalyzed Annulation Workflow

Palladium_Annulation iodoaniline 4-Ethoxy-2-iodoaniline pd_complex Aryl-Pd(II)-Halide Complex iodoaniline->pd_complex pyruvate Methyl Pyruvate cyclization_intermediate Palladacycle Intermediate pyruvate->cyclization_intermediate catalyst Pd(0) Catalyst + Ligand catalyst->pd_complex Oxidative Addition pd_complex->cyclization_intermediate Enolate formation & Intramolecular C-N Coupling cyclization_intermediate->catalyst (Regeneration) product This compound cyclization_intermediate->product Reductive Elimination

Caption: Simplified catalytic cycle for a Pd-catalyzed indole synthesis.

Experimental Protocol (Generalized)
  • Reaction Setup: An oven-dried Schlenk flask is charged with 4-ethoxy-2-iodoaniline (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen).[11]

  • Reagent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by methyl pyruvate (1.5-2.0 eq) and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction: The mixture is heated to 80-110°C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the final product.

Comparative Analysis: Fischer Synthesis vs. Palladium Annulation

The choice between a classical and modern synthetic approach depends on several factors, including scale, cost, available equipment, and desired purity.

MetricFischer Indole SynthesisPalladium-Catalyzed Annulation
Overall Yield Moderate to Good (typically 50-75% over 2 steps)Good to Excellent (typically 70-90% in one pot)
Number of Steps Two distinct steps (Hydrazone formation, Cyclization)Often a one-pot, single-step procedure
Reaction Conditions Harsh (strong acids like PPA, high temperatures)Mild (neutral or basic, moderate temperatures)
Starting Materials Inexpensive, bulk chemicals (p-ethoxyaniline, β-keto-ester)More specialized (e.g., 2-iodoaniline, phosphine ligands)
Catalyst Cost & Handling Inexpensive acid catalystsExpensive palladium catalysts and ligands; requires inert atmosphere
Scalability Well-established for large-scale industrial synthesisCan be challenging due to catalyst cost and removal
Functional Group Tolerance Limited; sensitive groups may not survive strong acidHigh; compatible with a wide range of functional groups
Waste & Safety Generates significant acidic waste; highly corrosive reagentsGenerates solvent and solid waste; requires careful handling of pyrophoric reagents (if using certain bases) and toxic catalysts

Conclusion and Recommendation

Both the Fischer indole synthesis and modern palladium-catalyzed methods represent viable pathways to this compound.

The Fischer Indole Synthesis remains a highly relevant and powerful method, particularly for large-scale production where cost is a primary driver. Its reliance on inexpensive starting materials and robust, well-understood conditions makes it an industrial workhorse. However, its harsh acidic environment limits its applicability for substrates with sensitive functional groups and poses significant challenges regarding waste disposal.

The Palladium-Catalyzed Annulation offers superior efficiency, milder conditions, and greater functional group tolerance. This makes it an ideal choice for laboratory-scale synthesis, medicinal chemistry applications, and the rapid generation of diverse indole libraries. The primary drawbacks are the high cost of the catalyst and ligands and the need for stringent inert atmosphere techniques, which may complicate scalability.

Recommendation:

  • For large-scale, cost-sensitive manufacturing , the Fischer Indole Synthesis is the more pragmatic choice, provided the necessary safety and environmental controls are in place.

  • For research, discovery, and the synthesis of complex, highly functionalized analogs , the Palladium-Catalyzed Annulation provides unparalleled flexibility and efficiency, justifying its higher initial cost.

Ultimately, the selection of a synthetic route should be guided by a careful evaluation of the specific project goals, balancing the trade-offs between cost, scale, speed, and chemical versatility.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved March 7, 2026, from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved March 7, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (1977).
  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved March 7, 2026, from [Link]

  • Al-Mulla, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2466–2475.
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved March 7, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Retrieved March 7, 2026, from [Link]

  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved March 7, 2026, from [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved March 7, 2026, from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 51(12), 2831.
  • Daugulis, O., & Zaitsev, V. G. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3586–3589.

Sources

Head-to-Head Comparison: Biological Effects of Indole-2-Carboxylate Isomers & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The indole-2-carboxylate scaffold is a privileged pharmacophore heavily utilized in drug development. However, its biological activity is exquisitely sensitive to isomerism. Minor structural variations—whether positional shifts of halogens on the indole ring, spatial reorientation via stereoisomerism, or the migration of the carboxylate group from the C2 to the C3 position—can completely redirect the molecule's pharmacological trajectory from neuroprotection to antiviral efficacy.

This guide provides an objective, data-driven comparison of these isomers, analyzing the causality behind their divergent biological effects and detailing the experimental workflows used to validate them.

Positional Isomerism: Halogenation and NMDA Receptor Antagonism

Indole-2-carboxylic acid (I2CA) is a foundational competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor[1]. Because glycine is an obligatory co-agonist for NMDA receptor activation, antagonizing this site prevents excitotoxic Ca²⁺ influx without the severe psychotomimetic side effects associated with direct channel blockers.

The Mechanistic Causality of Positional Isomers: The precise position of halogen substituents on the indole ring dictates binding affinity. The glycine binding pocket of the NR1 subunit possesses distinct lipophilic sub-pockets. Substitution at the 4- and 6-positions (e.g., 4,6-dichloro-indole-2-carboxylate) optimizes electron withdrawal and perfectly fills these lipophilic voids, enhancing binding affinity by orders of magnitude[2]. Conversely, substitution at the 5-position (e.g., 5-fluoro) introduces steric clashes or suboptimal electrostatic interactions, resulting in drastically lower affinity.

For instance, MDL 105,519 (a 4,6-dichloro-indole-2-carboxylate derivative) exhibits a highly potent


 of 1.8 nM[3], whereas the positional isomer 5-fluoro-I2CA  exhibits a weak 

of only 15 μM[1].

NMDA_Binding A 4,6-Dichloro-Indole-2-Carboxylate (e.g., MDL 105,519) B NMDA Receptor (NR1 Subunit) A->B Targets C Strychnine-Insensitive Glycine Site B->C Localizes to D Competitive Antagonism (Blocks Co-agonist) C->D Induces E Prevention of Ca2+ Influx D->E Results in F Neuroprotection / Anticonvulsant E->F Phenotype

Mechanistic pathway of 4,6-dichloro-indole-2-carboxylate isomers at the NMDA receptor.

Stereoisomerism: Spatial Orientation in Restricted Derivatives

When the indole-2-carboxylate core is incorporated into a rigid, conformationally restricted system, stereoisomerism becomes the primary driver of biological activity.

The Mechanistic Causality of Stereoisomers: Receptor binding pockets are inherently chiral. In chiral tricyclic indole-2-carboxylic acids, the (-)-isomer aligns its hydrogen-bond donors/acceptors precisely with the NMDA receptor's pharmacophore model. The (+)-isomer, however, projects its bulk into a sterically restricted zone, effectively abolishing binding[4]. A similar stereoselective divergence is observed in furan metotica (a class of indole-2-carboxylate derivatives targeting microtubules). The R-isomer binds


-tubulin in a colchicine-like manner, while the S-isomer adopts a podophyllotoxin-like pose, leading to a 30-fold difference in cellular cytotoxicity[5].

Structural Isomerism: C2 vs. C3 Carboxylate Migration

Moving the carboxylate group from the C2 position to the C3 position fundamentally alters the molecule's dipole moment and hydrogen-bonding geometry, shifting its biological target entirely.

The Mechanistic Causality of Structural Isomers: C2-carboxylates are primed for ion channel modulation (NMDA) and enzyme inhibition (e.g., HIV-1 integrase) due to their ability to chelate metals (like Mg²⁺) and mimic endogenous amino acids[1]. C3-carboxylates lack this specific bidentate geometry and are instead optimized for hydrophobic interactions with viral fusion proteins. While some specific novel C2-derivatives have been engineered for antiviral activity[6], the C3-carboxylate isomer is the classical antiviral scaffold. For example, Arbidol (Umifenovir) , an ethyl 1H-indole-3-carboxylate derivative, is a potent broad-spectrum antiviral[7].

Quantitative Data Summary

Compound / IsomerPrimary TargetBinding Affinity (

/

) / IC

Primary Biological Effect
5-Fluoro-indole-2-carboxylic acid NMDA (Glycine Site)

= 15 μM
Weak Competitive Antagonism
MDL 105,519 (4,6-Dichloro C2-isomer)NMDA (Glycine Site)

= 1.8 nM
Potent Anticonvulsant / Neuroprotective
Tricyclic (-)-isomer 24 NMDA (Glycine Site)

= 0.8 nM
High-affinity Antagonism
Tricyclic (+)-isomer 24 NMDA (Glycine Site)

> 1000 nM
Inactive / Low Affinity
Furan metotica (R-isomer)

-Tubulin
IC

< 1 μM
Microtubule Depolymerization
Arbidol (Indole-3-carboxylate analog)Viral Fusion ProteinsEC

~ 5-10 μM
Broad-spectrum Antiviral

Experimental Methodologies (Self-Validating Systems)

To ensure scientific trustworthiness, the evaluation of these isomers relies on rigorous, self-validating experimental workflows.

Protocol 1: Radioligand Binding Assay for NMDA Glycine Site Affinity

This protocol isolates the specific binding affinity of indole-2-carboxylate positional and stereoisomers.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in Tris-HCl buffer. Centrifuge and wash the membrane pellet extensively to remove endogenous glutamate and glycine.

  • Radioligand Incubation: Incubate the membrane suspension with a fixed concentration (e.g., 2 nM) of

    
    MDL 105,519 and varying logarithmic concentrations of the test indole-2-carboxylate isomer.
    
  • Non-Specific Binding (NSB) Definition (Critical Validation Step): Include a parallel control well containing 1 mM unlabeled glycine to completely saturate the receptors. Subtract this NSB value from total binding to determine specific binding.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Data Analysis: Quantify retained radioactivity via liquid scintillation counting. Plot displacement curves to determine the IC

    
    , and calculate the 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Cytopathic Effect (CPE) Assay for Antiviral Activity

Used to differentiate the efficacy of C2 vs. C3 structural isomers.

  • Cell Seeding: Plate MDCK (for Influenza A) or Vero cells (for Coxsackie B3) in 96-well plates and culture until 80-90% confluent.

  • Viral Infection: Inoculate cells with the respective virus at a defined Multiplicity of Infection (MOI) that yields 100% CPE within 48-72 hours in untreated controls.

  • Isomer Treatment: Remove viral inoculum and add serial dilutions of the indole-carboxylate isomers in maintenance medium.

  • Viability Quantification: After the incubation period, add a viability reagent (e.g., MTT or CellTiter-Glo). Measure absorbance or luminescence to quantify surviving cells.

  • System Validation: Calculate the half-maximal effective concentration (EC

    
    ) and the half-maximal cytotoxic concentration (CC
    
    
    
    ) on uninfected cells. The Selectivity Index (SI = CC
    
    
    /EC
    
    
    ) validates the therapeutic window.

Workflow S1 Isomer Synthesis & Resolution S2 Radioligand Binding ([3H]MDL 105,519) S1->S2 Purified Isomers S3 Functional Assay (Ca2+ Imaging / CPE) S2->S3 Ki Determination S4 SAR Data Analysis S3->S4 IC50 / EC50 Values

Self-validating experimental workflow for evaluating indole-2-carboxylate isomer affinities.

References

  • Pharmacological characterization of MDL 105519, an NMDA receptor glycine site antagonist. nih.gov. 3[3]

  • Substituted Analogues of GV150526 as Potent Glycine Binding Site Antagonists in Animal Models of Cerebral Ischemia. acs.org. 2[2]

  • indole | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 1[1]

  • Synthesis of tricyclic indole-2-carboxylic acids as potent NMDA-glycine antagonists. nih.gov. 4[4]

  • NIH Public Access - AIR Unimi (Furan metotica enantiomers). unimi.it. 5[5]

  • A manifold implications of indole and its derivatives: A brief Review. rjptonline.org.7[7]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. academia.edu. 6[6]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-ethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized indole derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's physicochemical behavior. Methyl 5-ethoxy-1H-indole-2-carboxylate (CAS: 889955-61-7) is a highly valued synthetic intermediate in medicinal chemistry, primarily due to the privileged nature of the indole scaffold in drug discovery .

However, the very features that make this molecule a potent building block—its lipophilic ethoxy group and ester functionality—also enhance its ability to interact with biological membranes. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Assessment & Mechanistic Toxicology

Before selecting PPE, we must understand the causality behind the hazards. Based on the chemical homology of closely related indole-2-carboxylate esters , this compound presents specific occupational risks:

  • Skin & Eye Irritation (H315, H319): The compound acts as a localized irritant. The lipophilic nature of the ethoxy and methyl ester groups allows fine crystalline powder to adhere to, and partially dissolve in, the lipid bilayers of the stratum corneum and corneal epithelium. This disruption triggers localized inflammatory cascades.

  • Respiratory Tract Irritation (H335): As a solid powder, aerosolized micro-particles can easily bypass upper respiratory cilia. Upon contact with mucosal membranes, the ester functionality can undergo slow hydrolysis, causing localized pH shifts and cellular irritation .

Table 1: Chemical & Hazard Profile Summary

Property / HazardSpecification / GHS CodeOperational Implication
CAS Number 889955-61-7Unique identifier for inventory and waste tracking.
Molecular Weight 219.24 g/mol Fine powder; highly prone to electrostatic dispersion.
Skin Irritation Category 2 (H315)Direct dermal contact must be strictly prevented.
Eye Irritation Category 2A (H319)High risk of corneal damage from airborne dust.
STOT-SE Category 3 (H335)Fume hood handling is mandatory to prevent inhalation.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific phase of the compound (e.g., solid powder vs. dissolved in a carrier solvent).

Table 2: PPE Specifications and Causality

Protection ZoneRequired EquipmentMechanistic Rationale & Self-Validation Protocol
Hands (Solid) Nitrile Gloves (≥ 4 mil thickness)Rationale: Provides an adequate barrier against solid particulates. Validation: Perform a pneumatic inflation test (trap air and roll the cuff) to check for micro-punctures before donning.
Hands (Solvent) Double-gloved Nitrile OR Butyl RubberRationale: If dissolving the compound in DMSO or DMF, these solvents rapidly carry lipophilic solutes through standard nitrile. Validation: Inspect the outer glove every 15 minutes; discard immediately if solvent exposure occurs.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1)Rationale: Standard safety glasses with side shields are insufficient for fine powders that travel via air currents. Goggles form a complete orbital seal.
Body Flame-Resistant (FR) Lab CoatRationale: Prevents particulate accumulation on street clothes. FR rating is required if subsequent synthetic steps involve flammable solvents.
Respiratory N95/P100 Respirator (If outside hood)Rationale: Filters out >95% of airborne crystalline dust. Validation: Perform a positive/negative pressure user seal check prior to entering the workspace.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures zero-exposure during the weighing and transfer of this compound.

G Start Pre-Operation: Verify SDS & Risk Assessment PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Activate Fume Hood PPE->Hood Weigh Handling: Weighing & Solvent Dissolution Hood->Weigh Decon Post-Operation: Decontaminate Surfaces Weigh->Decon Waste Disposal: Transfer to Organic Waste Decon->Waste

Operational workflow for the safe handling of indole-2-carboxylate derivatives.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Preparation: Conduct the operation strictly inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Self-Validation: Verify the magnehelic gauge reads between 0.4–0.6 inches of water (ensuring a face velocity of ~80-120 fpm). Do not proceed if the flow alarm is active.

  • Static Mitigation (Crucial for Powders): Indole derivatives often hold a static charge, causing them to "jump" from the spatula and aerosolize. Wipe the exterior of the compound bottle and the weighing boat with an anti-static zero-charge wipe. Use a grounded, stainless-steel micro-spatula.

  • Transfer Process: Uncap the vial only when fully inside the hood, at least 6 inches behind the sash. Transfer the required mass into a pre-tared anti-static weigh boat. Immediately recap the source vial.

  • Solvent Introduction: If preparing a stock solution, add the solvent (e.g., DMF, DMSO, or Dichloromethane) directly to the receiving flask inside the hood. Never transport the dry powder across the open laboratory to a separate solvent station.

Spill Response & Waste Disposal Plan

A rapid, systematic response prevents secondary contamination and ensures environmental compliance.

Solid Spill Protocol (Inside Fume Hood)
  • Isolate: Lower the fume hood sash immediately to increase face velocity and contain aerosolized dust.

  • Don Additional PPE: Put on a fresh outer pair of nitrile gloves over your existing gloves.

  • Wet Wiping (Mechanistic Rationale): Do not dry sweep, as the mechanical action will aerosolize the indole powder . Instead, lightly dampen a highly absorbent cleanroom wipe with a compatible solvent (e.g., 70% Isopropanol or Ethanol). This breaks the surface tension and captures the lipophilic powder effectively.

  • Decontaminate: Wipe the area from the perimeter inward to prevent spreading the compound.

  • Dispose: Place all contaminated wipes into a sealed, clearly labeled solid hazardous waste bag.

Chemical Waste Disposal Plan
  • Solid Waste: Empty vials, contaminated spatulas, and spill wipes must be disposed of in a rigid container labeled "Hazardous Solid Waste - Indole Derivatives (Toxic/Irritant)".

  • Liquid Waste: Solutions containing this compound must be segregated based on the carrier solvent.

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform), route to "Halogenated Organic Waste" .

    • If dissolved in DMSO, DMF, or Alcohols, route to "Non-Halogenated Organic Waste" .

    • Critical Warning: Never mix these ester solutions with aqueous acidic waste, as unexpected precipitation or exothermic ester hydrolysis may occur.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.